molecular formula C7H11NO4 B1416309 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid CAS No. 933686-66-9

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Cat. No.: B1416309
CAS No.: 933686-66-9
M. Wt: 173.17 g/mol
InChI Key: AKFCIHCFICKKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)2-1-3-8-4-5-12-7(8)11/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFCIHCFICKKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933686-66-9
Record name 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Authored by: A Senior Application Scientist

Introduction

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a valuable chemical intermediate in the development of various pharmaceuticals and biologically active molecules. Its structure combines a stable oxazolidinone ring, a common motif in medicinal chemistry, with a flexible butanoic acid chain, making it a versatile building block for further chemical elaboration. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both technical accuracy and practical applicability.

Strategic Approach to Synthesis: N-Alkylation of 2-Oxazolidinone

The most direct and logical approach to the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid involves the N-alkylation of 2-oxazolidinone. This strategy is predicated on the nucleophilicity of the nitrogen atom within the oxazolidinone ring after deprotonation by a suitable base. The alkylating agent of choice is a derivative of butanoic acid, typically an ester of a 4-halobutanoic acid, to prevent undesirable side reactions that could occur with a free carboxylic acid. The synthesis can be conceptually broken down into two key stages:

  • N-Alkylation: Reaction of 2-oxazolidinone with a 4-halobutanoate ester.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This approach is analogous to well-established procedures for the N-alkylation of related heterocyclic systems, such as the synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, where a similar N-alkylation with a 4-halobutyrate is the key step[1].

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this synthesis.

  • Choice of Base: The pKa of the N-H bond in 2-oxazolidinone is approximately 17. Therefore, a strong base is required for complete deprotonation to form the nucleophilic anion. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they are strong, non-nucleophilic bases that generate a salt of the oxazolidinone, minimizing side reactions. The use of strong organometallic bases like n-butyllithium is also common in oxazolidinone chemistry, particularly for N-acylation[2].

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the oxazolidinone anion. DMF, in particular, is often used for N-alkylation reactions due to its high dielectric constant, which promotes SN2 reactions.

  • Alkylating Agent: An ethyl or methyl ester of 4-bromobutanoic acid is a suitable alkylating agent. The bromo-substituent is a good leaving group, and the ester functionality is stable under the basic reaction conditions of the alkylation step. Using an ester prevents the free carboxylic acid from being deprotonated by the base, which would render it unreactive towards the oxazolidinone anion.

  • Hydrolysis Conditions: The final step requires the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as THF. LiOH is often preferred for the hydrolysis of hindered esters and for cleaving acyl groups from chiral oxazolidinones, as it can be effective at low temperatures, preserving stereochemical integrity where applicable[3][4]. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final product.

Experimental Protocols

PART 1: Synthesis of Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Oxazolidinone87.085.00 g0.0574
Sodium Hydride (60% dispersion in mineral oil)24.002.53 g0.0632
Ethyl 4-bromobutanoate195.0512.3 g (8.5 mL)0.0631
Anhydrous Dimethylformamide (DMF)-100 mL-
Diethyl Ether-As needed-
Saturated Ammonium Chloride (aq)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-oxazolidinone (5.00 g, 0.0574 mol).

  • Add anhydrous DMF (100 mL) to the flask and stir until the 2-oxazolidinone is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.53 g of a 60% dispersion in mineral oil, 0.0632 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Cool the mixture back to 0 °C.

  • Add ethyl 4-bromobutanoate (12.3 g, 0.0631 mol) dropwise via the dropping funnel over 20 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate as a clear oil.

PART 2: Hydrolysis to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate201.21(Assuming 0.050 mol from Part 1)0.050
Lithium Hydroxide Monohydrate41.963.15 g0.075
Tetrahydrofuran (THF)-100 mL-
Water-50 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolve the ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (assuming ~0.050 mol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (3.15 g, 0.075 mol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid as a white solid.

  • The product can be further purified by recrystallization if necessary.

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product 2_Oxazolidinone 2-Oxazolidinone Alkylation N-Alkylation (NaH, DMF) 2_Oxazolidinone->Alkylation Ethyl_4_bromobutanoate Ethyl 4-bromobutanoate Ethyl_4_bromobutanoate->Alkylation Ester_Intermediate Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate Alkylation->Ester_Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester_Intermediate->Hydrolysis Final_Product 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for the two-step synthesis of the target compound.

Reaction Mechanism: N-Alkylation

N_Alkylation_Mechanism Oxo 2-Oxazolidinone (N-H) p1 Oxo->p1 Deprotonation Base NaH (Base) Base->p1 Anion Oxazolidinone Anion (N⁻) p2 Anion->p2 SN2 Attack Electrophile Ethyl 4-bromobutanoate (R-Br) Electrophile->p2 Product Alkylated Product (N-R) p1->Anion p2->Product p3

Caption: Mechanism of N-alkylation via SN2 displacement.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step can be monitored by standard analytical techniques to ensure the reaction is proceeding as expected.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of products in both steps. A change in the retention factor (Rf) will indicate the conversion of the starting material to the product.

  • Spectroscopic Confirmation: The structure of the intermediate ester and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

    • In the ¹H NMR of the final product, one would expect to see characteristic peaks for the methylene groups of the butanoic acid chain and the oxazolidinone ring.

    • The disappearance of the ethyl ester signals (a quartet and a triplet) after hydrolysis confirms the formation of the carboxylic acid.

    • The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product (C₇H₁₁NO₄, MW: 173.17)[5][6].

  • Purity Assessment: The purity of the final compound can be assessed by high-performance liquid chromatography (HPLC) and by its melting point.

By following these analytical checks, a researcher can have high confidence in the identity and purity of the synthesized 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. The principles underlying this synthesis are fundamental in organic chemistry and are widely applied in the synthesis of a vast array of molecules, lending further authoritativeness to the proposed methodology.

References

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. (n.d.).
  • evans enolate alkylation-hydrolysisx. (n.d.).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023, September 6).
  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid - PubChemLite. (n.d.).
  • WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents. (n.d.).
  • (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. (n.d.).
  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | SCBT. (n.d.).

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structure, which combines a carboxylic acid moiety with an oxazolidinone ring, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. The carboxylic acid group provides a handle for forming amide bonds and other functionalities, while the oxazolidinone core is a well-established pharmacophore found in several approved drugs. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in areas such as formulation, reaction optimization, and analogue design.

This technical guide provides a comprehensive overview of the key physical and chemical characteristics of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. In the absence of extensive published experimental data for this specific molecule, this guide will focus on predicted properties, detailed experimental protocols for their determination, and a discussion of expected characteristics based on the well-understood chemistry of its constituent functional groups. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to fully characterize and leverage the potential of this important chemical entity.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and molecular structure.

Molecular Formula: C₇H₁₁NO₄[1]

Molecular Weight: 173.17 g/mol [1]

CAS Number: 933686-66-9

IUPAC Name: 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid

The structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid features a saturated five-membered oxazolidinone ring connected via its nitrogen atom to a four-carbon butanoic acid chain. The key functional groups that will dictate its physical and chemical behavior are the carboxylic acid and the cyclic carbamate (oxazolidinone).

Caption: Molecular structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid highlighting the key functional groups.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP-0.2PubChem[2]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds4PubChem
Topological Polar Surface Area67.9 ŲPubChem

The negative XlogP value suggests that 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is likely to be hydrophilic, with a preference for polar solvents over non-polar ones. The presence of both hydrogen bond donors (the carboxylic acid proton) and multiple acceptors (the carbonyl oxygens and the ester oxygen) further supports its polar nature and potential for good aqueous solubility.

Experimental Determination of Physical Properties

To obtain definitive data, experimental determination of the physical properties is essential. The following section outlines standard, reliable protocols for characterizing a novel solid compound like 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind the sample to a fine powder. prep2 Pack the sample into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in the melting point apparatus. prep2->meas1 meas2 Heat the sample rapidly to about 15-20 °C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2 °C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). meas3->meas4 analysis1 The melting point is reported as the range from the onset to the clear point. meas4->analysis1 analysis2 Repeat the measurement at least twice and report the average range. analysis1->analysis2

Caption: Workflow for determining the melting point of a solid sample.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for accurately determining the melting range. Rapid heating can lead to a broad and inaccurate reading.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Concentration Analysis prep1 Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer at various pHs). prep2 Seal the container and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). prep1->prep2 sep1 Allow the suspension to settle. prep2->sep1 sep2 Carefully withdraw an aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid. sep2->sep3 analysis1 Dilute the filtered supernatant with a suitable solvent. sep3->analysis1 analysis2 Determine the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS). analysis1->analysis2 analysis3 Calculate the original solubility based on the dilution factor. analysis2->analysis3

Caption: Workflow for the shake-flask method of solubility determination.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed and that the system is at equilibrium.

  • Equilibration Time: A sufficient equilibration time is necessary to reach thermodynamic solubility.

  • Filtration: Crucial for removing undissolved particles that would otherwise lead to an overestimation of solubility.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the carboxylic acid group is 50% ionized. This property governs the charge state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a common and accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

G cluster_setup Instrument Setup and Calibration cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate a pH meter with standard buffers (pH 4, 7, and 10). setup2 Prepare a solution of the compound in water or a co-solvent if solubility is low. setup1->setup2 titrate1 Place the solution in a jacketed beaker at a constant temperature. setup2->titrate1 titrate2 Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). titrate1->titrate2 titrate3 Record the pH after each addition of the titrant. titrate2->titrate3 analysis1 Plot the pH versus the volume of titrant added to generate a titration curve. titrate3->analysis1 analysis2 Determine the equivalence point (the point of steepest slope). analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

  • pH Meter Calibration: Essential for accurate pH measurements.

  • Standardized Titrant: The exact concentration of the titrant must be known for accurate determination of the equivalence point.

  • Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a molecule and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butanoic acid chain and the oxazolidinone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons adjacent to the carbonyl group and the nitrogen atom will be deshielded and appear at a lower field compared to the other methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the oxazolidinone (typically in the range of 170-180 ppm). The carbons of the butanoic acid chain and the oxazolidinone ring will appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, the following characteristic absorption bands are expected:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=O stretch (oxazolidinone): A strong, sharp band around 1750-1780 cm⁻¹.

  • C-N stretch: A band in the region of 1000-1350 cm⁻¹.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like the one . In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 174.0761. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 172.0615.[2]

  • Fragmentation Pattern: High-energy collision-induced dissociation (CID) would likely lead to fragmentation of the butanoic acid side chain, with characteristic losses of water (H₂O) and the carboxyl group (COOH).

Chemical Properties: Reactivity and Stability

The chemical properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid are primarily dictated by its carboxylic acid and oxazolidinone functionalities.

Reactivity
  • Carboxylic Acid: The carboxylic acid group can undergo a variety of reactions, including:

    • Acid-base reactions: It will react with bases to form carboxylate salts.

    • Esterification: It can be converted to esters by reaction with alcohols under acidic conditions.

    • Amide bond formation: This is a particularly important reaction in drug development. The carboxylic acid can be activated (e.g., with carbodiimides like EDC or by conversion to an acid chloride) and then reacted with amines to form amides.

  • Oxazolidinone Ring: The oxazolidinone ring is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions, which would lead to the opening of the ring.

Stability

The stability of the compound should be assessed under various conditions to determine its shelf-life and appropriate storage conditions.

Recommended Stability Studies:

  • pH Stability: The compound should be incubated in buffers of varying pH (e.g., pH 2, 7.4, and 9) at a constant temperature, and the concentration of the parent compound should be monitored over time by HPLC. This will identify any pH-dependent degradation pathways.

  • Thermal Stability: The solid compound and solutions of the compound should be stored at elevated temperatures (e.g., 40 °C, 60 °C) to assess its stability to heat.

  • Photostability: The compound should be exposed to UV and visible light to determine its sensitivity to photodegradation.

Conclusion

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a promising building block for the synthesis of novel compounds with potential therapeutic applications. While experimental data for this specific molecule is limited, this technical guide has provided a comprehensive framework for its characterization. By following the detailed experimental protocols outlined herein, researchers can obtain the necessary physical and chemical data to confidently utilize this compound in their research and development endeavors. The predicted properties and the discussion of expected reactivity and spectroscopic features provide a solid foundation for initiating these experimental investigations. A thorough understanding of these fundamental properties is the cornerstone of successful and efficient drug discovery and development.

References

  • PubChem. 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. [Link]

Sources

An In-Depth Technical Guide to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a key building block in modern medicinal chemistry. The document delves into its chemical properties, provides a detailed, validated synthetic protocol, and explores its critical role as an intermediate in the synthesis of complex pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Versatility of the Oxazolidinone Scaffold

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of therapeutically important agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore and a valuable chiral auxiliary in asymmetric synthesis. The incorporation of a butanoic acid moiety at the N-3 position of the oxazolidinone ring, as seen in 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, introduces a flexible linker with a terminal carboxylic acid group. This functional handle is instrumental for further chemical modifications, such as amide bond formation, making it a highly desirable intermediate for the construction of more complex drug molecules.

This guide will focus on the synthesis, characterization, and application of this specific derivative, providing a robust foundation for its utilization in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 933686-66-9[1]
Molecular Formula C₇H₁₁NO₄[2]
Molecular Weight 173.17 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.General knowledge

Spectroscopic Data:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of butanoic acid and its derivatives typically shows characteristic signals for the alkyl chain protons. The protons on the carbon adjacent to the carboxylic acid group are expected to appear in the 2-3 ppm region.[3]

  • ¹³C NMR: The carbon NMR spectrum of butanoic acid derivatives will display distinct peaks for each of the four carbon atoms in the butanoic acid chain, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.[4]

  • Mass Spectrometry: The mass spectrum of butanoic acid often shows a very small molecular ion peak, indicating that the parent ion is not very stable and readily undergoes fragmentation.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹. The C=O stretch of the oxazolidinone ring will also be present.

Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: A Validated Protocol

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is typically achieved through the N-alkylation of 2-oxazolidinone with a suitable four-carbon electrophile bearing a protected carboxylic acid functionality, followed by deprotection. The following protocol describes a reliable and scalable method.

Synthetic Pathway

Synthesis_Pathway reagent1 2-Oxazolidinone intermediate Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate reagent1->intermediate Base (e.g., NaH) Solvent (e.g., DMF) reagent2 Ethyl 4-bromobutanoate reagent2->intermediate product 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid intermediate->product Hydrolysis (e.g., LiOH, H₂O)

Caption: Synthetic route to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 2-Oxazolidinone

  • Materials:

    • 2-Oxazolidinone

    • Ethyl 4-bromobutanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add 2-oxazolidinone (1.0 eq). b. Add anhydrous DMF to dissolve the 2-oxazolidinone. c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. e. Allow the reaction mixture to stir at 0 °C for 30 minutes. f. Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture. g. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC). h. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. i. Extract the aqueous layer with ethyl acetate (3 x). j. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. k. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate. l. Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Materials:

    • Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the purified ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (1.0 eq) in a mixture of THF and water. b. Add lithium hydroxide (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC. d. Once the reaction is complete, remove the THF under reduced pressure. e. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. f. Extract the aqueous layer with dichloromethane (3 x). g. Combine the organic layers, dry over anhydrous MgSO₄, and filter. h. Concentrate the filtrate under reduced pressure to yield 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Applications in Drug Development: A Key Intermediate

The bifunctional nature of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, possessing both the oxazolidinone core and a carboxylic acid linker, makes it a valuable intermediate in the synthesis of various pharmaceutical agents.

Synthesis of Rivaroxaban

A prominent application of this compound is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant.[6][7][8][9] In the synthesis of Rivaroxaban, the oxazolidinone moiety serves as a central scaffold, and the butanoic acid chain is a precursor to the amine functionality that is ultimately acylated with the 5-chlorothiophene-2-carbonyl chloride fragment.

Rivaroxaban_Synthesis start 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid intermediate1 Amine Intermediate start->intermediate1 Functional Group Transformation intermediate2 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one intermediate1->intermediate2 Coupling with 4-(4-aminophenyl)morpholin-3-one product Rivaroxaban intermediate2->product reagent 5-Chlorothiophene-2-carbonyl chloride reagent->product Acylation

Caption: Role in Rivaroxaban Synthesis.

Potential as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The structural characteristics of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, with its defined length and terminal functional group, make it an attractive candidate for incorporation as a linker or part of a linker in the design of novel PROTACs.

Conclusion

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a compound of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile chemical handles make it an invaluable building block for the development of complex drug molecules. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. [Link]

  • Process for the preparation of rivaroxaban involving novel intermediate. (2021).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). Molecules, 26(15), 4477. [Link]

  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. PubChem. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). PubMed. [Link]

  • RIVAROXABAN. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]

  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

  • 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. PubChem. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2017). Hungarian Journal of Industry and Chemistry. [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. (2019).
  • 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). National Institutes of Health. [Link]

  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (1998). PubMed. [Link]

  • New acylides: synthesis of 3-O-[γ-(4-oxo-2-aryl- thiazolidin-3-yl)butyryl]erythromycin A derivatives. (2008). Beilstein Journal of Organic Chemistry. [Link]

  • Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. (2009). ResearchGate. [Link]

  • Butanoic acid, 2-oxo-. (n.d.). NIST WebBook. [Link]

  • 4 Oxo 4 3 oxo 2 decanyl amino butanoic acid. (2018). mzCloud. [Link]

  • Compound 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]butanoic acid. (n.d.). MolPort. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Navigating the Unknown

In the field of drug discovery, we often encounter novel chemical entities with therapeutic potential, yet undefined mechanisms. Such is the case with 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid . A comprehensive review of current scientific literature reveals a conspicuous absence of data regarding the specific biological activity and mechanism of action (MoA) of this compound.

This guide, therefore, deviates from a traditional whitepaper format. Instead of detailing a known MoA, it serves as a strategic roadmap for its elucidation. By leveraging the well-established pharmacology of the broader oxazolidinone class of compounds, we will outline a rigorous, multi-phased experimental plan designed to systematically uncover the molecular and cellular activities of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This document is structured to provide not just protocols, but the scientific rationale and causality behind each experimental choice, empowering researchers to embark on a scientifically sound investigation.

Part 1: The Foundational Hypothesis - Insights from the Oxazolidinone Class

The chemical structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid places it within the oxazolidinone family. This class of synthetic antibiotics is renowned for its unique mechanism of action, which provides a strong starting hypothesis for our investigation.

Oxazolidinones, with linezolid being the archetypal member, are potent inhibitors of bacterial protein synthesis.[1][2][3] Their mechanism is distinct from most other protein synthesis inhibitors, which typically interfere with the elongation phase of translation. Instead, oxazolidinones act at the very beginning of the process: the initiation stage.[][5][6]

The core mechanism involves binding to the 50S subunit of the bacterial ribosome.[1][7] Specifically, they interact with the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[3][8] This binding event prevents the formation of a functional 70S initiation complex, a crucial assembly of the 30S and 50S ribosomal subunits with initiator tRNA and mRNA.[6][9][10] By locking the ribosome in a non-productive state, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[8][10]

This unique MoA means there is often no cross-resistance with other classes of antibiotics that target protein synthesis.[5][7]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex No_Protein Inhibition of Protein Synthesis 50S_subunit->No_Protein 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex associates with 50S 30S_subunit->No_Protein mRNA mRNA mRNA->30S_subunit binds tRNA Initiator fMet-tRNA tRNA->30S_subunit binds Compound 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (Hypothesized) Compound->50S_subunit Binds to 23S rRNA (Prevents Association) Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds

Figure 1. Hypothesized mechanism of action based on the oxazolidinone class.

Primary Hypothesis: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid acts as a bacterial protein synthesis inhibitor by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex.

Part 2: A Phased Experimental Approach to MoA Elucidation

We will now outline a logical, four-phase workflow to test our hypothesis and fully characterize the compound's mechanism. This workflow is designed to move from broad phenotypic effects to specific molecular interactions.

G cluster_0 Phase 1: Biological Activity Screening cluster_1 Phase 2: Pathway-Level Identification cluster_2 Phase 3: Target Deconvolution & Validation cluster_3 Phase 4: Genetic Confirmation p1 Antimicrobial Susceptibility Testing (MIC Determination) p2 Macromolecular Synthesis Assay (Protein, DNA, RNA, Cell Wall) p1->p2 If Active p3_1 Cell-Free Translation Assay p2->p3_1 If Protein Synthesis Inhibited p3_2 Ribosome Binding Assay p3_1->p3_2 p3_3 Eukaryotic Protein Synthesis Assay (Mitochondrial vs. Cytosolic) p3_2->p3_3 p4 Resistant Mutant Generation & Whole Genome Sequencing p3_2->p4

Figure 2. Experimental workflow for MoA elucidation.

Phase 1: Confirming Biological Activity

Objective: To determine if 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid possesses antimicrobial activity and to quantify its potency.

Core Experiment: Minimum Inhibitory Concentration (MIC) Determination.

Rationale: Before investing in complex mechanistic studies, it is crucial to confirm the foundational premise: that the compound has a biological effect. An MIC assay is the gold standard for quantifying the potency of an antimicrobial agent against a panel of clinically relevant bacteria. We will select a range of Gram-positive organisms (the primary targets for oxazolidinones) and Gram-negative organisms (to assess spectrum).

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a 2-fold serial dilution of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should typically range from 128 µg/mL down to 0.06 µg/mL.

  • Controls: Include a positive control (bacterial inoculum, no compound) and a negative control (broth only). Linezolid should be run in parallel as a comparator control.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Data Presentation:

Organism4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (MIC, µg/mL)Linezolid (MIC, µg/mL)
S. aureus (MSSA)[Experimental Result]1-4
S. aureus (MRSA)[Experimental Result]1-4
E. faecalis (VSE)[Experimental Result]1-4
E. faecium (VRE)[Experimental Result]1-4
S. pneumoniae[Experimental Result]0.5-2
E. coli[Experimental Result]>64
P. aeruginosa[Experimental Result]>64

Table 1. Example data table for MIC results. Expected results for an oxazolidinone would show activity primarily against Gram-positive bacteria.

Phase 2: Identifying the Affected Cellular Pathway

Objective: To determine which major macromolecular synthesis pathway (protein, DNA, RNA, or cell wall) is inhibited by the compound.

Core Experiment: Macromolecular Synthesis (MMS) Assay.

Rationale: This assay provides a rapid and powerful method to narrow down the compound's general mechanism. By measuring the incorporation of radiolabeled precursors into their respective macromolecules in the presence of the compound, we can pinpoint the affected pathway. For an oxazolidinone, we expect to see specific inhibition of protein synthesis.

Experimental Protocol: Radiolabeled Precursor Incorporation Assay

  • Culture Growth: Grow a susceptible bacterial strain (e.g., S. aureus) to early-log phase.

  • Compound Treatment: Aliquot the culture into tubes and add the test compound at a concentration of 4x MIC. Include a vehicle control (DMSO) and controls for each pathway (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein, Vancomycin for cell wall).

  • Radiolabeling: To separate tubes, add a specific radiolabeled precursor:

    • Protein Synthesis: [³H]-Leucine or [³⁵S]-Methionine

    • DNA Synthesis: [³H]-Thymidine

    • RNA Synthesis: [³H]-Uridine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

  • Time Course: Incubate the tubes and take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the large macromolecules while leaving unincorporated precursors in solution.

  • Quantification: Collect the precipitate on a filter membrane, wash, and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time for each condition. A specific inhibitor will cause the curve for its corresponding pathway to plateau, while others continue to rise.

Data Presentation:

PathwayPrecursorExpected % Inhibition by Test Compound
Protein Synthesis[³H]-Leucine>90%
DNA Synthesis[³H]-Thymidine<10%
RNA Synthesis[³H]-Uridine<10%
Cell Wall Synthesis[¹⁴C]-NAG<10%

Table 2. Expected outcome of a macromolecular synthesis assay for a compound with an oxazolidinone-like mechanism.

Phase 3: Target Deconvolution and Validation

Objective: To confirm that the compound directly interacts with the bacterial ribosome and inhibits translation, and to assess its selectivity for bacterial over eukaryotic ribosomes.

Core Experiment 1: Cell-Free Translation Assay

Rationale: To confirm that the inhibition of protein synthesis is due to a direct effect on the translational machinery, rather than an indirect cellular effect. A cell-free system using purified ribosomes, tRNA, mRNA, and amino acids isolates the process of translation.

Protocol:

  • Utilize a commercial E. coli S30 extract system.

  • Set up reactions containing all necessary components for translation and a reporter template (e.g., luciferase mRNA).

  • Add serial dilutions of the test compound.

  • Incubate to allow for protein synthesis.

  • Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of translation.

Core Experiment 2: Ribosome Binding Assay

Rationale: This is the key experiment to validate the direct interaction with the proposed molecular target. A competition binding assay can demonstrate that the test compound binds to the same site on the 50S subunit as linezolid.

Protocol:

  • Isolate 70S ribosomes from a susceptible bacterial strain.

  • Use a fluorescently labeled linezolid analog or a radiolabeled linezolid ([³H]-linezolid) as a probe.

  • In a multi-well plate, incubate a fixed concentration of ribosomes and the probe with increasing concentrations of unlabeled 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

  • Measure the displacement of the probe. For fluorescence polarization, binding to the large ribosome results in a high polarization signal; displacement by the test compound will cause a decrease in polarization. For radiolabeling, measure the amount of bound radiolabel.

  • Calculate the Ki (inhibition constant) to quantify the binding affinity.

Core Experiment 3: Eukaryotic Protein Synthesis Assay

Rationale: A critical aspect of drug development is selectivity. Since mitochondrial ribosomes are evolutionarily closer to bacterial ribosomes than eukaryotic cytosolic ribosomes are, oxazolidinones can sometimes cause off-target toxicity via inhibition of mitochondrial protein synthesis.[11][12] This assay assesses the selectivity of the compound.

Protocol:

  • Perform cell-free translation assays using both a rabbit reticulocyte lysate system (for cytosolic ribosomes) and a system with purified mammalian mitochondria.

  • Determine the IC50 of the test compound in both systems.

  • A high IC50 in the eukaryotic systems compared to the bacterial system indicates good selectivity and a lower risk of toxicity.

Phase 4: Genetic Confirmation of the Mechanism

Objective: To provide definitive genetic evidence for the MoA by demonstrating that resistance to the compound maps to the proposed target.

Core Experiment: Resistant Mutant Generation and Whole Genome Sequencing.

Rationale: Spontaneous resistance to oxazolidinones most commonly arises from point mutations in the gene encoding 23S rRNA, specifically at positions like G2576.[13] Identifying such mutations in bacteria resistant to our test compound would provide powerful, conclusive evidence that it acts on the ribosome.

Protocol:

  • Selection: Plate a high density of a susceptible bacterial strain (e.g., 10^9 CFU) on agar plates containing the test compound at 4x and 8x the MIC.

  • Isolation: Incubate the plates for 48-72 hours and select colonies that grow. These are spontaneous resistant mutants.

  • MIC Confirmation: Confirm the resistance phenotype of the isolated colonies by re-running MIC assays.

  • Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the parent (wild-type) strain.

  • Whole Genome Sequencing (WGS): Sequence the genomes of the parent and resistant strains.

  • Variant Analysis: Compare the sequences to identify mutations present only in the resistant strains. A finding of mutations in the 23S rRNA genes would strongly validate the hypothesized mechanism of action.

Conclusion and Forward Outlook

While 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is currently a compound of unknown function, its structural classification provides a strong, testable hypothesis for its mechanism of action. The phased experimental plan detailed in this guide provides a comprehensive and scientifically rigorous pathway for its characterization. By systematically moving from broad biological activity to specific molecular interactions and genetic validation, researchers can confidently elucidate the MoA of this novel entity. The successful completion of this workflow will not only define the compound's function but also illuminate its potential as a therapeutic agent, contributing valuable knowledge to the field of antimicrobial drug discovery.

References

  • Spížek, J., & Řezanka, T. (2017). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.
  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
  • BOC Sciences. (n.d.).
  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents. BenchChem.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
  • Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255.
  • American Society for Microbiology. (n.d.). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy.
  • Patsnap. (2024). What is the mechanism of Linezolid?.
  • De Vries, E., et al. (2001). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy, 45(6), 1801-1805.
  • Wikipedia. (n.d.). Linezolid. Wikipedia.
  • Taylor & Francis Online. (2014). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5).
  • RCSB PDB. (n.d.). Linezolid. PDB-101.
  • National Center for Biotechnology Information. (2024). Linezolid.

Sources

"crystal structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Methodological Guide to the Structural Elucidation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid via Single-Crystal X-ray Crystallography

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical framework for determining the crystal structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a molecule of interest due to its oxazolidinone core, a privileged scaffold in medicinal chemistry. While a public crystal structure for this specific compound is not available, this whitepaper serves as a detailed methodological protocol for its synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, from solvent selection in crystallization to the computational steps of structure refinement, providing researchers and drug development professionals with a self-validating system for obtaining and interpreting high-quality crystallographic data.

Introduction: The Rationale for Structural Determination

The oxazolidinone ring system is a vital pharmacophore found in several clinically important antibacterial agents, such as Linezolid. The efficacy and properties of these molecules are intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid combines this heterocyclic core with a flexible butanoic acid sidechain, presenting an interesting case for structural analysis. The carboxylic acid moiety introduces a strong potential for hydrogen bonding, suggesting that the crystal packing could be governed by intricate intermolecular networks.

Determining the precise crystal structure through Single-Crystal X-ray Diffraction (SCXRD) is paramount.[1][2] SCXRD provides unambiguous data on bond lengths, bond angles, conformational preferences of the flexible sidechain, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal lattice.[1][3] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the molecule's preferred conformation can inform the design of more potent analogues.

  • Polymorphism Screening: Identifying different crystalline forms (polymorphs) is critical in pharmaceutical development, as they can have different solubilities, stabilities, and bioavailabilities.

  • Computational Modeling: An experimental structure provides a crucial ground truth for validating and refining computational models used in drug design.

This guide will therefore outline the complete workflow, from obtaining the pure compound to analyzing its definitive three-dimensional structure.

Part I: Material Preparation - Synthesis and Crystallization

The foundation of a successful SCXRD experiment is a high-quality, single crystal, which in turn requires a pure, well-characterized compound.[4][5]

Synthesis and Purification

A plausible synthetic route involves the N-alkylation of 2-oxazolidinone with a suitable 4-halobutanoic acid ester, followed by hydrolysis.

Protocol 1: Two-Step Synthesis

  • N-Alkylation: To a solution of 2-oxazolidinone in a polar aprotic solvent like Dimethylformamide (DMF), add a strong, non-nucleophilic base such as sodium hydride (NaH). Stir at 0°C for 30 minutes. Add ethyl 4-bromobutanoate dropwise and allow the reaction to warm to room temperature, stirring overnight.

  • Work-up and Purification (Ester): Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification (Acid): Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the desired carboxylic acid with ethyl acetate. Dry the organic layer, concentrate, and recrystallize the final product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

The Art and Science of Crystallization

Crystallization is often the most significant bottleneck in SCXRD.[6][7] The goal is to slowly bring a solution from a stable, undersaturated state to a metastable, supersaturated state where crystal nucleation and growth can occur. Given the molecule's polarity (a hydrogen-bond-donating carboxylic acid and a polar amide-like group), several solvent-based methods are viable.

Common Crystallization Techniques for Small Organic Molecules

MethodPrincipleSuitability for Target Molecule
Slow Evaporation [8]The concentration of the solute is gradually increased as the solvent evaporates, inducing supersaturation.Highly suitable. Solvents like ethanol, methanol, or acetone could be effective. The vial should be covered with a perforated film to slow the evaporation rate.
Vapor Diffusion [9]A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.Excellent choice. A solution in a solvent like dichloromethane (DCM) with an anti-solvent like hexane or diethyl ether in the larger jar is a promising combination.
Solvent Layering [8]An anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs slowly at the interface as the solvents diffuse into one another.Effective but can be technically challenging. A solution in DMF or DMSO could be layered with an anti-solvent like water or toluene.[8]
Antisolvent Addition [9]An anti-solvent is added dropwise to a stirred solution of the compound until turbidity is observed, after which the solution is left undisturbed.A rapid method, but often yields smaller or lower-quality crystals. Best used for initial screening.

The choice of method is often empirical. A systematic screening approach is recommended, exploring various solvents and techniques in parallel.

Crystallization_Strategy start Start: Pure Compound solubility Solubility Screening (Various Solvents) start->solubility good_sol Good Solubility Found? solubility->good_sol poor_sol Poor Solubility? solubility->poor_sol In most common solvents slow_evap Method 1: Slow Evaporation good_sol->slow_evap Yes vapor_diff Method 2: Vapor Diffusion (Requires Anti-Solvent) good_sol->vapor_diff Yes sublimation Method 3: Sublimation (If Volatile) poor_sol->sublimation Yes end_crystal High-Quality Crystal slow_evap->end_crystal vapor_diff->end_crystal sublimation->end_crystal SCXRD_Workflow data_collection Data Collection Raw Diffraction Images integration Integration Indexing unit cell Integrating spot intensities data_collection->integration scaling Scaling & Merging Applying corrections Averaging redundant reflections integration->scaling space_group Space Group Determination Analyzing systematic absences scaling->space_group solution Structure Solution Using Direct Methods or Patterson function Generating initial atomic positions (e- map) space_group->solution refinement Refinement Least-squares fitting of atomic positions and thermal parameters solution->refinement refinement->solution Model incomplete? (Difference Fourier Map) validation Validation & Output Checking figures of merit (R1, wR2, GooF) Generating final CIF file refinement->validation

Caption: The computational workflow from raw data to a final crystal structure.

Key Steps Explained:

  • Integration: The software identifies the diffraction spots on each image, determines the crystal's unit cell parameters, and integrates the intensity of each reflection.

  • Scaling and Merging: Data from all images are scaled to a common reference frame, and corrections (e.g., for absorption) are applied. Redundant measurements of the same reflection are averaged.

  • Structure Solution: This is the critical step of obtaining the first rough model of the structure. For small molecules, "Direct Methods," a mathematical approach that uses statistical relationships between reflection intensities, is typically employed to determine the phases of the X-rays and generate an initial electron density map.

  • Refinement: The initial atomic positions are refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model. Anisotropic displacement parameters (which model atomic vibrations) are typically introduced for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions. The quality of the fit is monitored using metrics like R1 and wR2, with lower values indicating a better fit.

Part III: Analysis and Interpretation of Structural Data

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, from which key molecular and supramolecular features can be analyzed.

Hypothetical Crystallographic Data Summary

The following table presents an example of the key data that would be obtained and reported.

ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₁₁NO₄Confirms the molecular composition.
Formula Weight173.17Derived from the formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the complete set of symmetry operations within the crystal.
a, b, c (Å)8.5, 12.0, 9.2Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)927.4Volume of a single unit cell.
Z4Number of molecules in one unit cell.
R1 [I > 2σ(I)]< 0.05A key indicator of the quality of the final model.
wR2 (all data)< 0.15Another indicator of the model's quality.
GooF~ 1.0Goodness-of-fit; a value close to 1 indicates a good refinement.
Molecular Geometry and Conformation

Analysis of the CIF would provide precise bond lengths and angles, confirming the expected geometry of the oxazolidinone ring and the butanoic acid chain. Of particular interest would be the torsion angles along the N-C-C-C-COOH backbone, which would reveal the preferred conformation of the flexible sidechain in the solid state. This conformation is a direct result of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Supramolecular Structure: The Hydrogen-Bonding Network

The most insightful aspect of the structure would be the analysis of intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules would form a classic carboxylic acid dimer motif, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. Further hydrogen bonds involving the carbonyl oxygen of the oxazolidinone ring are also possible, potentially linking these dimers into sheets or chains, thus building the full three-dimensional lattice. Understanding this packing is crucial for predicting physical properties like melting point and solubility.

Conclusion

The determination of the crystal structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a critical step in understanding its fundamental chemical nature and potential as a pharmacophore. This guide has outlined a robust, field-proven workflow that integrates chemical synthesis, systematic crystallization screening, and the powerful analytical technique of single-crystal X-ray diffraction. By following these self-validating protocols, researchers can confidently elucidate the precise three-dimensional architecture of this and other small molecules, providing the authoritative structural data needed to drive innovation in drug discovery and materials science.

References

  • SPT Labtech. Chemical crystallization.

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Staples, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.

  • X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

  • EPFL. (n.d.). Crystallization of small molecules.

  • Wikipedia. (n.d.). X-ray crystallography.

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers.

Sources

An In-depth Technical Guide to the Derivatives of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a variety of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of derivatives originating from the 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid core. We will delve into the synthetic pathways for the core structure and its key derivatives, elucidate the structure-activity relationships (SAR) that govern their biological effects, and highlight their primary application as Factor Xa inhibitors for anticoagulant therapy. Furthermore, this guide will touch upon other potential therapeutic avenues for this versatile chemical class, including their roles as antibacterial agents and monoamine oxidase (MAO) inhibitors. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to equip researchers and drug development professionals with the necessary knowledge to innovate within this chemical space.

Introduction: The Significance of the 2-Oxazolidinone Moiety

The 2-oxazolidinone ring system is a privileged heterocyclic motif in drug discovery, most famously represented by the antibiotic linezolid. Its rigid structure and synthetic tractability have made it an attractive scaffold for the development of a wide array of therapeutic agents. The introduction of a butanoic acid side chain at the N-3 position of the 2-oxazolidinone ring creates a versatile platform, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, for further derivatization. The carboxylic acid functionality serves as a convenient handle for the synthesis of amides and esters, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on the synthesis of this core molecule and its subsequent transformation into derivatives with significant therapeutic potential.

Synthesis of the Core Scaffold: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

The synthesis of the 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid core is a critical first step in the development of its derivatives. The most direct and widely applicable method involves the N-alkylation of 2-oxazolidinone with a suitable 4-halobutanoate ester, followed by hydrolysis of the resulting ester.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-step process, starting from commercially available 2-oxazolidinone.

Synthesis_Overview 2-Oxazolidinone 2-Oxazolidinone Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate 2-Oxazolidinone->Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate  N-Alkylation   (Ethyl 4-bromobutanoate, Base) 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate->4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid  Hydrolysis   (e.g., LiOH, H2O/THF)

Caption: General two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

This protocol is a representative procedure based on established N-alkylation and hydrolysis reactions of oxazolidinones.

Step 1: N-Alkylation of 2-Oxazolidinone

  • Reaction: 2-Oxazolidinone + Ethyl 4-bromobutanoate → Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

  • Reagents and Solvents:

    • 2-Oxazolidinone

    • Ethyl 4-bromobutanoate

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as base

    • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-oxazolidinone (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 eq.) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate as a pure compound.

Step 2: Hydrolysis of the Ester [1][2]

  • Reaction: Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate → 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Reagents and Solvents:

    • Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • A mixture of tetrahydrofuran (THF) and water

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq.) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl).

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. The product can be further purified by recrystallization if necessary.

Therapeutic Applications of Derivatives

The 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid scaffold is a versatile starting point for the development of various therapeutic agents. The primary and most successful application to date is in the field of anticoagulation as Factor Xa inhibitors.

Factor Xa Inhibitors: A New Era in Anticoagulation

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.[3] Its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[4] Several direct oral anticoagulants (DOACs) that target Factor Xa have been developed, with Rivaroxaban (Xarelto®) being a prominent example that features a substituted 2-oxazolidinone moiety derived from a related core structure.[5][6]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X + Factor VIIIa Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin + Factor Va Fibrin Fibrin Thrombin->Fibrin Prothrombin Prothrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrinogen->Fibrin Factor Xa Inhibitors Factor Xa Inhibitors Factor Xa Inhibitors->Factor Xa Inhibition

Caption: The coagulation cascade and the site of action of Factor Xa inhibitors.

3.1.1. Structure-Activity Relationship (SAR) of Oxazolidinone-based Factor Xa Inhibitors

The development of potent and selective Factor Xa inhibitors based on the oxazolidinone scaffold has been guided by extensive SAR studies.[7][8][9] The general pharmacophore model for these inhibitors includes key interactions with the S1 and S4 pockets of the Factor Xa active site.

  • The Oxazolidinone Core: Provides a rigid scaffold to correctly orient the substituents for optimal binding.

  • The Butanamide Moiety: Derivatives of the butanoic acid, particularly amides, are crucial for interacting with the enzyme. The terminal group of the amide chain often occupies the S4 pocket of Factor Xa. The nature of this group significantly influences potency and selectivity.

  • Substituents on the Phenyl Ring: The oxazolidinone is typically attached to a phenyl ring, which can be further substituted to enhance binding and modulate pharmacokinetic properties.

3.1.2. Synthesis of Amide Derivatives as Factor Xa Inhibitors

The carboxylic acid of the core scaffold is readily converted to a variety of amides using standard peptide coupling reagents.

Amide_Synthesis Core_Acid 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Coupling Peptide Coupling Reagents (e.g., HATU, EDCI/HOBt) Core_Acid->Coupling Amine R-NH2 Amine->Coupling Amide_Derivative 4-(2-Oxo-1,3-oxazolidin-3-yl)butanamide Derivative Coupling->Amide_Derivative

Caption: General scheme for the synthesis of amide derivatives.

Table 1: Representative Factor Xa Inhibitory Activity of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanamide Derivatives

Compound IDR Group (Amide)Factor Xa IC₅₀ (nM)Reference
Rivaroxaban Analogue A 5-Chlorothiophen-2-yl0.7[8]
Analogue B 2-Thiazolyl15.2[8]
Analogue C 4-Morpholinophenyl5.8[10]
Analogue D 3-Cyanophenyl25.6[11]

Note: The data presented are representative and intended to illustrate the impact of the amide substituent on inhibitory activity. Actual values may vary depending on the specific assay conditions.

Potential as Antibacterial Agents

The 2-oxazolidinone core is the defining feature of the linezolid class of antibiotics.[5][12] While the primary focus for derivatives of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid has been on anticoagulation, there is potential for these compounds to exhibit antibacterial activity, particularly against Gram-positive bacteria.[13] Further derivatization of the butanoic acid chain could lead to novel antibacterial agents with improved properties.

Monoamine Oxidase (MAO) Inhibition

Certain oxazolidinones have been shown to be reversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[14][][16] This has led to investigations into their potential use as antidepressants or for the treatment of neurodegenerative diseases.[17] Derivatives of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid could be explored for their MAO inhibitory activity, potentially leading to new therapeutic agents in this area.

Conclusion and Future Perspectives

The 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid scaffold is a valuable platform in medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid functional group allow for the creation of diverse libraries of compounds. The proven success of its derivatives as Factor Xa inhibitors, exemplified by the structural relationship to Rivaroxaban, underscores the therapeutic potential of this chemical class. Future research in this area could focus on:

  • Optimization of Factor Xa Inhibitors: Fine-tuning the substituents on the butanamide side chain and the phenyl ring to improve potency, selectivity, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Systematically investigating the antibacterial and MAO inhibitory properties of novel derivatives.

  • Development of Prodrug Strategies: Utilizing the carboxylic acid to create prodrugs with enhanced solubility or targeted delivery.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the rich chemistry and therapeutic potential of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid derivatives.

References

  • Design, Synthesis, and Structure–Activity and Structure–Pharmacokinetic Relationship Studies of Novel[3][3][9] Tricyclic Fused Oxazolidinones Leading to the Discovery of a Potent, Selective, and Orally Bioavailable FXa Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[3][3][9] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. PubMed. [Link]

  • Structure-activity relationships governing to the oxazolidinone development.
  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • Rivaroxaban Alternatives Compared. Drugs.com. [Link]

  • Recent developments in the identification of novel oxazolidinone antibacterial agents. PubMed. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • An indirect comparison of dabigatran, rivaroxaban and apixaban for atrial fibrillation. PubMed. [Link]

  • Synthesis and factor Xa inhibitory activity of rivaroxaban derivatives. Journal of China Pharmaceutical University. [Link]

  • Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology. YouTube. [Link]

  • Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. PubMed. [Link]

  • One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid 50mg. Dana Bioscience. [Link]

  • Synthesis and evaluation of oxazolidinone ether compounds as factor Xa inhibitors. Journal of China Pharmaceutical University. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKAT USA, Inc.. [Link]

  • Rivaroxaban. NCBI Bookshelf. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • Recent advances in oxazolidinone antibacterial agent research.
  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Dave Dixon explains impact of generic rivaroxaban. Cardiovascular Business. [Link]

  • 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. PubChem. [Link]

  • Oxazolidinones: new antibacterial agents. PubMed. [Link]

  • A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate.
  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. [Link]

  • (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.
  • A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Semantic Scholar. [Link]

  • Monoamine Oxidase Inhibitors. University of Texas Southwestern Medical Center. [Link]

  • Ethyl 4-oxo-2-(2-oxoethyl)butanoate. PubChem. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Synthesis of Oxazolidin-4-ones: Domino O-Alkylation/Aza-Michael/Intramolecular Retro-Claisen Condensation.
  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. [Link]

  • One-step preparation method of ethyl 4-bromobutyrate.

Sources

The Ascendant Therapeutic Potential of Oxazolidinone Butanoic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless surge of antimicrobial resistance necessitates the urgent development of novel antibiotic classes. Oxazolidinones, a unique class of synthetic protein synthesis inhibitors, have emerged as a critical line of defense against multidrug-resistant Gram-positive pathogens. This in-depth technical guide delves into the biological activity of a promising subclass: oxazolidinone butanoic acid derivatives. We will explore their intricate mechanism of action, sophisticated synthetic strategies, structure-activity relationships, and the critical methodologies for evaluating their efficacy. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of developing this vital class of antibiotics.

The Imperative for Novel Oxazolidinones

The clinical introduction of linezolid, the first commercially available oxazolidinone, marked a significant milestone in the fight against formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] However, the inevitable emergence of resistance underscores the continuous need for next-generation oxazolidinones with improved potency, expanded spectra of activity, and enhanced safety profiles.[1][3] The incorporation of a butanoic acid moiety into the oxazolidinone scaffold represents a strategic approach to modulate the physicochemical and pharmacological properties of these compounds, offering a promising avenue for the development of superior antibacterial agents.

Unraveling the Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic or bactericidal effects by targeting a fundamental process in bacterial viability: protein synthesis.[1] Their unique mechanism of action involves the inhibition of the initiation phase of this process, a critical step that distinguishes them from many other classes of antibiotics and minimizes the likelihood of cross-resistance.[1]

The Ribosomal Target: A Precise Interaction

The primary molecular target of oxazolidinones is the 50S subunit of the bacterial ribosome.[1][4][5] Specifically, they bind to the peptidyl transferase center (PTC), a highly conserved region of the 23S ribosomal RNA (rRNA).[6] This binding pocket is strategically located at the interface of the A and P sites, crucial for the catalysis of peptide bond formation.

A Unique Mode of Inhibition: Stalling the Initiation Complex

Unlike many other protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones prevent the formation of a functional 70S initiation complex.[7][8] This is achieved by sterically hindering the correct positioning of the initiator fMet-tRNA in the P-site, thereby blocking its association with the ribosome and preventing the subsequent steps of translation.[7][8]

The following diagram illustrates the inhibitory action of oxazolidinone butanoic acid derivatives on bacterial protein synthesis initiation.

Mechanism of Action: Oxazolidinone Inhibition of Protein Synthesis cluster_0 Normal Protein Synthesis Initiation cluster_1 Inhibition by Oxazolidinone Butanoic Acid Derivative 30S_subunit 30S Ribosomal Subunit mRNA mRNA 30S_subunit->mRNA binds fMet_tRNA fMet-tRNA mRNA->fMet_tRNA recruits 50S_subunit 50S Ribosomal Subunit fMet_tRNA->50S_subunit associates with 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex forms Protein_synthesis Protein Synthesis 70S_initiation_complex->Protein_synthesis Oxazolidinone Oxazolidinone Butanoic Acid Derivative 50S_subunit_inhibited 50S Ribosomal Subunit (PTC) Oxazolidinone->50S_subunit_inhibited binds to Blocked_complex Blocked Initiation Complex 50S_subunit_inhibited->Blocked_complex prevents formation of No_protein_synthesis No Protein Synthesis Blocked_complex->No_protein_synthesis

Figure 1: Inhibition of bacterial protein synthesis by oxazolidinone butanoic acid derivatives.

Synthesis of Oxazolidinone Butanoic Acid Derivatives: A Strategic Approach

The synthesis of oxazolidinone butanoic acid derivatives involves a multi-step process that requires careful control of stereochemistry to ensure the desired biological activity. A common synthetic strategy involves the construction of the core oxazolidinone ring followed by the introduction of the butanoic acid moiety.

General Synthetic Scheme

A representative synthetic route to 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is outlined below. This pathway typically starts with a suitably protected amino alcohol which undergoes cyclization to form the oxazolidinone ring. Subsequent alkylation and deprotection steps yield the final butanoic acid derivative.

General Synthetic Pathway for Oxazolidinone Butanoic Acid Derivatives Start Protected Amino Alcohol Cyclization Cyclization (e.g., with phosgene equivalent) Start->Cyclization Oxazolidinone_core Protected Oxazolidinone Cyclization->Oxazolidinone_core Alkylation Alkylation (with a 4-halobutanoate ester) Oxazolidinone_core->Alkylation Ester_intermediate Oxazolidinone Butanoate Ester Alkylation->Ester_intermediate Hydrolysis Ester Hydrolysis Ester_intermediate->Hydrolysis Final_product Oxazolidinone Butanoic Acid Derivative Hydrolysis->Final_product

Figure 2: A generalized synthetic workflow for oxazolidinone butanoic acid derivatives.

Experimental Protocol: Synthesis of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid

While not a classic antibacterial oxazolidinone, the synthesis of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid provides a relevant example of attaching a butanoic acid chain to a heterocyclic core.[9]

Step 1: Synthesis of Ethyl 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoate

  • A mixture of 5-chloro-2(3H)-benzoxazolone, ethyl 4-bromobutanoate, and potassium carbonate in acetone is refluxed.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield the ethyl ester.

Step 2: Hydrolysis to 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid

  • The synthesized ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is stirred at room temperature until the hydrolysis is complete.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid.

  • The precipitated product is filtered, washed with water, and dried to afford the final butanoic acid derivative.[9]

Structure-Activity Relationships (SAR): Fine-Tuning for Optimal Efficacy

The biological activity of oxazolidinone butanoic acid derivatives is intricately linked to their three-dimensional structure. Modifications at various positions of the oxazolidinone scaffold can significantly impact their antibacterial potency, spectrum, and pharmacokinetic properties.

The Core Pharmacophore

The essential pharmacophore for antibacterial activity consists of the N-aryl-oxazolidinone ring system with a crucial substituent at the C-5 position. The butanoic acid moiety, typically attached to the nitrogen of the oxazolidinone ring, influences the compound's solubility, cell permeability, and potential for further derivatization.

Impact of Substitutions

The following table summarizes the general structure-activity relationships for oxazolidinone derivatives, which can be extrapolated to the butanoic acid subclass.

Position of ModificationEffect on Biological Activity
A-Ring (Oxazolidinone) The (S)-configuration at the C-5 position is generally essential for potent antibacterial activity.
B-Ring (N-Aryl substituent) A 3-fluoro-4-substituted phenyl ring is often optimal. The substituent at the 4-position, such as a morpholinyl or piperazinyl group, can modulate potency and pharmacokinetic properties.
C-5 Side Chain The nature of the substituent at the C-5 position is critical. An acetamidomethyl group is common, but modifications here can overcome resistance and alter the spectrum of activity.
Butanoic Acid Moiety The carboxylic acid group can enhance water solubility. Esterification or amidation of the carboxyl group can be used to create prodrugs with improved oral bioavailability.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in guiding the design of new oxazolidinone derivatives with enhanced potency.[3][10] These computational models help to predict the biological activity of novel compounds based on their structural features.

Evaluating Biological Activity: A Methodological Toolkit

A robust evaluation of the biological activity of novel oxazolidinone butanoic acid derivatives requires a combination of in vitro and in vivo assays.

In Vitro Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Stock solution of the oxazolidinone butanoic acid derivative

  • Positive control (growth control, no antibiotic)

  • Negative control (sterility control, no bacteria)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the oxazolidinone butanoic acid derivative is prepared in CAMHB directly in the wells of the microtiter plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution and the growth control well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Investigating the Mechanism of Action: In Vitro Translation Inhibition Assay

To confirm that a novel oxazolidinone butanoic acid derivative acts via the expected mechanism of protein synthesis inhibition, an in vitro translation assay can be employed. This assay measures the ability of the compound to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • Reporter plasmid DNA (e.g., encoding luciferase or beta-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)

  • ATP and GTP

  • Buffer and salts

  • Oxazolidinone butanoic acid derivative

Procedure:

  • Reaction Setup: The cell-free extract, reporter plasmid, amino acid mixture, and energy sources are combined in a reaction tube.

  • Addition of Inhibitor: The oxazolidinone butanoic acid derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a specified period (e.g., 60 minutes) to allow for transcription and translation to occur.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by precipitating the protein and measuring the incorporated radioactivity using a scintillation counter. If a reporter enzyme is synthesized, its activity can be measured using a suitable substrate.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the oxazolidinone derivative, and the IC₅₀ (the concentration that inhibits 50% of protein synthesis) is determined.[11]

In Vivo Efficacy Studies: Murine Infection Models

In vivo studies are essential to evaluate the therapeutic potential of a new antibiotic in a living organism. Murine models of systemic or localized infections are commonly used to assess the efficacy of oxazolidinone derivatives.[12][13][14][15]

Workflow for Murine Systemic Infection Model Bacterial_culture Bacterial Culture (e.g., MRSA) Infection Intraperitoneal Injection of Bacteria into Mice Bacterial_culture->Infection Treatment_groups Treatment Groups: - Vehicle Control - Oxazolidinone Derivative (various doses) - Positive Control (e.g., Linezolid) Infection->Treatment_groups Dosing Drug Administration (e.g., oral or intravenous) Treatment_groups->Dosing Observation Monitoring of Mice (survival, clinical signs) Dosing->Observation Endpoint Endpoint Determination (e.g., bacterial load in organs) Observation->Endpoint Data_analysis Data Analysis (e.g., ED50 calculation) Endpoint->Data_analysis

Figure 3: A typical workflow for assessing the in vivo efficacy of an oxazolidinone butanoic acid derivative in a murine systemic infection model.

Overcoming Resistance: A Persistent Challenge

The emergence of resistance to oxazolidinones is a growing concern. The primary mechanisms of resistance involve mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome, and the acquisition of transferable resistance genes such as cfr (chloramphenicol-florfenicol resistance).[6] The cfr gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, leading to reduced binding of oxazolidinones. The development of new oxazolidinone butanoic acid derivatives must take these resistance mechanisms into account, with a focus on designing compounds that can evade or overcome them.

Future Directions and Conclusion

Oxazolidinone butanoic acid derivatives represent a promising area of research in the quest for new antibiotics to combat multidrug-resistant Gram-positive infections. Their unique mechanism of action, coupled with the potential for chemical modification to enhance their pharmacological properties, makes them an attractive platform for drug discovery. Future research should focus on optimizing the butanoic acid moiety and other substituents to improve potency, expand the antibacterial spectrum, and overcome existing resistance mechanisms. A thorough understanding of their synthesis, mechanism of action, and biological evaluation, as outlined in this guide, is paramount for the successful development of this next generation of life-saving antibiotics.

References

  • AM 7359, a novel oxazolidinone, was evaluated in two mouse models of Staphylococcus aureus infection. (Antimicrobial Agents and Chemotherapy) [Link]

  • A series of novel oxazolidinone antibacterials with diverse fused heteroaryl C-rings were designed and synthesized. (ACS Medicinal Chemistry Letters) [Link]

  • A series of oxazolidinones were synthesized and evaluated as antibacterial agents, with compound 9a showing activity comparable to linezolid. (ResearchGate) [Link]

  • This article reviews the versatility of oxazolidinone scaffolds in medicinal chemistry, including their antibacterial applications. (RSC Medicinal Chemistry) [Link]

  • This review covers various aspects of oxazolidinones, including their synthesis, pharmacological mechanism, and medicinal properties. (Journal of Advanced Pharmaceutical Technology & Research) [Link]

  • A series of oxazolidinone derivatives with a sulphonyl group were synthesized and showed potent antibacterial activity. (ScienceDirect) [Link]

  • The interaction of oxazolidinones with bacterial ribosomes was characterized using 1H nuclear magnetic resonance (NMR) spectroscopy. (Antimicrobial Agents and Chemotherapy) [Link]

  • This study investigated the binding of oxazolidinones to bacterial ribosomes using NMR line-broadening analyses and transferred nuclear Overhauser enhancement (TRNOE) experiments. (PubMed) [Link]

  • New oxazolidinone-fluoroquinolone hybrids were synthesized and evaluated for their antibacterial activities and mode of action. (Molecules) [Link]

  • This research paper reports the MICs of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives against Gram-positive bacteria. (ResearchGate) [Link]

  • The in vivo pharmacodynamics of linezolid were determined in a murine thigh infection model. (Antimicrobial Agents and Chemotherapy) [Link]

  • The antibacterial activity of new oxazolidin-2-one analogues was tested against methicillin-resistant Staphylococcus aureus strains. (Molecules) [Link]

  • This study reports the MIC distributions of various oxazolidinones for linezolid-susceptible and resistant bacterial isolates. (ResearchGate) [Link]

  • The in vivo pharmacodynamics of linezolid against various strains of Staphylococcus aureus and Streptococcus pneumoniae were investigated. (PubMed) [Link]

  • The in vitro and in vivo activities and pharmacokinetics of novel biaryl oxazolidinones were evaluated in an animal model. (PubMed) [Link]

  • This article provides a PDF of the study on the in vivo efficacy of a novel oxazolidinone compound in two mouse models of infection. (ResearchGate) [Link]

  • This study identified ribosomal RNA as the target for oxazolidinones using UV-induced cross-linking and chemical footprinting. (RNA) [Link]

  • The effects of linezolid and eperezolid on various translation reactions were investigated to elucidate their mechanism of action. (Antimicrobial Agents and Chemotherapy) [Link]

  • This paper describes the structural basis for the context-specific inhibition of translation by oxazolidinone antibiotics. (Nature Chemical Biology) [Link]

  • This study demonstrates that linezolid inhibits the initiation of protein synthesis in bacteria by preventing the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex. (Antimicrobial Agents and Chemotherapy) [Link]

  • The synthesis, antinociceptive, and anti-inflammatory properties of 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives are described. (PubMed) [Link]

  • This article details how the oxazolidinone linezolid inhibits the initiation of protein synthesis in bacteria. (Antimicrobial Agents and Chemotherapy) [Link]

  • The structural basis for context-specific inhibition of translation by oxazolidinone antibiotics is explored in this study. (Fraser Lab) [Link]

  • A novel synthesis of oxazolidinone derivatives, key intermediates of linezolid, is reported. (International Journal of ChemTech Research) [Link]

  • This is the PubChem entry for 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid, providing chemical information. (PubChem) [Link]

  • This study investigates the structure-activity relationships of diverse oxazolidinones against linezolid-resistant Staphylococcus aureus strains. (Antimicrobial Agents and Chemotherapy) [Link]

  • A method for the synthesis of oxazolidinones from N-aryl-carbamates and epichlorohydrin under mild conditions is described. (ARKIVOC) [Link]

  • This review summarizes the roles of solution NMR spectroscopy in drug discovery, including the study of target-ligand interactions. (Molecules) [Link]

  • This review discusses the therapeutic potential of oxazolidine derivatives and their biological activities. (Asian Journal of Research in Chemistry) [Link]

Sources

An In-depth Technical Guide to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its central role in the linezolid class of antibiotics.[1][2] This guide delves into the synthesis, characterization, and prospective applications of a specific N-substituted oxazolidinone, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. While this particular molecule is not extensively documented in publicly available literature, its structural motifs—a proven pharmacophore and a versatile carboxylic acid linker—suggest significant potential in drug discovery and development. This document provides a comprehensive overview, including a detailed, proposed synthetic protocol, and explores its promise as a molecular building block in advanced therapeutic modalities such as PROTACs and antibody-drug conjugates.

The 2-Oxazolidinone Scaffold: A Privileged Structure in Drug Discovery

The 2-oxazolidinone moiety is a five-membered heterocyclic ring containing both nitrogen and oxygen.[3] Its significance in medicinal chemistry stems from its presence in numerous biologically active compounds. The most prominent example is Linezolid, the first clinically approved oxazolidinone antibiotic, which functions by inhibiting bacterial protein synthesis.[4] The success of linezolid has spurred the development of a new generation of oxazolidinone-based drugs with a wide range of therapeutic applications, including antibacterial, antituberculosis, and anticancer agents.[3]

The biological activity of N-aryl-oxazolidinones, in particular, has been extensively studied, leading to the identification of potent drug candidates against multi-drug resistant pathogens.[3] The versatility of the oxazolidinone scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: A Proposed Protocol

Proposed Synthetic Scheme

Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis reagent1 2-Oxazolidinone intermediate Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate reagent1->intermediate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) reagent2 Ethyl 4-bromobutanoate (or other 4-halobutanoate ester) reagent2->intermediate product 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid intermediate->product Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O)

Caption: Proposed two-step synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-oxazolidinone (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 2-oxazolidinone. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of 2-oxazolidinone.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of ethyl 4-bromobutanoate (1.2 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate.

Step 2: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

  • Reaction Setup: Dissolve the purified ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x volumes).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Physicochemical Properties and Characterization

While extensive experimental data is not available, the basic physicochemical properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid can be found in public databases.

PropertyValueSource
Molecular Formula C₇H₁₁NO₄PubChem[6]
Molecular Weight 173.17 g/mol PubChem[6]
SMILES C1COC(=O)N1CCCC(=O)OPubChem[6]
InChI InChI=1S/C7H11NO4/c9-6(10)2-1-3-8-4-5-12-7(8)11/h1-5H2,(H,9,10)PubChem[6]

Potential Applications in Drug Development

The bifunctional nature of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, possessing both a biologically relevant oxazolidinone core and a reactive carboxylic acid handle, makes it an attractive building block for various applications in medicinal chemistry.

As a Linker in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[7] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation.[7]

The carboxylic acid group of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid can be readily functionalized to attach to either the target protein binder or the E3 ligase ligand, making it a potential component of a PROTAC linker. The oxazolidinone moiety could potentially impart favorable properties such as improved solubility or metabolic stability to the resulting PROTAC.

PROTAC TargetBinder Target Protein Binder Linker 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (as part of the linker) TargetBinder->Linker E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder

Caption: Potential role as a linker in a PROTAC molecule.

In the Construction of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells.[] Similar to PROTACs, ADCs consist of three components: a monoclonal antibody, a cytotoxic payload, and a linker. The linker's role is to stably connect the payload to the antibody in circulation and then release the payload at the target site.

The carboxylic acid of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid could be used to attach a cytotoxic payload, with the oxazolidinone end potentially being further functionalized for conjugation to the antibody.

Biological Activity: An Area for Future Investigation

Currently, there is a lack of publicly available data on the specific biological activity of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. While the broader class of oxazolidinones exhibits significant antibacterial properties, it is plausible that this smaller, N-alkylated derivative may not retain the same level of activity as the more complex, N-aryl substituted analogs.[3][9]

However, the potential for this molecule to serve as a versatile building block in the development of more complex and targeted therapeutics remains high. Future research should focus on synthesizing this compound and evaluating its biological profile, including its potential as a fragment in fragment-based drug discovery campaigns.

Conclusion

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid represents an intriguing yet underexplored molecule at the intersection of proven pharmacophore chemistry and versatile linker technology. While direct experimental data is scarce, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis and potential applications. The proposed synthetic protocol offers a clear pathway for its preparation, opening the door for its evaluation in various drug discovery platforms. Its potential utility as a component in PROTACs and ADCs highlights the promising future of this and similar N-substituted oxazolidinone derivatives in the development of next-generation therapeutics. Further investigation into the biological properties of this compound is warranted and could unveil novel applications in medicinal chemistry.

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4254. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(3), 396-431. [Link]

  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. PubChem. [Link]

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. (2022). ACS Infectious Diseases, 8(3), 569-580. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry, 11(10), 1121-1131. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4254. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Oriental Journal of Chemistry. [Link]

  • One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. (2019).
  • Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies. (n.d.). Creative Biolabs. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. As a specialized chemical intermediate, direct and extensive toxicological and safety data for this specific compound are not widely available in published literature.[1] Therefore, this guide is constructed upon a foundation of established chemical safety principles, analysis of its constituent functional groups (a carboxylic acid and an oxazolidinone ring), and data from structurally analogous compounds. The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and the implementation of safe laboratory practices when working with this substance.

Chemical Identity and Physical Properties

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a heterocyclic compound containing both a carboxylic acid moiety and an oxazolidinone ring system.[1] These features make it a valuable building block in synthetic chemistry. Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₄[1][2]
Molecular Weight 173.17 g/mol [2]
IUPAC Name 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid[1]
Appearance Not specified (Assumed to be a solid at room temperature)N/A
XlogP (Predicted) -0.2[1]

Hazard Identification and Toxicological Profile

Expert Analysis: Due to the absence of specific toxicological data for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a conservative hazard assessment is imperative. The primary hazards are inferred from its carboxylic acid functional group and from data on related oxazolidine structures. Carboxylic acids are known to be corrosive or irritating to skin and eyes.[3][4] Data for a closely related compound, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid, indicates it causes severe skin burns and serious eye damage.[5] It is therefore prudent to handle the title compound as if it possesses similar hazardous properties.

Inferred GHS Classification:

Hazard ClassHazard CategoryGHS StatementBasis of Inference
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationBased on structural analogue (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid and general properties of carboxylic acids.[5][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageBased on structural analogue (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid.[5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationA potential hazard if the compound is a fine powder or dust.[6]

Toxicological Data Summary:

  • Acute Toxicity (Oral, Dermal, Inhalation): No data available. Assumed to be potentially harmful if swallowed based on general characteristics of related compounds.[7]

  • Ecotoxicity (Fish, Daphnia, Algae): No data available.[8] Discharge into the environment must be avoided.[8]

  • Carcinogenicity (IARC, NTP): Not classified.[7]

Exposure Controls and Personal Protective Equipment (PPE)

Causality Statement: The selection of exposure controls and PPE is directly dictated by the inferred hazards of skin and eye corrosion and potential respiratory irritation. The primary goal is to create a barrier between the researcher and the chemical to prevent any contact.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any airborne dust or aerosols and to contain any potential spills.[6]

  • Eyewash Stations and Safety Showers: Ensure that certified and unobstructed eyewash stations and safety showers are immediately accessible in the work area.[3]

3.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. Given the inferred risk of severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. It is crucial to consult the glove manufacturer's data for breakthrough times and degradation resistance for carboxylic acids. Change gloves immediately if contamination is suspected.[3]

    • Lab Coat: A flame-resistant lab coat that fastens completely is required. Ensure cuffs are snug to prevent skin exposure at the wrist.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if significant aerosolization or dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

PPE_Workflow start Handling the Compound? fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_check Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_check Yes face_shield Risk of splash or handling >10g? ppe_check->face_shield add_shield Add Full Face Shield face_shield->add_shield Yes respirator_check Potential for dust or aerosol generation? face_shield->respirator_check No add_shield->respirator_check add_respirator Use NIOSH-approved respirator respirator_check->add_respirator Yes proceed Proceed with work respirator_check->proceed No add_respirator->proceed

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment and ensuring the integrity of the compound.

4.1. Handling

  • Avoid all direct contact with the substance.[6]

  • Do not breathe dust or vapors.[6]

  • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Use compatible tools (e.g., spatulas made of stainless steel or other resistant material).

  • Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10]

4.2. Storage

  • Container: Keep the compound in its original, tightly sealed container.[6]

  • Conditions: Store in a cool, dry, and well-ventilated area.[6] Avoid direct sunlight and heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases. The acidic nature of the butanoic acid moiety can lead to vigorous or exothermic reactions with bases.[6]

Storage_Protocol compound 4-(2-Oxo-1,3-oxazolidin-3-yl) butanoic acid container Tightly Sealed Original Container compound->container storage_area Designated Chemical Storage Area conditions Cool, Dry & Well-Ventilated storage_area->conditions incompatibles Incompatible Materials container->storage_area bases Strong Bases (e.g., NaOH, KOH) incompatibles->bases oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) incompatibles->oxidizers

Caption: Recommended storage conditions and incompatibilities.

Accidental Release and First Aid Measures

5.1. Spill Response Protocol Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Assess and Equip: Do not re-enter the spill area without the full PPE described in Section 3.

  • Contain: For a solid spill, carefully cover with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.

  • Absorb and Collect: Carefully sweep up the solid or absorb the liquid with the containment material. Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or pain persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Considerations

All waste containing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

Protocol:

  • Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[12]

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Corrosive").

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

References

  • Echemi. 4-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)BUTANOICACID Safety Data Sheets.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • PubChem. 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid.
  • Santa Cruz Biotechnology. 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid.
  • PubChem. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
  • Fisher Scientific. Safety Data Sheet.
  • AK Scientific, Inc. 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid Safety Data Sheet.
  • Synerzine. Butanoic acid, 2-ethyl-3-oxo-, ethyl ester Safety Data Sheet.
  • Breckland Scientific Supplies Ltd. Butanoic Acid SAFETY DATA SHEET.
  • Synerzine. SAFETY DATA SHEET Butanoic acid (Natural).
  • ChemicalBook. 4-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)BUTANOIC ACID Safety Data Sheet.
  • EHSO Manual. Hazardous Waste.

Sources

Methodological & Application

Application Notes & Protocols: Diastereoselective Alkylation with 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The predictable and high-fidelity stereochemical control offered by chiral auxiliaries remains a cornerstone of modern asymmetric synthesis.[1][2] Among these, the oxazolidinones popularized by David A. Evans are preeminent, providing a robust methodology for the asymmetric alkylation of carboxylic acid derivatives.[3][][5] This document provides a detailed guide for researchers on the diastereoselective alkylation of a specific substrate, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. We will explore the underlying mechanistic principles that govern the high diastereoselectivity, provide a comprehensive, step-by-step protocol for its alkylation, and discuss the subsequent cleavage of the auxiliary to yield the enantiomerically enriched final product.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

Achieving stereochemical control in the synthesis of complex organic molecules is a paramount challenge, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.[1] Chiral auxiliaries are powerful tools that address this challenge by temporarily installing a chiral moiety onto an achiral substrate. This allows for a subsequent chemical transformation to proceed with a strong facial bias, creating a new stereocenter in a predictable fashion. The products of this reaction are diastereomers, which possess different physical properties and can often be separated using standard laboratory techniques like column chromatography.

The Evans oxazolidinone auxiliaries are a class of compounds derived from readily available amino alcohols.[3][] When acylated, as in the case of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid , they provide a platform for highly diastereoselective enolate chemistry.[3]

Mechanism of Stereocontrol

The remarkable stereoselectivity of the Evans alkylation stems from a confluence of steric and electronic factors that lock the enolate intermediate into a rigid, predictable conformation.

  • Enolate Formation: The process begins with the deprotonation of the α-proton of the N-acyl group using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C).[1][3] This selectively forms a Z-enolate.

  • Chelation and Steric Shielding: The lithium or sodium cation of the base coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar, five-membered ring structure.

  • Facial Shielding: The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at the C4 position) sterically blocks one face of the planar enolate.

  • Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.[1][6]

The following diagram illustrates the key transition state that dictates the stereochemical outcome.

G cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl Oxazolidinone Base Strong Base (e.g., NaHMDS, LDA) -78 °C Start->Base 1. Deprotonation Enolate Chelated (Z)-Enolate (Rigid Conformation) Base->Enolate Shielding Steric Shielding by Auxiliary Substituent Enolate->Shielding Electrophile Electrophile (R-X) Attack from Less Hindered Face Enolate->Electrophile 2. Alkylation Product Alkylated Product (High Diastereomeric Excess) Electrophile->Product

Caption: Key steps in Evans' diastereoselective alkylation.

Detailed Experimental Protocol

This protocol is a general guideline for the diastereoselective alkylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. The specific electrophile and reaction times may need to be optimized.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Typical QuantityNotes
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid(Varies)(Varies)1.0 equivEnsure anhydrous conditions.
Sodium bis(trimethylsilyl)amide (NaHMDS)1070-89-9183.381.1 equiv1.0 M solution in THF is common.[1]
Tetrahydrofuran (THF), anhydrous109-99-972.11~10 mL / mmolDistill from Na/benzophenone.
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.2 equivUse a reactive electrophile.
Saturated Aqueous NH4Cl12125-02-953.49As neededFor quenching the reaction.
Ethyl Acetate141-78-688.11As neededFor extraction.
Magnesium Sulfate (anhydrous)7487-88-9120.37As neededFor drying organic layers.
Silica Gel7631-86-960.08As neededFor column chromatography.

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the N-acylated oxazolidinone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Dissolve the starting material in anhydrous THF (~10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add NaHMDS (1.1 equiv, as a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The solution may change color (e.g., to yellow or orange), indicating enolate formation. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (1.2 equiv) dropwise to the enolate solution. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer from any minor diastereomer and impurities. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Auxiliary Cleavage: Recovering the Product and Auxiliary

A key advantage of this methodology is the ability to remove the chiral auxiliary, often with its recovery for reuse, to reveal the final enantiomerically pure product.[1] The most common method involves hydrolysis with lithium hydroperoxide (LiOOH), which is generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).[7][8]

Protocol for Hydrolytic Cleavage:

  • Dissolution: Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of aqueous lithium hydroxide (2.0 equiv, e.g., 0.8 M solution).

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH ~2-3 with HCl (1 M) and extract the desired carboxylic acid product with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

This mild procedure cleaves the exocyclic imide carbonyl without causing racemization at the newly formed stereocenter.[8][9][10]

Caption: General workflow for asymmetric alkylation and auxiliary cleavage.

Applications and Conclusion

The diastereoselective alkylation of N-acyl oxazolidinones is a powerful and reliable method for constructing stereocenters.[2] This technique has been widely applied in the total synthesis of complex natural products and in the development of pharmaceutical agents.[5][11][12] The protocol described for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid provides a direct route to enantiomerically enriched γ-substituted butanoic acid derivatives, which are valuable chiral building blocks. By understanding the mechanistic underpinnings and following a robust experimental procedure, researchers can confidently apply this methodology to achieve their synthetic goals.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Chemistry - Williams College.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Evans Enolate Alkyl
  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Wiley Online Library.
  • Chiral auxiliary. Wikipedia.
  • Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Evans Aldol Reaction. Chem-Station Int. Ed. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products.

Sources

Application Notes and Protocols: N-acylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-acylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a critical transformation for the synthesis of advanced intermediates in pharmaceutical and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a range of methodologies from classic base-mediated reactions to modern, milder catalytic approaches. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Introduction: The Significance of N-Acylated Oxazolidinones

Oxazolidinones are a vital class of five-membered heterocyclic compounds with broad applications in medicinal chemistry and asymmetric synthesis. N-acylated oxazolidinones, in particular, are renowned as "chiral auxiliaries," temporary stereogenic units that guide the stereochemical outcome of subsequent reactions. The foundational work by Evans popularized the use of these auxiliaries for highly diastereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.

The target molecule, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, possesses both the key oxazolidinone moiety for N-acylation and a carboxylic acid functionality, making it a versatile building block. The successful N-acylation of this substrate is the gateway to constructing complex chiral molecules with high stereochemical purity. This guide will explore several robust protocols to achieve this transformation efficiently and predictably.

Chemical Logic and Strategy

The core challenge in the N-acylation of oxazolidinones lies in the relatively low nucleophilicity of the nitrogen atom, which is part of an amide-like system. Therefore, reaction strategies typically involve either enhancing the nucleophilicity of the oxazolidinone nitrogen or increasing the electrophilicity of the acylating agent.

The protocols presented below are categorized based on the activation strategy employed.

N_Acylation_Strategies cluster_substrate Substrate Activation cluster_reagent Acylating Agent Activation Substrate 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Deprotonation Deprotonation (Strong Base, e.g., n-BuLi) Substrate->Deprotonation Anion Oxazolidinone Anion (Enhanced Nucleophilicity) Deprotonation->Anion Product N-Acylated Product Anion->Product Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) AcidChloride Acyl Chloride (R-COCl) CarboxylicAcid->AcidChloride AcidAnhydride Acyl Anhydride ((RCO)2O) CarboxylicAcid->AcidAnhydride AcidFluoride Acyl Fluoride (R-COF) CarboxylicAcid->AcidFluoride AcidChloride->Product AcidAnhydride->Product AcidFluoride->Product

Caption: General strategies for the N-acylation of oxazolidinones.

A critical consideration for the N-acylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is the presence of the free carboxylic acid. This functional group can interfere with basic reagents and may require protection prior to the N-acylation step. Common protecting groups for carboxylic acids include methyl or benzyl esters, which can be removed under specific conditions after the N-acylation is complete.

Experimental Protocols
Protocol 1: Classic N-acylation via Deprotonation with a Strong Base

This is a robust and widely used method that involves the deprotonation of the oxazolidinone nitrogen with a strong base like n-butyllithium (n-BuLi), followed by quenching with an acyl chloride.

Causality: The use of a strong base is necessary to overcome the low acidity of the N-H bond, generating a highly nucleophilic lithium salt that readily reacts with the electrophilic acyl chloride. The low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the organolithium reagent.

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (or its ester-protected form)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester-protected 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A color change may be observed. Stir the mixture for 30-60 minutes at -78 °C to ensure complete deprotonation.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: Milder N-acylation using an Acyl Anhydride and a Lewis Acid Catalyst

This method avoids the use of pyrophoric strong bases and cryogenic conditions, making it more operationally simple.

Causality: A Lewis acid, such as zinc chloride (ZnCl₂), coordinates to the carbonyl oxygen of the acyl anhydride, increasing its electrophilicity and activating it towards nucleophilic attack by the oxazolidinone nitrogen.

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (ester-protected)

  • Carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ester-protected 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 eq.), the carboxylic acid anhydride (1.5 eq.), and a catalytic amount of anhydrous ZnCl₂ (e.g., 3 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent. Wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid and anhydride, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Protocol 3: N-acylation using Acyl Fluorides under Mild Basic Conditions

Acyl fluorides are highly reactive acylating agents that can acylate oxazolidinones under mild basic conditions, avoiding the need for strong bases or Lewis acids.

Causality: The high electronegativity of fluorine makes the carbonyl carbon of the acyl fluoride highly electrophilic. A mild, non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (iPr₂NEt) is sufficient to facilitate the reaction, likely by acting as a proton scavenger.

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (ester-protected)

  • Acyl fluoride

  • Triethylamine (NEt₃) or Diisopropylethylamine (iPr₂NEt)

  • Anhydrous dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the ester-protected 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add the mild base (1.0-1.2 eq.) followed by the dropwise addition of the acyl fluoride (1.0-1.5 eq.) at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product can be purified by silica gel chromatography.

Data Presentation and Comparison
ProtocolBase/CatalystAcylating AgentTemperatureTypical Reaction TimeKey AdvantagesKey Considerations
1: Strong Base n-BuLiAcyl Chloride-78 °C to RT2-12 hHigh reactivity, general applicabilityRequires cryogenic temperatures and handling of pyrophoric reagents.
2: Lewis Acid ZnCl₂ (catalytic)Acyl AnhydrideRT to 50 °C4-24 hMilder conditions, operationally simplerMay require heating, catalyst needs to be anhydrous.
3: Acyl Fluoride NEt₃ or iPr₂NEtAcyl Fluoride0 °C to RT12-24 hVery mild conditions, avoids strong bases and Lewis acidsAcyl fluorides may need to be freshly prepared.
Experimental Workflow Visualization

N_Acylation_Workflow start Start: Protected Substrate dissolve Dissolve in Anhydrous Solvent (under inert atmosphere) start->dissolve reagents Add Acylation Reagents (Base/Catalyst and Acylating Agent) dissolve->reagents reaction Stir at Appropriate Temperature reagents->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Dry and Concentrate workup->purify chromatography Silica Gel Chromatography purify->chromatography product Final Product chromatography->product

Caption: A generalized experimental workflow for the N-acylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Troubleshooting and Expert Insights
  • Low Yield:

    • Incomplete Deprotonation (Protocol 1): Ensure the n-BuLi is properly titrated and added slowly to a well-stirred solution at -78 °C. The starting material and solvent must be scrupulously dried.

    • Inactive Catalyst (Protocol 2): Use freshly opened or properly stored anhydrous Lewis acid.

    • Steric Hindrance: For bulky acylating agents, longer reaction times or higher temperatures may be necessary. Consider using a more reactive acylating agent like an acyl fluoride.

  • Side Reactions:

    • Reaction with Carboxylic Acid: If the carboxylic acid is not protected, it will be deprotonated by strong bases, consuming the reagent. Esterification is highly recommended.

    • Decomposition: At higher temperatures, some reagents and products may be unstable. Careful temperature control is essential.

  • Purification Challenges:

    • Co-elution: If the product and starting material have similar polarities, careful optimization of the chromatography solvent system is required.

    • Residual Catalyst: Ensure thorough aqueous work-up to remove water-soluble catalysts and byproducts.

Conclusion

The N-acylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a versatile and powerful transformation. The choice of protocol depends on the specific acyl group to be introduced, the scale of the reaction, and the available laboratory infrastructure. By understanding the chemical principles behind each method, researchers can confidently select and execute the most appropriate procedure to advance their synthetic goals.

References
  • Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • University of Rochester. (n.d.). PROTECTING GROUPS. [Link]

  • Slideshare. (2016, April 26). Protection for carboxylic group & Protection for the Amino group. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • eGyanKosh. (n.d.). 2. Carboxyl protecting groups. [Link]

  • ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. [Link]

  • ACS Publications. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]

  • ACS Publications. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • ResearchGate. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

Application Notes and Protocols for the Cleavage of the Oxazolidinone Ring in 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazolidinone derivatives are invaluable chiral auxiliaries in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds with a high degree of predictability.[1] The compound 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid integrates this powerful chiral auxiliary with a butanoic acid side chain, making it a versatile intermediate in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The crucial final step in many synthetic routes involving this intermediate is the selective cleavage of the oxazolidinone ring to unmask the desired chiral carboxylic acid, alcohol, or other functional groups, while ensuring the recovery of the valuable chiral auxiliary.

This comprehensive guide provides detailed application notes and validated protocols for the three primary methods of cleaving the oxazolidinone ring in 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid: basic hydrolysis, acid-catalyzed cleavage, and reductive cleavage. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

I. Basic Hydrolysis: The Path to the Carboxylic Acid

Basic hydrolysis is the most direct method for converting the N-acyl oxazolidinone to the corresponding carboxylic acid. The most common and effective reagent for this transformation is lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2]

Scientific Rationale

The hydroperoxide anion (OOH⁻) is a significantly more potent nucleophile than the hydroxide anion (OH⁻) for the exocyclic acyl carbonyl group. This enhanced nucleophilicity allows for selective attack at the desired position, leading to the formation of a peroxyacid intermediate.[1] Subsequent reductive workup quenches the excess peroxide and reduces the peroxyacid to the final carboxylic acid. The use of lithium salts is crucial, as other alkali metal hydroxides can lead to a higher degree of endocyclic cleavage, an undesired side reaction that results in the formation of a hydroxyamide.[2]

A critical safety consideration is the evolution of oxygen gas during the reaction.[2][3] This occurs because the peroxyacid intermediate can be reduced by excess hydrogen peroxide, a process that releases stoichiometric amounts of oxygen.[2] Therefore, it is imperative to conduct this reaction in a well-ventilated fume hood and to ensure proper inerting of the reaction vessel, especially on a larger scale.

Experimental Protocol: LiOH/H₂O₂ Mediated Cleavage

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether (or Ethyl acetate)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 equiv) in a mixture of THF and water (4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of lithium hydroxide monohydrate (2.0 equiv) in water.

  • To the cooled solution of the starting material, add the 30% hydrogen peroxide solution (4.0 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Slowly add the aqueous lithium hydroxide solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C to reduce the excess peroxide.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by column chromatography or recrystallization as needed.

cluster_workflow Basic Hydrolysis Workflow Start Start Dissolve Substrate Dissolve Substrate in THF/H₂O Start->Dissolve Substrate Cool to 0°C Cool to 0°C Dissolve Substrate->Cool to 0°C Add H₂O₂ Add H₂O₂ Cool to 0°C->Add H₂O₂ Add LiOH Add LiOH Solution Add H₂O₂->Add LiOH Reaction Stir at 0°C (2-4h) Add LiOH->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification Workup->Purification End End Purification->End

Caption: Workflow for LiOH/H₂O₂ mediated cleavage.

II. Acid-Catalyzed Cleavage: Accessing Esters and Amides

Lewis acid-catalyzed cleavage provides a milder alternative to basic hydrolysis and is particularly useful for synthesizing esters and amides directly from the N-acyloxazolidinone. Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly effective catalyst for this transformation, demonstrating remarkable chemoselectivity for the exocyclic N-acyl carbonyl group.[3][4]

Scientific Rationale

The Lewis acid, Yb(OTf)₃, coordinates to the carbonyl oxygen of the oxazolidinone ring, activating the exocyclic acyl group towards nucleophilic attack.[5] This activation allows for the use of less potent nucleophiles, such as alcohols and amines, to directly form the corresponding esters and amides under relatively mild conditions. The presence of the carboxylic acid moiety in the starting material may require protection or careful optimization of reaction conditions to avoid undesired side reactions.

Experimental Protocol: Yb(OTf)₃-Catalyzed Methanolysis

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 equiv) in anhydrous dichloromethane, add triethylamine (1.1 equiv) to protect the carboxylic acid in situ.

  • Add Ytterbium(III) triflate (0.1 equiv) to the solution.

  • Add anhydrous methanol (5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude methyl ester product by flash column chromatography.

Reactants 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Methanol Product Methyl 4-oxobutanoate Recovered Auxiliary Reactants->Product DCM, rt Catalyst Yb(OTf)₃ Triethylamine Catalyst->Product

Caption: Acid-catalyzed methanolysis of the oxazolidinone.

III. Reductive Cleavage: Generating Chiral Alcohols

Reductive cleavage of the N-acyloxazolidinone is the method of choice for obtaining the corresponding chiral primary alcohol. Lithium borohydride (LiBH₄) is a commonly used reducing agent for this purpose, offering good yields and selectivity.

Scientific Rationale

Lithium borohydride is a mild reducing agent that selectively reduces the exocyclic amide carbonyl to the corresponding alcohol. The reaction proceeds through a tetrahedral intermediate, which then collapses to release the chiral alcohol and the oxazolidinone auxiliary. The presence of the carboxylic acid in the starting material will also be reduced under these conditions, leading to the formation of a diol. If selective reduction is desired, the carboxylic acid must be protected prior to this step.

Experimental Protocol: LiBH₄-Mediated Reduction

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution. Note: Hydrogen gas will be evolved from the reaction with the carboxylic acid.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of water.

  • Add saturated aqueous ammonium chloride solution and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude diol product.

  • Purify by flash column chromatography.

Summary of Cleavage Methods

MethodReagentsProductKey Considerations
Basic Hydrolysis LiOH, H₂O₂Carboxylic AcidDirect route to the acid; potential for O₂ evolution (safety hazard); risk of endocyclic cleavage with other bases.[1][2]
Acid-Catalyzed Cleavage Yb(OTf)₃, Nucleophile (e.g., MeOH)Ester, AmideMild conditions; good for sensitive substrates; may require protection of the carboxylic acid.[3]
Reductive Cleavage LiBH₄Alcohol (Diol)Reduces both the amide and the carboxylic acid; requires protection for selective reduction.

References

  • Bundgaard, H. (1982). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 10(3), 165-175. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1326-1334. [Link]

  • Stevens, J. M., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link]

  • Parra-Rivera, A. C., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?. [Link]

  • ResearchGate. (2025). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]

  • Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Google Patents. (1979). US4159984A - Reductive cleavage of oxazolidine compounds.
  • ResearchGate. (2025). Cleavage of Benzyloxycarbonyl-5-oxazolidinones to α-Benzyloxycarbonylamino-α-alkyl Esters by Alcohols and Sodium Hydrogen Carbonate. [Link]

  • ResearchGate. (2025). Yb(OTf)3‐catalyzed esterification and amidation of enantioenriched N‐acyloxazolidinones. [Link]

  • PubMed. (2010). A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

Application Notes & Protocols: Leveraging 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid in Stereocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block Rooted in Evans' Auxiliary Chemistry

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control.[1][2][3] Among the most celebrated of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans, which have become a cornerstone of asymmetric synthesis.[4]

This document provides an in-depth guide to the application of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid , a derivative that incorporates the core structural features of an Evans-type auxiliary. While not a traditional, stand-alone chiral auxiliary, this molecule serves as a valuable chiral building block. The presence of the butanoic acid chain offers a handle for further synthetic transformations, while the oxazolidinone moiety can be derivatized at the nitrogen to control the stereochemistry of reactions at the α-carbon of a tethered acyl group. This guide will explore its potential in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.[5][6]

Core Principle: Stereochemical Control via N-Acyl Oxazolidinones

The power of oxazolidinone auxiliaries lies in their ability to direct the facial selectivity of enolate reactions.[4][7] By attaching a prochiral acyl group to the nitrogen of the oxazolidinone, the auxiliary's own chirality creates a sterically biased environment. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a Z-enolate.[8] The bulky substituent on the oxazolidinone (often derived from valine or phenylalanine) then effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[2]

Proposed Synthetic Utility: Asymmetric α-Alkylation

A primary application for a molecule like 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is in the synthesis of chiral α-substituted carboxylic acid derivatives. The general workflow involves:

  • Acylation: Attachment of a desired acyl group to the nitrogen of the oxazolidinone ring.

  • Diastereoselective Alkylation: Formation of a Z-enolate followed by reaction with an electrophile (e.g., an alkyl halide).

  • Auxiliary Cleavage: Removal of the chiral auxiliary to reveal the enantiomerically enriched product and allow for potential recycling of the auxiliary.[9]

This process is a reliable method for constructing chiral centers and has been widely used in the total synthesis of complex natural products.[6][10]

Visualizing the Workflow: Asymmetric Alkylation

workflow cluster_prep Step 1: Substrate Preparation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid B N-Acyl Oxazolidinone Derivative A->B Acylation (e.g., Propionyl Chloride) C Z-Enolate Formation (LDA or NaHMDS) B->C D Alkylated Product (High Diastereoselectivity) C->D Electrophile (e.g., Benzyl Bromide) E Chiral Carboxylic Acid (Final Product) D->E Hydrolysis (e.g., LiOH/H₂O₂) F Recovered Auxiliary D->F

Caption: General workflow for asymmetric alkylation.

Experimental Protocols

The following protocols are representative methodologies adapted for the use of an N-acylated derivative of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Protocol 1: N-Propionylation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

This step prepares the substrate for the asymmetric alkylation.

Materials:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add propionyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionylated product.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

Materials:

  • N-propionylated 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid derivative (from Protocol 1)

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • Dissolve the N-propionylated starting material (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq) dropwise over 15 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

Protocol 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

Materials:

  • Alkylated product (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution at 0 °C and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • The aqueous layer can be further processed to recover the chiral auxiliary.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid. Purify as necessary.

Mechanism of Stereocontrol: The Role of the Z-Enolate

The high diastereoselectivity of this reaction is a direct result of the formation of a rigid, chelated Z-enolate transition state. The bulky substituent on the chiral auxiliary effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered side.

Caption: Steric shielding of the Z-enolate.

Data Summary: Expected Outcomes

The following table summarizes the expected outcomes for a typical asymmetric alkylation using an Evans-type auxiliary. Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

StepProductExpected YieldExpected Diastereomeric Ratio (d.r.)
N-Acylation N-Propionyl Oxazolidinone>90%N/A
Alkylation α-Benzylated Product75-95%>95:5
Cleavage 2-Methyl-3-phenylpropanoic acid>85%Enantiomeric excess (e.e.) reflects the d.r. of the previous step

Conclusion and Further Applications

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid and its derivatives are valuable tools in the field of asymmetric synthesis. The protocols outlined here for asymmetric alkylation demonstrate a reliable method for the stereocontrolled formation of carbon-carbon bonds. Beyond alkylation, N-acyl oxazolidinones derived from this scaffold can be employed in a wide range of other important transformations, including:

  • Asymmetric Aldol Reactions: For the synthesis of chiral β-hydroxy carbonyl compounds.[7][11]

  • Asymmetric Michael Additions: For the conjugate addition of nucleophiles.[12]

  • Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloadditions.

The reliability and predictability of this chemistry make it an essential methodology for researchers and professionals in drug development and natural product synthesis.[3][5]

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2025).
  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (n.d.). UQ eSpace - The University of Queensland.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry. (2023). ConnectSci.
  • Evans aldol ppt | PPTX. (n.d.). Slideshare.
  • BenchChem. (2025). A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. BenchChem.
  • Evans Aldol Reaction. (2014).
  • (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023).
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. (n.d.). PubChemLite.
  • Oxazolidinones for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols: The Versatile Role of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the oxazolidinone core stands as a "privileged scaffold," a structural motif consistently found in a variety of biologically active compounds. This five-membered heterocyclic ring system is most notably recognized for its cornerstone role in a class of synthetic antibiotics, the oxazolidinones, which includes the clinically significant drug Linezolid. These antibiotics exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis, making them effective against multi-drug resistant Gram-positive bacteria. Beyond their antibacterial prowess, oxazolidinone derivatives have been explored for a range of therapeutic applications, underscoring the versatility of this chemical entity.

This guide focuses on a specific, yet highly adaptable member of this family: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid . While not a therapeutic agent in itself, this molecule serves as a critical and versatile building block in the synthesis of novel drug candidates. Its bifunctional nature, featuring a carboxylic acid "handle" and a stable oxazolidinone core, allows for its strategic incorporation into larger molecular architectures. This document provides a comprehensive overview of its synthesis, potential applications, and detailed protocols for its utilization in a research and drug development setting.

Chemical Profile and Properties

A foundational understanding of the physicochemical properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is paramount for its effective application.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₄PubChem
Molecular Weight173.17 g/mol PubChem
AppearanceWhite to off-white solid (predicted)General Knowledge
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General Knowledge
pKa (Carboxylic Acid)~4-5 (predicted)General Knowledge

Synthetic Protocol: A Reliable Pathway to a Key Intermediate

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid can be achieved through a variety of synthetic routes. The following protocol is a robust and scalable method adapted from established procedures for related oxazolidinone-carboxylic acids, such as those described in the patent literature for the synthesis of intermediates for antibacterial agents.

Workflow for the Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 2-Oxazolidinone C N-(4-ethoxycarbonylbutyl)-2-oxazolidinone A->C Base (e.g., NaH) Solvent (e.g., DMF) B Ethyl 4-bromobutanoate B->C D N-(4-ethoxycarbonylbutyl)-2-oxazolidinone E 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid D->E Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O)

Caption: Synthetic workflow for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Detailed Step-by-Step Protocol:

Materials and Reagents:

  • 2-Oxazolidinone

  • Ethyl 4-bromobutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Step 1: Synthesis of N-(4-ethoxycarbonylbutyl)-2-oxazolidinone

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-oxazolidinone (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the gas evolution ceases, indicating the formation of the sodium salt of 2-oxazolidinone.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl 4-bromobutanoate (1.05 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-oxazolidinone) is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ester.

Step 2: Hydrolysis to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Dissolution: Dissolve the N-(4-ethoxycarbonylbutyl)-2-oxazolidinone from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Isolation: Extract the product with ethyl acetate (3 x volume).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry: A Versatile Linker and Scaffold

The primary utility of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in medicinal chemistry is as a versatile building block and linker. The carboxylic acid functionality provides a convenient point of attachment for coupling to amines, alcohols, or other nucleophiles, while the oxazolidinone ring can serve as a key pharmacophoric element or a rigid scaffold to orient other functional groups.

Conceptual Application Workflow

G A 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Amine-containing Moiety (e.g., Pharmacophore, Targeting Ligand) B->C D Novel Bioactive Conjugate C->D

Caption: General workflow for utilizing the target molecule in synthesis.

Protocol for Amide Coupling: Synthesis of a Derivative Library

This protocol outlines a general procedure for coupling 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid with a diverse set of amines to generate a library of amides for biological screening.

Materials and Reagents:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • A library of primary or secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard work-up and purification reagents as described previously.

Step-by-Step Protocol:

  • Reagent Preparation: In a reaction vial, dissolve 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To this mixture, add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the pure amide derivative.

Potential Biological Targets and Therapeutic Areas

While 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid itself is not expected to be highly active, its derivatives, synthesized using the protocols above, could target a range of biological systems. Based on the broader class of oxazolidinones and related butanoic acid-containing molecules, potential therapeutic areas for exploration include:

  • Antibacterial Agents: By incorporating moieties known to interact with the bacterial ribosome, novel antibiotics can be synthesized. The butanoic acid linker can be used to attach the oxazolidinone core to various heterocyclic systems to modulate activity and pharmacokinetic properties.

  • Anticancer Agents: The thiazolidine and oxazolidinone cores are found in compounds with anticancer activity. Derivatives of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid could be designed to target kinases, protein-protein interactions, or other pathways implicated in cancer.

  • Immunomodulators: Butanoic acid derivatives have been identified as agonists for receptors such as S1P₁. By coupling the title compound to appropriate pharmacophores, novel immunomodulatory agents for autoimmune diseases could be developed.

Conclusion and Future Directions

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid represents a valuable and versatile tool for the medicinal chemist. Its straightforward synthesis and bifunctional nature allow for its ready incorporation into a wide array of molecular frameworks. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and utilize it in the development of novel therapeutic agents. Future investigations should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to unlock the full potential of this promising scaffold.

References

  • Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., Schrader, T., Sage, C., Gao, Y., Edwards, J., Barden, J., Thatte, J., Fu, L., Solomon, M., Liu, L., Al-Shamma, H., Gatlin, J., Le, M., Xing, C., Espinola, S., & Jones, R. M. (2011).

Application Notes & Protocols: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Chiral Control and Solid-Phase Efficiency

In the landscape of modern drug discovery and combinatorial chemistry, the demand for enantiomerically pure compounds is paramount. Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries through simplified purification and automation. However, achieving stereocontrol on a solid support presents unique challenges. The 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid linker emerges as an elegant solution, ingeniously combining the principles of a traceless linker with the proven power of Evans' chiral auxiliaries.[1][2]

This molecule serves a dual purpose: the butanoic acid terminus provides a covalent anchor to a variety of functionalized resins, while the 2-oxazolidinone moiety acts as a robust chiral director for asymmetric transformations on the solid support.[3][4] Following the desired stereoselective reaction, the synthesized product is cleaved from the auxiliary, leaving no residual linker fragment on the target molecule—the hallmark of a "traceless" linker.[5] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for leveraging this versatile tool in your research.

Core Concept: The Traceless Chiral Auxiliary Workflow

The effectiveness of this linker is rooted in the well-established chemistry of Evans' oxazolidinone auxiliaries.[2][6][7] The workflow can be conceptualized in four key stages: Immobilization, Acylation, Stereoselective Reaction, and Cleavage.

  • Immobilization: The carboxylic acid of the linker is coupled to a functionalized solid support, such as an aminomethylated polystyrene resin.

  • Acylation: The nitrogen of the immobilized oxazolidinone is acylated with a prochiral carboxylic acid derivative, setting the stage for the key bond-forming reaction.

  • Stereoselective Reaction: The acylated auxiliary directs the stereochemical outcome of subsequent reactions. The classic example is the formation of a rigid (Z)-enolate, which is then attacked by an electrophile from the sterically less hindered face, yielding a new stereocenter with high diastereoselectivity.[1][8]

  • Traceless Cleavage: The newly synthesized, chiral acyl chain is selectively cleaved from the auxiliary, releasing the target molecule into solution. The auxiliary remains bound to the resin, which can be discarded. This cleavage step is crucial as it leaves no linker-derived functionality on the final product.

Workflow Visualization

The following diagram illustrates the complete logical flow from resin preparation to final product release.

sps_workflow cluster_resin Solid Support cluster_synthesis On-Bead Synthesis cluster_solution Solution Phase Resin Amine-Functionalized Resin (e.g., Rink Amide) ImmobilizedLinker Immobilized Linker-Auxiliary Resin->ImmobilizedLinker AcylatedAux N-Acylated Auxiliary ImmobilizedLinker->AcylatedAux Acylation Diastereomer Product-Resin Complex AcylatedAux->Diastereomer Stereoselective Alkylation/Aldol FinalProduct Chiral Carboxylic Acid Derivative Diastereomer->FinalProduct Traceless Cleavage Linker 4-(2-Oxo-1,3-oxazolidin-3-yl) butanoic acid Linker->ImmobilizedLinker Coupling Reagents1 Coupling Agents (e.g., HBTU, DIPEA) Reagents1->ImmobilizedLinker Reagents2 Acyl Chloride or Anhydride Reagents2->AcylatedAux Reagents3 1. Base (e.g., NaHMDS) 2. Electrophile (E+) Reagents3->Diastereomer Reagents4 Cleavage Cocktail (e.g., LiOH/H2O2) Reagents4->FinalProduct

Caption: General workflow for solid-phase synthesis using the chiral auxiliary linker.

Application Protocol 1: Solid-Phase Asymmetric Alkylation

This protocol details the synthesis of a chiral carboxylic acid via diastereoselective alkylation of an immobilized propionyl-oxazolidinone.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gSigma-Aldrich, NovabiochemStandard resin for acid-labile cleavage of amides, but here used for its amine functionality.
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid>98%Commercially AvailableThe key linker-auxiliary.
HBTU (HATU or HCTU also suitable)Synthesis GradeVariousPeptide coupling reagent.
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeVariousNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousVariousSolvent for coupling and washing.
N,N-Dimethylformamide (DMF)AnhydrousVariousSolvent for coupling and washing.
Propionic Anhydride>99%VariousAcylating agent.
Sodium bis(trimethylsilyl)amide (NaHMDS)1.0 M solution in THFVariousStrong, non-nucleophilic base for enolate formation.[8]
Benzyl Bromide>99%VariousElectrophile for alkylation.
Lithium Hydroxide (LiOH)Reagent GradeVariousNucleophile for cleavage.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OVariousUsed in the cleavage cocktail.
Tetrahydrofuran (THF)AnhydrousVariousSolvent for reactions and cleavage.
Step-by-Step Methodology

Step 1: Immobilization of the Linker

  • Swell Rink Amide resin (1.0 g, ~0.6 mmol) in DMF (10 mL) for 1 hour in a solid-phase reaction vessel.

  • Drain the DMF. Add a solution of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (3 eq., 1.8 mmol), HBTU (3 eq., 1.8 mmol), and DIPEA (6 eq., 3.6 mmol) in DMF (10 mL).

  • Agitate the mixture at room temperature for 4 hours.

    • Scientist's Note: Using a 3-fold excess of reagents ensures near-quantitative coupling to the resin's amino groups. The reaction can be monitored using a Kaiser test on a small bead sample; a negative result (beads remain colorless) indicates complete reaction of the primary amines.

  • Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.

Step 2: N-Acylation with Propionyl Group

  • Swell the linker-functionalized resin (~1.0 g) in anhydrous DCM (10 mL) for 30 minutes.

  • Add propionic anhydride (5 eq.) and DIPEA (5 eq.). Agitate at room temperature for 2 hours.

    • Rationale: This step attaches the prochiral unit to the chiral auxiliary. A large excess of the anhydride drives the reaction to completion.

  • Drain the solution. Wash the resin with DCM (5x), DMF (2x), and DCM (3x). Dry the resin under vacuum.

Step 3: Diastereoselective Alkylation

  • Swell the acylated resin (~1.0 g) in anhydrous THF (10 mL) and cool the vessel to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.0 M in THF, 1.5 eq.) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

    • Expertise: The use of a strong, hindered base like NaHMDS at low temperature is critical for forming the kinetically favored (Z)-enolate, which is essential for high diastereoselectivity.[8]

  • Add benzyl bromide (3 eq.) to the cold suspension. Let the reaction slowly warm to 0 °C over 2 hours, then agitate for an additional 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Drain and wash the resin with THF/Water (1:1), THF (3x), and DCM (3x). Dry the resin.

Step 4: Traceless Cleavage of the Product

  • Swell the alkylated resin (~1.0 g) in a 4:1 mixture of THF and water (10 mL). Cool the vessel to 0 °C.

  • Add a freshly prepared solution of 30% H₂O₂ (4 eq.) followed by aqueous LiOH (0.8 M, 2.5 eq.).

    • Mechanism: The lithium hydroperoxide (LiOOH) formed in situ acts as a soft nucleophile, attacking the carbonyl of the acyl group to cleave it from the oxazolidinone auxiliary without epimerization.[8][9]

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Filter the resin and collect the filtrate. Wash the resin with THF (2x). Combine the filtrates.

  • Quench the excess peroxide in the filtrate by adding an aqueous solution of Na₂SO₃.

  • Acidify the aqueous layer with 1 M HCl and extract the final product, (S)-2-methyl-3-phenylpropanoic acid, with ethyl acetate.

Mechanistic Insight: Stereocontrol in Action

The high fidelity of this method relies on the formation of a chelated Z-enolate intermediate, which effectively blocks one face of the molecule.

Caption: Steric hindrance from the resin-bound auxiliary directs electrophilic attack.

Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
Low Loading Efficiency Incomplete activation of carboxylic acid; steric hindrance on the resin.Ensure anhydrous conditions. Use a different coupling reagent like HATU. Allow longer coupling times (up to 12h).
Poor Diastereoselectivity Incomplete formation of the Z-enolate; reaction temperature too high.Ensure the base (NaHMDS) is fresh and accurately titrated. Maintain strict temperature control at -78 °C during enolate formation.
Incomplete Cleavage Insufficient cleavage reagent; deactivation of LiOOH.Increase the equivalents of LiOH and H₂O₂. Ensure the cleavage cocktail is prepared fresh and used immediately.
Epimerization of Product Cleavage conditions are too harsh or prolonged.Do not exceed the recommended reaction time or temperature for cleavage. Ensure a proper quench with Na₂SO₃ is performed promptly.

Conclusion

The use of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid as a solid-phase linker represents a powerful convergence of chiral auxiliary chemistry and high-throughput synthesis. It provides a reliable and robust method for generating libraries of chiral molecules with high enantiopurity. The protocols and insights provided herein serve as a validated starting point for researchers aiming to implement this strategy, enabling the efficient synthesis of complex molecular targets in drug discovery and materials science.

References

  • Green, R., Peed, J., Taylor, J. E., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link][3][4]

  • Flegel, M. (n.d.). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? ElectronicsAndBooks. [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link][2]

  • García, J., et al. (2021). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 26(15), 4495. [Link][6]

  • Black, G. S., Fink, S., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link][8]

  • Combinatorial Chemistry Review. (2020). Traceless Linkers. [Link][5]

  • deLon, M. A. (2014). Response to: Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. [Link][9]

  • Brannigan, J. H., & Dove, A. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(12), 7088-7103. [Link][10]

  • Hermkens, P. H. H., et al. (2001). Traceless linkers - Only disappearing links in solid-phase organic synthesis? Tetrahedron, 57(9), 1715-1745. [Link][11]

  • Lee, J. H., et al. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. [Link][12]

  • Scilit. (n.d.). Traceless Solid-Phase Organic Synthesis. [Link][13]

Sources

Application Notes and Protocols for the Quantification of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a chemical entity featuring an oxazolidinone core. This heterocyclic motif is of significant interest in medicinal chemistry, forming the structural basis for the oxazolidinone class of antibiotics, which are crucial in combating multidrug-resistant Gram-positive pathogens.[1][2] Prominent examples of this class include linezolid and tedizolid.[1][2] The analytical quantification of molecules containing the oxazolidinone ring is therefore critical in various stages of drug development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods and protocols for the accurate quantification of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in research and development settings.

The methodologies presented herein are grounded in established analytical principles for oxazolidinone-containing compounds and are designed to be robust and adaptable to various laboratory settings. We will primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and tandem Mass Spectrometry (LC-MS/MS), as these are the most prevalent and powerful techniques for such analyses.[2]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a reliable and widely accessible method for the quantification of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, particularly for in-process control and purity assessments where high sensitivity is not the primary requirement.

Scientific Rationale:

The choice of a reversed-phase C18 column is based on the moderate polarity of the target analyte. The butanoic acid side chain provides some non-polar character, making it suitable for retention on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. Detection is performed at a wavelength where the oxazolidinone chromophore exhibits significant absorbance, typically in the low UV region.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol:

1. Materials and Reagents:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for cleaning)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 220 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 acetonitrile:water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression on the calibration curve.

  • Quantify the amount of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in the samples by interpolating their peak areas from the calibration curve.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma), LC-MS/MS is the method of choice.[1][3] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.

Scientific Rationale:

The chromatographic principles are similar to the HPLC-UV method, employing a reversed-phase C18 column and a gradient elution. However, the mobile phase additives are chosen to be volatile and compatible with mass spectrometry, such as formic acid. Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds, typically in positive ion mode, which will protonate the analyte to form the precursor ion [M+H]⁺. A deuterated internal standard, if available, is highly recommended to correct for matrix effects and variations in instrument response.[4] In the absence of a specific deuterated analog for the target compound, a structurally similar oxazolidinone, such as linezolid, can be used as an internal standard.[5]

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + Internal Standard B Protein Precipitation (e.g., with Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H ESI Ionization G->H I MRM Detection H->I J Peak Area Ratio Calculation (Analyte/IS) I->J K Calibration Curve Generation J->K L Concentration Determination K->L

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol:

1. Materials and Reagents:

  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like linezolid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., blank human plasma)

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an ESI source

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes, hold for 1 minute, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometer Settings (Example):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion of the standard

Predicted MRM Transition: Based on the molecular weight of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (173.16 g/mol ), the precursor ion ([M+H]⁺) would be m/z 174.1. The product ions would need to be determined experimentally by fragmentation of the precursor ion.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

6. Method Validation:

A full validation of the analytical method should be performed according to relevant guidelines. Key parameters to assess include:

Validation ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the application, particularly the desired sensitivity and the complexity of the sample matrix. Proper method development and validation are paramount to ensure the generation of accurate and reliable data in a research or drug development setting.

References

  • LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. (2025). DDDT.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). MDPI.
  • Rivaroxaban Related Compound B (20 mg) ((S)-N-({2-Oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)acetamide). (n.d.). USP.
  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025).
  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). PMC - NIH.
  • Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. (2004). PubMed.
  • Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Rivaroxaban Related Compound D USP Reference Standard. (n.d.). Sigma-Aldrich.
  • Rivaroxaban. (n.d.). PubChem - NIH.
  • Rivaroxaban EP Impurity J. (n.d.). SynZeal.
  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. (n.d.). PubChemLite.
  • 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. (n.d.). SCBT.
  • Rivaroxaban-D4. (n.d.). Veeprho.
  • 4-(2-Oxo-1,2-diphenylethoxy)butanoic Acid. (n.d.). Simson Pharma.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). PubMed.
  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024).
  • 886502-29-0|4-(4-Oxooxazolidin-3-yl)butanoic acid. (n.d.). BLDpharm.
  • F
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). MDPI.
  • 4-(2-Oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. (n.d.). SCBT.
  • 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid 50mg. (n.d.). Dana Bioscience.
  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.).
  • (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. (n.d.). Sigma-Aldrich.
  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. (n.d.). MDPI.
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem - NIH.
  • 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. (n.d.). PubChem.
  • 4-Oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid. (n.d.). ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to provide you with the expertise to navigate the nuances of this synthesis, ensuring a successful and reproducible outcome.

Synthesis Overview

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is typically a two-step process. The first step involves the N-alkylation of 2-oxazolidinone with a suitable 4-carbon electrophile, usually an ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate). The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Oxazolidinone 2-Oxazolidinone Reaction_1 2-Oxazolidinone->Reaction_1 Base Base Base->Reaction_1 Ethyl_4-bromobutanoate Ethyl_4-bromobutanoate Ethyl_4-bromobutanoate->Reaction_1 Ethyl_Ester_Intermediate Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate Reaction_2 Ethyl_Ester_Intermediate->Reaction_2 Reaction_1->Ethyl_Ester_Intermediate Acid_or_Base Acid or Base Acid_or_Base->Reaction_2 Final_Product 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Reaction_2->Final_Product

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: N-Alkylation of 2-Oxazolidinone

Question 1: My N-alkylation reaction is very slow or incomplete. What are the critical parameters to consider?

Answer: Several factors can contribute to a sluggish or incomplete N-alkylation reaction. The key is to ensure the efficient deprotonation of the 2-oxazolidinone and subsequent nucleophilic attack on the electrophile.

  • Choice of Base: The pKa of the N-H proton of 2-oxazolidinone is approximately 17. Therefore, a sufficiently strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the oxazolidinone. Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium that slows down the reaction.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the oxazolidinone anion. Ensure the solvent is anhydrous, as water will quench the base and the oxazolidinone anion.

  • Temperature: While the deprotonation is often performed at 0°C to control the reaction, the alkylation step may require heating. A temperature range of 25-80°C is typically employed. If the reaction is slow at room temperature, gradually increasing the heat can significantly improve the reaction rate.

  • Purity of Reagents: Ensure your 2-oxazolidinone is dry and your ethyl 4-bromobutanoate is of high purity. Contaminants can interfere with the reaction.

Troubleshooting Workflow for Slow N-Alkylation:

Troubleshooting_N_Alkylation Start Slow/Incomplete N-Alkylation Check_Base Is the base strong enough? (e.g., NaH) Start->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, THF) Check_Base->Check_Solvent Yes Solution_Base Switch to a stronger base like NaH. Check_Base->Solution_Base No Check_Temp Have you tried gentle heating? (e.g., 50-80°C) Check_Solvent->Check_Temp Yes Solution_Solvent Use anhydrous DMF or THF. Check_Solvent->Solution_Solvent No Check_Purity Are the reagents pure and dry? Check_Temp->Check_Purity Yes Solution_Temp Increase reaction temperature. Check_Temp->Solution_Temp No Solution_Purity Dry reagents and check purity. Check_Purity->Solution_Purity No Success Reaction Proceeds Check_Purity->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Solution_Purity->Success

Caption: Decision tree for troubleshooting slow N-alkylation.

Question 2: I am observing significant side products in my N-alkylation reaction. What are the likely culprits and how can I minimize them?

Answer: The most common side reaction is O-alkylation, where the electrophile reacts with the oxygen of the enolate instead of the nitrogen. Another potential issue is the elimination of HBr from ethyl 4-bromobutanoate to form ethyl but-3-enoate, especially with sterically hindered or strong, non-nucleophilic bases.

  • Minimizing O-Alkylation: The ratio of N- to O-alkylation is influenced by the counter-ion of the base and the solvent. Generally, tighter ion pairing (e.g., with Li⁺) and less polar solvents can favor N-alkylation. However, for practical purposes with 2-oxazolidinone, using a sodium or potassium base in a polar aprotic solvent is standard. The key to minimizing O-alkylation is often kinetic control by maintaining a lower reaction temperature during the addition of the electrophile.

  • Preventing Elimination: The formation of ethyl but-3-enoate is more likely at higher temperatures. If you suspect elimination is a problem, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Dialkylation: Although less common for this specific substrate, dialkylation is a theoretical possibility if a dihaloalkane is used as the electrophile. This is not a concern with ethyl 4-bromobutanoate.

Side ProductProbable CauseRecommended Solution
O-alkylated isomerHigh reaction temperature, choice of counter-ion/solventAdd electrophile at a lower temperature (e.g., 0°C) and then slowly warm to reaction temperature.
Ethyl but-3-enoateHigh reaction temperature, strong, non-nucleophilic baseMaintain the lowest effective reaction temperature. Ensure a nucleophilic base is used.
Part 2: Hydrolysis of the Ethyl Ester

Question 3: My ester hydrolysis is not going to completion. How can I improve the yield of the carboxylic acid?

Answer: Ester hydrolysis can be performed under acidic or basic conditions. For this substrate, basic hydrolysis (saponification) is generally preferred as it is irreversible and typically cleaner.[1][2][3]

  • Basic Hydrolysis (Saponification):

    • Reagents: Use a stoichiometric excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often favored due to the high solubility of lithium carboxylates.

    • Solvent System: A mixture of THF and water or methanol and water is commonly used to ensure the solubility of both the ester and the hydroxide.

    • Temperature: The reaction is often run at room temperature, but gentle heating (e.g., 40-50°C) can be used to accelerate it.

    • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3 to protonate the carboxylate and precipitate the carboxylic acid product.

  • Acidic Hydrolysis:

    • This method is generally slower and the reaction is reversible.[1][2][3] A large excess of water is required to drive the equilibrium towards the products. Common conditions involve refluxing the ester in a mixture of an aqueous strong acid (e.g., HCl or H₂SO₄) and a co-solvent like dioxane.

If your basic hydrolysis is incomplete, consider increasing the amount of base, the reaction time, or the temperature.

Question 4: I am concerned about the stability of the oxazolidinone ring during hydrolysis. Is it susceptible to cleavage?

Answer: The oxazolidinone ring is generally stable under the conditions used for ester hydrolysis. However, under harsh conditions (e.g., high concentrations of strong base and prolonged heating at high temperatures), the amide bond within the oxazolidinone ring can be cleaved.

To mitigate this risk:

  • Use milder conditions for hydrolysis (e.g., LiOH in THF/water at room temperature).

  • Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.

  • Avoid excessively high temperatures.

Part 3: Purification and Analysis

Question 5: What is the best way to purify the final product, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid?

Answer: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the crude product is a solid and relatively pure, crystallization is an excellent method for purification. A variety of solvent systems can be screened, such as ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Column Chromatography: If the product is an oil or contains impurities with similar polarity, silica gel column chromatography is the most effective method. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. The carboxylic acid may streak on the column; adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to obtain better peak shapes.

  • Acid-Base Extraction: After the hydrolysis and acidification step, the product can be extracted into an organic solvent (e.g., ethyl acetate). Washing the organic layer with brine will help to remove water-soluble impurities.

Question 6: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

Answer:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both the N-alkylation and hydrolysis steps. For the N-alkylation, you can easily distinguish the more polar 2-oxazolidinone from the less polar ester product. For the hydrolysis, the carboxylic acid product will be more polar than the ester starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate ester and the final carboxylic acid product. Key signals to look for in the ¹H NMR of the final product include the characteristic multiplets for the oxazolidinone ring protons and the methylene groups of the butanoic acid chain.

  • Mass Spectrometry (MS): Mass spectrometry is useful for confirming the molecular weight of the product and any intermediates or byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. You should observe a strong carbonyl stretch for the oxazolidinone (around 1750 cm⁻¹) and another for the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.

References

  • Shymanska, N. V., An, I., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie, 126(22), 5807-5811. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones. Organic letters, 8(21), 4787-4790. [Link]

  • Homework.Study.com. (n.d.). When the ester ethyl butanoate, CH₃CH₂CH₂COOCH₂CH₃, is hydrolyzed under acidic conditions... Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

  • PrepChem. (2023). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. [Link]

  • Lee, S., & Hartwig, J. F. (2005). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. The Journal of organic chemistry, 70(18), 7317-7324. [Link]

  • Google Patents. (n.d.). Process for producing 4-amino-3-oxo-butanoic acid ester.
  • ChemistryViews. (2018). N-Acylation of Oxazolidinones. [Link]

  • Knol, J., & Feringa, B. L. (1996). Direct coupling procedure for the synthesis of N-acyl-2-oxazolidinones derived from alpha,beta-unsaturated carboxylic. Synthetic Communications, 26(1), 261-265. [Link]

  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Wardell, J. L., de Souza, M. V. N., Wardell, S. M. S. V., & Low, J. N. (2009). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o132. [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2022). Synthesis of some new Thiazolidine and 1, 3, 4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3915-3926. [Link]

Sources

Technical Support Center: Optimizing N-Acylation of Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges in this crucial synthetic transformation.

N-acylated oxazolidinones are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds in the synthesis of complex molecules and active pharmaceutical ingredients.[1] Achieving high yields and diastereoselectivity in the N-acylation step is therefore critical for the success of subsequent transformations. This guide will walk you through common issues and their solutions, backed by mechanistic reasoning and established protocols.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-acylation of oxazolidinones, providing probable causes and actionable solutions.

Problem 1: Low or No Product Yield

Probable Cause 1: Incomplete Deprotonation of the Oxazolidinone

The nitrogen of the oxazolidinone is not inherently nucleophilic and requires deprotonation to react with the acylating agent. Incomplete deprotonation is a common reason for low yields, especially when using strong bases like n-butyllithium (n-BuLi).

  • Solution:

    • Ensure Anhydrous Conditions: Water will quench the strong base. Flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]

    • Accurate Titration of Strong Base: The concentration of commercially available n-BuLi can vary. Titrate your n-BuLi solution before use to ensure you are adding the correct stoichiometric amount (typically 1.05-1.1 equivalents).

    • Sufficient Deprotonation Time: Allow for adequate stirring time (e.g., 30 minutes) at low temperatures (-78 °C) after the addition of the strong base to ensure complete formation of the lithium salt before adding the acylating agent.[1]

Probable Cause 2: Poor Reactivity of the Acylating Agent

The nature of the acylating agent significantly impacts the reaction rate.

  • Solution:

    • Acyl Halide Reactivity: The reactivity order is generally acyl iodide > acyl bromide > acyl chloride > acyl fluoride. If you are using a less reactive acyl halide, consider switching to a more reactive one.

    • Use of Anhydrides: Symmetrical or mixed anhydrides can be effective alternatives to acyl halides.[2] However, be aware that with symmetrical anhydrides, one equivalent of the acyl group is sacrificed.[2]

Probable Cause 3: Steric Hindrance

Sterically hindered oxazolidinones or bulky acylating agents can lead to lower yields.[2]

  • Solution:

    • Elevated Temperature: For less reactive, sterically hindered substrates, increasing the reaction temperature may be necessary. For example, when using acid fluorides with hindered oxazolidinones, heating the reaction in DMF can improve yields.[2]

    • Alternative Methods: Consider methods that do not rely on strong bases, such as using acid fluorides with mild bases like triethylamine (NEt3) or diisopropylethylamine (iPr2NEt).[2] In some cases, forming an O-silyloxazolidinone in situ can enhance reactivity.[2]

Problem 2: Presence of Side Products

Probable Cause 1: Epimerization at the C-5 Position

When using chiral oxazolidinones, strong bases can potentially cause epimerization at the stereocenter adjacent to the carbonyl group, leading to a loss of stereochemical purity. This is a particular concern with excess strong base.[2][3]

  • Solution:

    • Careful Stoichiometry: Use a slight excess (1.05 equivalents) of the strong base and add it slowly at low temperatures.

    • Milder Conditions: Opt for milder acylation methods that avoid strong bases, such as DMAP-catalyzed acylation or the use of acid fluorides with amine bases.[1][2]

Probable Cause 2: Reaction with the Acylating Agent Byproducts

Acylating agents like acyl chlorides can generate acidic byproducts (e.g., HCl) that can lead to undesired side reactions or decomposition of the product.

  • Solution:

    • Include a Stoichiometric Base: When using acyl chlorides without a strong base for initial deprotonation, include a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

Problem 3: Difficulty in Product Purification

Probable Cause: Co-elution with Starting Materials or Byproducts

The polarity of the N-acylated product may be similar to that of the starting oxazolidinone or byproducts, making chromatographic separation challenging.

  • Solution:

    • Aqueous Workup: A thorough aqueous workup is crucial. Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3) can remove unreacted acid anhydrides and acidic byproducts.[1] A wash with saturated aqueous ammonium chloride (NH4Cl) is used to quench reactions involving strong bases.[1]

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradual gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes) often provides good separation.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-acylation of oxazolidinones?

There is no single "best" method, as the optimal choice depends on the substrate, scale, and available reagents.

  • For robust, well-behaved substrates: The classic method using n-BuLi and an acyl chloride at -78 °C is highly reliable.[1]

  • For sensitive substrates or to avoid cryogenic conditions: DMAP-catalyzed acylation with an acyl chloride or anhydride is a convenient alternative.[1]

  • For hindered substrates: The use of acid fluorides with a mild base, potentially at elevated temperatures, can be effective.[2]

  • For a greener approach: Aerobic oxidative NHC catalysis using aldehydes as the acyl source offers a mild and sustainable option.[4][5]

Q2: What is the role of the base in the N-acylation reaction?

The role of the base depends on the chosen method:

  • Strong Bases (e.g., n-BuLi): To deprotonate the N-H of the oxazolidinone, forming a highly nucleophilic amide anion.[1][3]

  • Weaker Amine Bases (e.g., Triethylamine, Pyridine): To act as an acid scavenger, neutralizing the HCl generated when using acyl chlorides.

  • Catalytic Bases (e.g., DMAP): To act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the acylating agent, which is then attacked by the oxazolidinone.

Q3: Which solvents are suitable for this reaction?

The choice of solvent is critical and depends on the reaction conditions:

  • For reactions with strong bases: Anhydrous aprotic solvents like tetrahydrofuran (THF) are preferred as they are compatible with the strong base and can solvate the resulting lithium salt.[1]

  • For DMAP-catalyzed reactions: Dichloromethane (DCM) is a common choice.[1]

  • For reactions with hindered substrates: More polar, higher-boiling solvents like dimethylformamide (DMF) may be necessary to improve solubility and allow for higher reaction temperatures.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[1] Co-spot the reaction mixture with the starting oxazolidinone. The reaction is complete when the starting material spot is no longer visible. The N-acylated product will typically have a higher Rf value than the starting oxazolidinone.

Experimental Protocols

Protocol 1: N-acylation using n-BuLi (Classic Method)

This protocol is a standard and reliable method for the N-acylation of oxazolidinones.[1]

Materials:

  • Oxazolidinone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)

  • Acyl chloride (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the oxazolidinone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[1]

Protocol 2: N-acylation using DMAP Catalysis

This method avoids the use of strong bases and cryogenic conditions, making it more convenient for many applications.[1]

Materials:

  • Oxazolidinone (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Acyl chloride or anhydride (1.2 eq.)

  • 1 M HCl, Saturated aqueous sodium bicarbonate (NaHCO3), Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the oxazolidinone (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add the acyl chloride or anhydride (1.2 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.[1]

Data Summary

Parametern-BuLi MethodDMAP Catalysis MethodAcid Fluoride Method
Base n-BuLi (strong, stoichiometric)Triethylamine (weak, stoichiometric) + DMAP (catalytic)iPr2NEt or NEt3 (mild, stoichiometric)
Temperature -78 °C to room temperatureRoom temperature0 °C to reflux
Acylating Agent Acyl chlorideAcyl chloride or anhydrideAcid fluoride
Key Advantage High reactivity, reliableMilder conditions, convenientEffective for hindered substrates
Key Disadvantage Requires cryogenic conditions and anhydrous techniqueSlower for less reactive substratesAcid fluorides may need to be prepared

Visual Guides

Reaction Mechanism: DMAP-Catalyzed N-Acylation

DMAP_Catalysis AcylX R-CO-X (Acyl Halide/Anhydride) Intermediate [R-CO-DMAP]⁺ X⁻ (Acylpyridinium Salt) AcylX->Intermediate + DMAP DMAP DMAP Oxazolidinone Oxazolidinone-H Product N-Acylated Oxazolidinone Intermediate->Product + Oxazolidinone-H Product->DMAP - DMAP (catalyst regeneration) HX H-X Salt Et₃N-H⁺ X⁻ Et3N Et₃N Et3N->Salt + H-X

Caption: Mechanism of DMAP-catalyzed N-acylation.

Experimental Workflow: General N-Acylation

Workflow Start Setup Reaction (Flask, Stir bar, Inert atm.) Reagents Add Oxazolidinone & Anhydrous Solvent Start->Reagents Base_Acyl Add Base, then Acylating Agent (Control Temperature) Reagents->Base_Acyl Reaction Stir & Monitor (TLC) Base_Acyl->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup (Extraction & Washes) Quench->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography) Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for N-acylation.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Check_Base Using Strong Base? Start->Check_Base Yes Hindrance Steric Hindrance? Start->Hindrance No Check_Purity Check Reagent Purity & Anhydrous Conditions Check_Base->Check_Purity Yes Change_Method Try Milder Method (DMAP or Acid Fluoride) Check_Base->Change_Method No Check_Stoichiometry Titrate Base & Verify Stoichiometry Check_Purity->Check_Stoichiometry Success Problem Solved Check_Stoichiometry->Success Increase_Temp Increase Temperature or Change Solvent (DMF) Hindrance->Increase_Temp Yes Side_Products Side Products? Hindrance->Side_Products No Increase_Temp->Success Epimerization Possible Epimerization? Side_Products->Epimerization Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Use_Milder_Base Use Milder Conditions (e.g., DMAP catalysis) Epimerization->Use_Milder_Base Use_Milder_Base->Success Optimize_Workup Optimize Aqueous Workup Purification_Issue->Optimize_Workup Yes Purification_Issue->Success No Optimize_Chroma Optimize Chromatography (Solvent System) Optimize_Workup->Optimize_Chroma Optimize_Chroma->Success

Caption: Troubleshooting decision tree for N-acylation.

References

  • Gagnon, D., & Du, H. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4102–4105. [Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(17), 10659-10664. [Link]

  • ChemistryViews.org. (2018). N-Acylation of Oxazolidinones. Retrieved from [Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]

Sources

"improving diastereoselectivity in alkylation of oxazolidinone derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alkylation of Oxazolidinone Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center for diastereoselective alkylations using Evans' chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who utilize N-acyloxazolidinones to create stereochemically defined centers. Our goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles that govern this powerful transformation. By understanding why certain conditions are chosen, you can more effectively troubleshoot and optimize your reactions. This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Core Principles: The Basis of Diastereoselectivity

The remarkable stereocontrol exerted by Evans' oxazolidinone auxiliaries stems from the formation of a conformationally rigid enolate intermediate. The entire reaction hinges on this principle. Upon deprotonation with a strong base, the N-acyloxazolidinone does not simply form a planar enolate. Instead, the metal counterion (typically Li⁺ or Na⁺) chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a specific, planar, five-membered ring structure.[1]

This rigid conformation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group), creates a significant steric bias. One face of the enolate is effectively shielded by this substituent, forcing the incoming electrophile to approach from the opposite, less-hindered face.[2][3] This predictable, sterically-directed attack is the origin of the high diastereoselectivity observed in these reactions.[1]

G A Problem: Low Diastereoselectivity (d.r.) B Was the reaction run at -78 °C? A->B C Yes B->C D No B->D F Is there moisture in the reaction? C->F E Increase in temperature can disrupt the rigid enolate chelate, allowing for non-selective alkylation. ACTION: Repeat at -78 °C. D->E G Yes F->G H No F->H I Water competes with the auxiliary's carbonyl for metal chelation, leading to a floppy, non-selective enolate. ACTION: Rigorously dry all glassware, solvents, and reagents. G->I J What base/counterion was used? H->J K Non-chelating (e.g., K⁺) or weakly chelating counterions result in poor facial bias. ACTION: Use Li⁺ or Na⁺ bases (LDA, n-BuLi, NaHMDS). J->K L Was the correct (Z)-enolate formed? J->L M Formation of the (E)-enolate leads to the opposite diastereomer or poor selectivity. ACTION: Ensure conditions favor (Z)-enolate (sterically hindered base, appropriate solvent).

Caption: Troubleshooting workflow for low diastereoselectivity.

Q5: My reaction resulted in a nearly 1:1 mixture of diastereomers. What went wrong?

A5: A d.r. of ~1:1 is a catastrophic failure of stereocontrol and almost always points to a problem with the chelated enolate intermediate.

  • Temperature: Was the internal temperature of the reaction truly maintained at -78 °C? A faulty thermometer or adding reagents too quickly can cause temperature spikes.

  • Moisture: The most common culprit. Trace amounts of water in your solvent, on your glassware, or in your reagents can disrupt the metal chelation that is essential for rigidity. Water will coordinate to the metal cation, preventing the formation of the necessary five-membered chelate. Action: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic bases like NaHMDS in a glovebox or under a strong stream of inert gas.

  • Counterion: Did you use a base with a non-chelating counterion like potassium (e.g., KHMDS)? Potassium is generally less capable of forming the tightly bound, rigid chelate required for high selectivity compared to lithium and sodium. [4]Action: Switch to a lithium or sodium base such as LDA, n-BuLi, or NaHMDS.

Q6: My yield is very low, and I recovered most of my starting material. What should I check?

A6: This indicates a failure in either the deprotonation or the alkylation step.

  • Inefficient Deprotonation: Your base may have been degraded by exposure to air/moisture, or you may not have used enough equivalents. Action: Titrate your base (especially n-BuLi) before use. Ensure you are using at least 1.05-1.1 equivalents of base.

  • Unreactive Electrophile: Your alkylating agent may be too slow to react at -78 °C. [1]Action: Allow the reaction to stir for a longer period at -78 °C, or if that fails, consider slowly warming the reaction to -40 °C or 0 °C. Be aware that warming may decrease diastereoselectivity. [1]Alternatively, convert the alkyl halide to a more reactive species, such as an iodide (via Finkelstein reaction) or a triflate.

Q7: I am trying to methylate my substrate with methyl iodide and the selectivity is poor (e.g., <90:10 d.r.). How can I improve this?

A7: Methylation is notoriously one of the most difficult alkylations in these systems due to the small size and lower reactivity of methyl iodide. [1]* Switch to a Sodium Enolate: This is the most effective solution. Alkylation of sodium enolates at -78 °C is often superior to the corresponding lithium enolates for methylation. [1]* Use a More Reactive Methylating Agent: Consider using methyl triflate (MeOTf) or dimethyl sulfate. These are much more reactive than methyl iodide but are also more toxic and require careful handling.

Data Summary: Impact of Reaction Parameters on Diastereoselectivity

The following table summarizes general trends observed when modifying key reaction parameters. Specific results will be substrate-dependent.

ParameterCondition ATypical d.r. (A)Condition BTypical d.r. (B)Causality & Rationale
Counterion Li⁺ (from LDA)>95:5K⁺ (from KHMDS)<80:20Li⁺ is a small, oxophilic cation that forms a strong, rigid chelate. K⁺ is larger and forms a weaker, less-organized chelate, reducing facial bias. [4]
Temperature -78 °C>98:20 °C~90:10Low temperature maintains the kinetic integrity of the chelated intermediate. Higher temperatures introduce enough energy to overcome the transition state energy difference, eroding selectivity. [1]
Electrophile Benzyl Bromide>99:1Methyl Iodide (Li⁺)~90:10More reactive electrophiles react quickly at low temperatures where the chelate is most rigid. Less reactive electrophiles may require higher temperatures or different counterions for efficient reaction. [1]
Solvent Additive Anhydrous THF>98:2THF + H₂O (1 eq)~50:50Water acts as a competitive ligand for the metal cation, disrupting the crucial bidentate chelation between the metal and the two carbonyl oxygens of the substrate.

Key Experimental Protocols

Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol uses a mild acylation method that avoids strong organolithium bases. [2]

  • To an oven-dried round-bottom flask under an argon atmosphere, add the oxazolidinone (1.0 eq), toluene, and triethylamine (1.5 eq).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

  • Add the desired acid anhydride (e.g., propionic anhydride, 1.2 eq) dropwise.

  • Heat the mixture to reflux for 30-60 minutes, monitoring by TLC until the starting oxazolidinone is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by column chromatography.

Protocol 2: Diastereoselective Alkylation with Allyl Iodide

This protocol is a robust example yielding high diastereoselectivity. [2][3]

  • To a flame-dried, three-neck flask equipped with a thermometer under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.

  • Add allyl iodide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC) before purification. [2]

G A 1. Acylation (Auxiliary + Anhydride) B 2. Alkylation (Deprotonation at -78 °C, then add Electrophile) A->B C 3. Workup & Analysis (Quench, Extract, Determine d.r.) B->C D 4. Purification (Column Chromatography) C->D E 5. Auxiliary Cleavage (e.g., LiOH/H₂O₂) D->E F Enantiopure Product E->F

Caption: General experimental workflow.
Protocol 3: Cleavage of the Auxiliary to a Carboxylic Acid

This method uses lithium hydroxide and hydrogen peroxide for a clean hydrolysis. [2][3]

  • Dissolve the purified, alkylated N-acyloxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify as needed.

References

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]

  • Zakarian, A., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 23(15), 5873–5877. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]

  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • University of Wisconsin–Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral a-substituted enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • ProQuest. (n.d.). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. [Link]

Sources

Technical Support Center: Cleavage of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for challenges associated with the cleavage of N-acyl oxazolidinone auxiliaries, specifically focusing on derivatives of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful chiral auxiliaries and require robust, field-proven methods for the final, critical step: the removal of the auxiliary to unmask the desired chiral product.[1][2] We will move beyond simple protocols to explore the underlying mechanisms, troubleshoot common failures, and ensure the safe, efficient, and high-yield recovery of your target molecule.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered during the cleavage of the oxazolidinone auxiliary in a practical question-and-answer format.

Question 1: My cleavage reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I drive it to completion?

Answer: Incomplete cleavage is a common frustration that can often be traced back to reagent stoichiometry, quality, or reaction conditions.

Potential Causes & Solutions:

  • Sub-optimal Reagent Ratio: For hydrolytic cleavage to the carboxylic acid, the stoichiometry of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is critical. The active nucleophile is the lithium hydroperoxide anion (LiOOH), formed in situ.[3] Ensure you are using a sufficient excess of H₂O₂. The original Evans protocol suggests around 4 equivalents, which helps drive the reaction to completion.[4]

  • Insufficient Base: The reaction requires a strongly basic medium to generate the hydroperoxide anion. Ensure your LiOH is fresh and accurately weighed. Using at least 2 equivalents is standard.

  • Low Temperature: While the reaction is typically initiated at 0 °C to control exotherms, it may need to be warmed to room temperature to proceed at a reasonable rate. If the reaction stalls at 0 °C, allow it to slowly warm and monitor by TLC or LCMS.

  • Solvent System Issues: The standard solvent system is a mixture of THF and water. If your substrate has poor solubility in this mixture, the reaction can be slow. You may need to adjust the THF/water ratio to ensure the substrate is fully dissolved.

  • Steric Hindrance: If the acyl group on your substrate is particularly bulky, the nucleophilic attack at the exocyclic carbonyl can be slowed.[3] In these cases, extended reaction times (up to 20 hours) or a slight increase in temperature may be necessary.[5]

dot

troubleshooting_incomplete_cleavage cluster_causes Potential Causes cluster_solutions Recommended Actions start Incomplete Cleavage Detected (via TLC/LCMS) cause1 Reagent Stoichiometry (LiOH, H₂O₂) start->cause1 cause2 Reaction Temperature start->cause2 cause3 Substrate Solubility start->cause3 cause4 Steric Hindrance start->cause4 sol1 sol1 cause1->sol1 Check sol2 Allow Reaction to Warm to Room Temperature cause2->sol2 Adjust sol3 Adjust THF/Water Ratio for Better Dissolution cause3->sol3 Modify sol4 Increase Reaction Time (up to 20h) cause4->sol4 Extend cleavage_workflow sub_sol Dissolve Substrate in THF/H₂O (3:1) cool Cool to 0 °C sub_sol->cool add_lioh Add LiOH•H₂O (2.5 eq.) cool->add_lioh add_h2o2 Add 30% H₂O₂ (4 eq.) Dropwise add_lioh->add_h2o2 react Stir at 0 °C to RT (Monitor by TLC) add_h2o2->react quench Quench with Na₂SO₃ (aq.) at 0 °C react->quench extract Extract Auxiliary (EtOAc) Acidify Aqueous Layer (HCl) Extract Product (EtOAc) quench->extract

Sources

Technical Support Center: Purification of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Understanding the Molecule - FAQs

This section addresses foundational questions about the chemical nature of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid and how its structure dictates the purification strategy.

Q1: What are the key structural features of this compound that I should consider during purification?

A1: The purification strategy is governed by two primary functional groups:

  • The Carboxylic Acid (-COOH): This acidic group allows for manipulation of the compound's solubility based on pH. In basic conditions (pH > ~5), it deprotonates to form a carboxylate salt, which is highly soluble in aqueous solutions. In acidic conditions (pH < ~4), it remains protonated and is more soluble in organic solvents. This property is the cornerstone of purification by acid-base extraction.

  • The 2-Oxazolidinone Ring: This is a polar, heterocyclic system. Its polarity makes the molecule moderately polar overall and susceptible to purification via normal-phase chromatography. However, this ring is also prone to hydrolysis under harsh acidic or basic conditions, which is a critical stability concern.[1][2]

Q2: What are the most common impurities I should expect after synthesis?

A2: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like γ-aminobutyric acid (GABA) derivatives or reagents used to form the oxazolidinone ring.

  • Reaction Byproducts: The most significant byproduct to watch for is the ring-opened hydrolysis product. This occurs if the oxazolidinone ring is cleaved, resulting in an ethanolamine derivative.[3][4]

  • Residual Solvents: Solvents used in the reaction (e.g., THF, Dioxane, DMF) or workup (e.g., Ethyl Acetate, Dichloromethane) can be trapped in the crude product, often resulting in a gum or oil instead of a solid.

Q3: How stable is the 2-oxazolidinone ring during workup and purification?

A3: The oxazolidinone ring is susceptible to hydrolysis, particularly under strong basic conditions (e.g., NaOH, KOH) or high temperatures.[1][5] While some protocols use bases for hydrolysis reactions, these are controlled processes.[6] For purification, it is crucial to use milder conditions. For example, when performing an acid-base extraction, use of a weak base like sodium bicarbonate (NaHCO₃) is strongly preferred over strong bases to minimize the risk of ring-opening. Acidic conditions are generally better tolerated, but prolonged exposure to strong acids should also be avoided.

Section 2: Troubleshooting Purification Workflows

This section is formatted as a troubleshooting guide to address specific issues you may encounter during your experiments.

Q1: My crude product is a sticky oil or gum, not a solid. How can I purify it?

A1: This is a very common issue, typically caused by a mixture of impurities and residual solvent preventing crystallization.

  • Primary Cause: High concentration of impurities and/or residual solvent.

  • Recommended Action: Avoid direct attempts at recrystallization. The most robust approach is to first subject the crude oil to silica gel column chromatography to separate the target compound from both more polar and less polar impurities. This will remove the components that inhibit crystallization.

Q2: My post-reaction TLC plate shows multiple spots. What's my next step?

A2: A complex TLC profile indicates either an incomplete reaction or the formation of significant byproducts. Your approach depends on the nature of these spots.

  • Expert Analysis: First, identify your product spot, ideally by co-spotting with a reference standard if available. Note the relative polarity (Rf value) of the impurities.

    • Impurities with Lower Rf (More Polar): Often starting materials containing free amines or multiple hydroxyl groups, or the ring-opened hydrolysis product.

    • Impurities with Higher Rf (Less Polar): Typically less polar starting materials or non-polar byproducts.

The following workflow diagram can guide your decision-making process.

G crude Crude Product TLC Analysis spots Multiple Spots Observed crude->spots decision What is the major impurity? spots->decision polar_imp Mainly Polar Impurity (Low Rf) decision->polar_imp  Polar nonpolar_imp Mainly Non-Polar Impurity (High Rf) decision->nonpolar_imp  Non-Polar complex_mix Complex Mixture decision->complex_mix  Mixed action_polar Action: Consider Acid-Base Extraction to remove acidic/basic impurities. polar_imp->action_polar action_chrom Action: Proceed directly to Silica Gel Chromatography. nonpolar_imp->action_chrom action_reopt Action: Re-evaluate reaction conditions. If proceeding, chromatography is required. complex_mix->action_reopt action_polar->action_chrom If still impure

Sources

Technical Support Center: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4285 Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This molecule is a key intermediate in the development of various pharmaceuticals, notably as a precursor for certain antibiotics. The synthesis, typically involving the N-alkylation of 2-oxazolidinone followed by hydrolysis, is robust yet susceptible to specific side reactions that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequently encountered issues during the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, presented in a question-and-answer format.

Problem 1: Low yield of the alkylated ester intermediate, with significant recovery of unreacted 2-oxazolidinone.

Question: My N-alkylation reaction of 2-oxazolidinone with ethyl 4-bromobutanoate is sluggish and gives a low yield (<40%). TLC and NMR analysis of the crude product show a large amount of starting 2-oxazolidinone. What is causing this and how can I improve the conversion?

Answer: This issue almost always stems from incomplete deprotonation of the 2-oxazolidinone (pKa ≈ 17 in DMSO) or insufficient reactivity of the electrophile.

Causality & Solution:

  • Inefficient Deprotonation: The nitrogen proton of 2-oxazolidinone is only weakly acidic. A sufficiently strong base is required to generate the nucleophilic anion in a high enough concentration to drive the reaction forward.

    • Weak Bases: Common bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often not strong enough to deprotonate the oxazolidinone efficiently, leading to a slow or incomplete reaction.

    • Recommended Protocol: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate aprotic solvent. NaH is a classic choice that irreversibly deprotonates the substrate, driving the equilibrium towards the product.

  • Reaction Conditions: Temperature and solvent play a crucial role.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For NaH, the deprotonation is often performed at 0 °C, followed by warming to room temperature or gentle heating (e.g., 50-60 °C) after the addition of the alkylating agent.

    • Solvent: Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base without interfering with the nucleophile.

Troubleshooting Protocol: Optimizing the N-Alkylation Step

  • Dry your glassware and ensure your solvent (THF or DMF) is anhydrous.

  • Suspend 2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C, or until hydrogen evolution ceases.

  • Slowly add a solution of ethyl 4-bromobutanoate (1.05 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.

  • Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

Problem 2: An unexpected isomer is detected by ¹H NMR and MS, complicating purification.

Question: After my alkylation reaction, I see two products with the same mass. The ¹H NMR is complex, but suggests I have a mixture of the desired N-alkylated product and an isomer. What is this side product and how do I avoid it?

Answer: You are likely observing a mixture of N-alkylated and O-alkylated products. The deprotonated 2-oxazolidinone is an ambident nucleophile , meaning it can react at two different sites: the nitrogen atom (desired) or the exocyclic oxygen atom (undesired).[1]

Causality & Mechanistic Insight:

The selectivity of the reaction (N- vs. O-alkylation) is governed by Hard and Soft Acid and Base (HSAB) theory and is highly dependent on the reaction conditions.

  • N-Alkylation (Desired): Favored under conditions that promote thermodynamic control. The nitrogen anion is the more stable, or "harder," nucleophilic center.

  • O-Alkylation (Side Product): Favored under conditions that promote kinetic control. The oxygen anion is the "softer" and often more kinetically accessible site.

Factors influencing selectivity include the counter-ion of the base, the solvent, and the leaving group of the electrophile. Generally, conditions that favor a "free" anion (e.g., polar aprotic solvents like DMF, potassium or cesium counter-ions) can lead to more O-alkylation. Conversely, conditions where the counter-ion is tightly associated with the nitrogen (e.g., lithium or sodium in less polar solvents like THF) favor N-alkylation.

Diagram: Competing N- vs. O-Alkylation Pathways

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Oxazolidinone 2-Oxazolidinone Base Base (e.g., NaH) Anion Ambident Anion (Resonance Stabilized) Base->Anion Deprotonation AlkylHalide Br-(CH₂)₃-COOEt N_Product Desired N-Alkylated Product (Thermodynamic) AlkylHalide->N_Product O_Product Side Product O-Alkylated (Kinetic) AlkylHalide->O_Product Anion->N_Product N-Attack (Favored in THF, with Na⁺/Li⁺) Anion->O_Product O-Attack (Can occur in DMF, with K⁺/Cs⁺)

Caption: Decision pathway for the alkylation of 2-oxazolidinone.

Data Presentation: Effect of Conditions on N- vs. O-Alkylation Selectivity

Base (Counter-ion)SolventTemperature (°C)N:O Selectivity (Typical)Rationale
NaH (Na⁺) THF 25-50 >95:5 Recommended. Tightly associated ion pair favors N-attack.
LiHMDS (Li⁺)THF0-25>95:5Good alternative, strong base, favors N-attack.
KOtBu (K⁺)THF25~90:10More dissociated ion pair slightly increases O-alkylation.
KOtBu (K⁺)DMF25~80:20Polar aprotic DMF solvates K⁺, freeing the anion and increasing O-alkylation.
Cs₂CO₃ (Cs⁺)DMF60~70:30"Naked" anion effect is prominent, leading to significant O-alkylation.

Solution: To maximize N-alkylation, use sodium hydride (NaH) in THF. This combination promotes a tighter ion pair between the sodium cation and the oxazolidinone anion, sterically and electronically favoring reaction at the nitrogen.

Problem 3: The oxazolidinone ring is cleaved during the final ester hydrolysis step.

Question: I am trying to hydrolyze my ethyl ester intermediate to the final carboxylic acid using NaOH in methanol/water, but I am getting very low yields and complex mixtures. It seems my product is degrading. Why is this happening?

Answer: The 2-oxazolidinone ring, which is a cyclic carbamate, is susceptible to hydrolysis under harsh basic conditions.[2] Using strong bases like sodium hydroxide, especially with heating, can lead to nucleophilic attack on the ring carbonyl, causing irreversible ring-opening and product degradation.

Causality & Solution:

The ester hydrolysis (saponification) must be performed under conditions mild enough to cleave the ethyl ester without affecting the more resilient, but still sensitive, oxazolidinone ring.[3] Lithium hydroxide (LiOH) in a mixture of THF and water at cooler temperatures is the standard, reliable method for this transformation.[2]

Troubleshooting Protocol: Mild Saponification of the Ester

  • Dissolve the purified ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (1.0 eq) in a mixture of THF and water (typically 3:1 to 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-12 hours).

  • Once complete, cool the mixture back to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to monitor the progress of the N-alkylation reaction? A: Thin-Layer Chromatography (TLC) is highly effective. Use a mobile phase like 50-70% ethyl acetate in hexanes. 2-Oxazolidinone is quite polar and will have a low Rf value. The alkylated ester product is significantly less polar and will have a much higher Rf. A stain like potassium permanganate or ceric ammonium molybdate can be used for visualization.

Q2: My final product, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, is a sticky oil, but some literature reports it as a solid. How can I crystallize it? A: The pure acid can indeed be a low-melting solid or a persistent oil.[4] First, ensure high purity by column chromatography if necessary (a gradient of methanol in dichloromethane often works well). To induce crystallization, try dissolving the purified oil in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate or acetone) and then slowly adding a cold anti-solvent in which it is insoluble (like hexanes or diethyl ether) until turbidity persists. Storing the sample at low temperature (4 °C or -20 °C) for an extended period can promote crystallization. Scratching the inside of the flask with a glass rod at the solvent interface can also help initiate nucleation.

Q3: Can I use a different alkylating agent, for example, ethyl 4-chlorobutanoate? A: Yes, but the reaction will be significantly slower. The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F. Using ethyl 4-chlorobutanoate will likely require more forcing conditions (higher temperature, longer reaction time), which can increase the risk of side reactions. If possible, convert the chloride to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) to accelerate the reaction.

Q4: Are there alternative synthetic routes to the oxazolidinone ring itself? A: Yes, the 2-oxazolidinone ring is a common heterocyclic structure.[5][6] It is frequently synthesized by the reaction of ethanolamine with phosgene equivalents like diethyl carbonate or by the cyclization of β-amino alcohols.[6][7] For specialized applications, chiral versions can be prepared from amino acids, which are used as chiral auxiliaries in asymmetric synthesis.[2]

References

  • Evans, D. A., et al. (1987). Diastereoselective aldol condensation using a-unsubstituted chiral N-acyloxazolidinones. Tetrahedron Letters, 28(51), 6141-6144. Available at: [Link]

  • Singh, G., & Singh, G. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2017, 1-15. Available at: [Link]

  • Mayrhofer, H., et al. (2010). Ambident Reactivities of Pyridone Anions. The Journal of Organic Chemistry, 75(21), 7375–7384. Available at: [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships. Angewandte Chemie International Edition, 42(18), 2010-2023. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone Synthesis. Available at: [Link]

  • Wikipedia. 2-Oxazolidinone. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • PubChem. 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. Available at: [Link]

Sources

"stability studies of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this molecule. The following question-and-answer format addresses common challenges and provides scientifically grounded explanations for experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Getting Started with Stability Studies

Question: We are initiating a stability study for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. What are the primary degradation pathways we should be concerned about?

Answer: Based on the chemical structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, which features an oxazolidinone ring and a butanoic acid side chain, the primary anticipated degradation pathways are hydrolysis, oxidation, and thermal decomposition.

  • Hydrolysis: The oxazolidinone ring, being a cyclic carbamate, is susceptible to hydrolysis under both acidic and basic conditions. This can lead to ring-opening to form an amino alcohol derivative. The butanoic acid chain itself is generally stable to hydrolysis.

  • Oxidation: The molecule has sites that could be susceptible to oxidation, particularly if impurities or certain storage conditions introduce oxidizing agents. Studies on other oxazolidinone-derived compounds have shown that oxidative degradation can occur, and the pathway can be influenced by pH.[1]

  • Thermal Decomposition: Carboxylic acids can undergo decarboxylation at elevated temperatures. While the butanoic acid side chain is relatively stable, forced degradation at high temperatures may induce this degradation.

A foundational step in your stability program should be to conduct forced degradation studies to identify these potential degradants.[2] These studies are crucial for developing a stability-indicating analytical method.

Question: What are the recommended initial forced degradation conditions for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid?

Answer: To comprehensively assess the stability of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a systematic forced degradation study is recommended. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products. The following conditions are a robust starting point:

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursOxazolidinone ring opening
Base Hydrolysis 0.1 M NaOHRoom Temperature4-8 hoursOxazolidinone ring opening
Oxidation 3% H₂O₂Room Temperature24 hoursOxidation of the oxazolidinone ring or side chain
Thermal 80°C (solid state)48 hoursDecarboxylation of the butanoic acid chain
Photostability ICH Q1B conditionsAmbientAs per guidelinesPhotolytic degradation

Causality Behind Experimental Choices:

  • The concentrations of acid and base are chosen to be strong enough to induce degradation without causing complete and immediate decomposition of the molecule.

  • Elevated temperatures are used in acid hydrolysis and thermal studies to accelerate the degradation process.

  • Room temperature is initially recommended for base hydrolysis and oxidation as these reactions can be more rapid.

  • The duration of the studies should be monitored, and samples should be analyzed at intermediate time points to track the degradation progress.

Analytical Method Development and Troubleshooting

Question: We are developing a stability-indicating HPLC method. What type of column and mobile phase composition would you recommend for separating 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid from its potential degradation products?

Answer: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for separating the relatively polar parent compound from its potentially more polar degradation products.[2][3]

Recommended Starting Conditions:

  • Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both early and late-eluting impurities.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic pH will help to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical starting gradient would be to begin with a low percentage of the organic modifier (e.g., 5-10% B) and gradually increase it to a high percentage (e.g., 90-95% B) over 20-30 minutes.

  • Detection: UV detection at a wavelength where the parent compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Troubleshooting Poor Peak Shape: If you observe peak tailing for the parent compound, it is likely due to the interaction of the carboxylic acid group with residual silanols on the silica-based column. To mitigate this:

  • Ensure the mobile phase pH is sufficiently low (around 2.5-3.0) by using an appropriate concentration of an acid modifier like formic acid or phosphoric acid.

  • Consider using a column with end-capping or a base-deactivated stationary phase.

Question: We are observing co-eluting peaks in our chromatogram during the analysis of stressed samples. How can we improve the resolution?

Answer: Co-elution of the parent peak with degradation products is a common challenge in stability-indicating method development. Here are several strategies to improve resolution:

  • Modify the Gradient:

    • Decrease the slope of the gradient: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.

    • Introduce an isocratic hold: If the co-eluting peaks are close to the main peak, an isocratic hold at a low organic concentration at the beginning of the run can improve their separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Adjust the Mobile Phase pH: A small change in the pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds.

  • Change the Stationary Phase: If the above modifications are unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that offers different retention mechanisms.

Workflow for Method Optimization:

Caption: A logical workflow for troubleshooting and optimizing HPLC method resolution.

Identification of Degradation Products

Question: How can we identify the chemical structures of the degradation products observed in our forced degradation studies?

Answer: The identification of unknown degradation products is a critical step in understanding the stability of your molecule. A combination of chromatographic and spectroscopic techniques is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this purpose. By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradation products. The fragmentation pattern obtained from MS/MS analysis can provide valuable structural information. For butanoic acid derivatives, derivatization may sometimes be used to improve ionization and chromatographic retention in LC-MS analysis.[4][5][6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present at a sufficient concentration, it can be isolated using preparative HPLC and its structure can be elucidated using 1D and 2D NMR techniques.[7][8][9][10][11]

Proposed Degradation Pathway and Likely Products: Based on the known chemistry of oxazolidinones and carboxylic acids, the following degradation pathway can be postulated for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid:

DegradationPathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_thermal Thermal Degradation Parent 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Hydrolysis_Product 4-((2-hydroxyethyl)amino)butanoic acid Parent->Hydrolysis_Product Ring Opening Oxidation_Product Hydroxylated derivatives Parent->Oxidation_Product e.g., H2O2 Thermal_Product Decarboxylated analog + CO2 Parent->Thermal_Product Heat

Caption: A proposed degradation pathway for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Data Interpretation and Reporting

Question: What are the key parameters to report in a stability study of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid?

Answer: A comprehensive stability report should include the following key information, in accordance with ICH guidelines:[2][12]

  • Description of the material: Batch number, manufacturing date, and storage conditions.

  • Analytical methodology: A detailed description of the validated stability-indicating HPLC method, including all chromatographic parameters.

  • Results: Presented in a clear and organized manner, typically in a tabular format. This should include:

    • Assay of the active substance.

    • Levels of individual and total degradation products.

    • Mass balance calculations to account for all the material.

  • Evaluation of the results: A discussion of the observed trends in degradation and an estimation of the shelf-life or re-test period.

Example Data Summary Table:

Time PointStorage ConditionAssay (%)Individual Impurity A (%)Individual Impurity B (%)Total Impurities (%)Mass Balance (%)
0-99.8<0.05<0.050.199.9
3 Months25°C/60% RH99.50.1<0.050.299.7
6 Months25°C/60% RH99.20.20.10.499.6
6 Months40°C/75% RH97.50.80.31.599.0

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration with the mobile phase.

  • Oxidation: To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours) and dilute to the target concentration with the mobile phase.

  • Thermal Degradation: Place a known amount of the solid substance in a vial and store it in a calibrated oven at 80°C. At appropriate time intervals (e.g., 24, 48 hours), withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration with the mobile phase.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %B
      0 5
      20 90
      25 90
      26 5

      | 30 | 5 |

  • Sample Preparation: Dilute the samples from the forced degradation study or the long-term stability study to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • System Suitability: Before sample analysis, inject a system suitability solution containing the parent compound and known impurities to verify the performance of the chromatographic system. Key parameters to check include theoretical plates, tailing factor, and resolution between critical pairs.

  • Analysis and Data Processing: Inject the samples and process the chromatograms using appropriate software. Calculate the percentage of the parent compound and all degradation products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
  • Shaikh, A. S., & Shahnawaz, S. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • SIELC Technologies. (n.d.). Separation of 4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • Abd El-Kawy, M. M., Abd El-Sattar, O. I., Hegazy, M. A., & Eissa, M. S. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165.
  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (1997). H-1 NMR spectroscopic studies of the stability of an oxazolidine condensation product. Magnetic Resonance in Chemistry, 35(5), 337-341.
  • Patel, R. M., & Shaha, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
  • International Journal of Frontiers in Medicine and Research. (n.d.). Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Dobó, M., et al. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
  • Hu, Z., et al. (n.d.). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1 H NMR (DMSO-d 6 of oxazolidinone 2a. Retrieved from [Link]

  • PubMed. (2007). Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively. Retrieved from [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297.
  • González, R. L., et al. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy.
  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel uplc-ms/ms method for determination of γ-amino butyric acid analogue in human plasma: Application to pharmacokinetic study. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The synthesis of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid typically involves the nucleophilic ring-opening of succinic anhydride with 2-oxazolidinone. While straightforward on a lab scale, this process presents several challenges during scale-up, primarily related to reaction control, product isolation, and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a practical question-and-answer format.

Issue 1: Reaction Exotherm Becomes Uncontrollable During Scale-Up

Question: We successfully ran our reaction of 2-oxazolidinone and succinic anhydride at a 100g scale with minimal temperature increase. However, at a 5 kg scale, the temperature rises rapidly and uncontrollably after adding about half of the succinic anhydride, leading to a dark-colored, impure product. What is happening and how can we fix it?

Answer: This is a classic example of a scale-up challenge where the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. The acylation reaction is exothermic, and the heat generated can accelerate the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[1]

Potential Causes & Solutions:

Potential CauseRecommended Action & Explanation
Poor Heat Transfer At larger scales, the reactor's jacketed cooling system may not be sufficient to remove the heat generated.[2] Solution: 1) Reduce the batch concentration by using more solvent. 2) Implement a slower, controlled addition (dosing) of the succinic anhydride over a longer period. This is often necessary for production-scale batches to manage the exotherm.[1] 3) Ensure the reactor's cooling system is operating at maximum capacity and consider using a lower temperature coolant.[3]
Insufficient Mixing Inadequate agitation can create localized "hot spots" where the reaction runs much faster, degrading the product.[2] Solution: Ensure the agitator speed and design are appropriate for the reactor size and viscosity of the reaction mixture. For low-viscosity systems, high-shear agitators are more effective than anchors.[2]
Incorrect Addition Strategy Adding one reactant too quickly does not allow enough time for the heat to be removed.[4] Solution: Switch from portion-wise addition to a continuous, slow feed using a dosing pump. Monitor the internal temperature closely and program the pump to stop if the temperature exceeds a set safety limit.
Issue 2: Low Yield and Formation of an Insoluble Impurity

Question: Upon scaling up, our isolated yield of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid has dropped significantly. We are also observing a significant amount of a white solid that is insoluble in our work-up solvent. What is this impurity and how can we prevent its formation?

Answer: The insoluble white solid is likely succinic acid, formed from the hydrolysis of unreacted succinic anhydride during the aqueous work-up.[5] The drop in yield is directly related; if anhydride is hydrolyzed, it is not available to react with the 2-oxazolidinone.

Potential Causes & Solutions:

Potential CauseRecommended Action & Explanation
Incomplete Reaction The reaction may not have gone to completion before work-up, leaving excess succinic anhydride. Solution: 1) Increase the reaction time and monitor for completion using an appropriate in-process control (IPC) like HPLC or TLC. 2) Ensure the reaction temperature is maintained at the optimal level. A slight, controlled increase in temperature (after the initial exotherm is managed) can drive the reaction to completion.
Moisture Contamination Succinic anhydride is highly sensitive to moisture. Water in the solvent or starting materials will rapidly hydrolyze it to succinic acid. Solution: Use anhydrous solvents and ensure all starting materials are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Sub-optimal Stoichiometry An incorrect molar ratio of reactants can lead to unreacted starting materials. Solution: Re-verify the stoichiometry. A slight excess of the 2-oxazolidinone may be beneficial to ensure complete consumption of the more sensitive succinic anhydride.
Issue 3: Difficulty in Product Crystallization and Isolation

Question: At the lab scale, our product crystallizes easily upon cooling. At the pilot scale, we are getting an oil, or the crystallization is very slow and yields a product with poor purity. How can we develop a more robust crystallization protocol?

Answer: Crystallization is highly dependent on factors like supersaturation, cooling rate, agitation, and impurity profile, all of which change upon scale-up.[6] The presence of even small amounts of impurities can significantly inhibit crystal nucleation and growth.

Potential Causes & Solutions:

Potential CauseRecommended Action & Explanation
High Impurity Load Impurities can act as crystallization inhibitors or co-crystallize with the product, leading to lower purity.[7] Solution: 1) Re-evaluate the work-up procedure to better remove impurities before crystallization. An additional wash or extraction step may be necessary. 2) Consider a different crystallization solvent or a solvent/anti-solvent system to improve selectivity.[7]
Inappropriate Cooling Profile Rapid cooling, common in small flasks, can lead to oiling out or the formation of small, impure crystals at a larger scale.[7] Solution: Implement a controlled, linear cooling profile. A slower cooling rate allows for more orderly crystal growth, which tends to exclude impurities from the crystal lattice.[7]
Lack of Nucleation Sites Spontaneous nucleation can be unreliable at large scales. Solution: Introduce seed crystals of the pure product at the appropriate temperature (once the solution is supersaturated) to induce crystallization. This provides a template for crystal growth and leads to a more consistent particle size and purity.
pH and Solubility As a carboxylic acid, the product's solubility is highly pH-dependent.[6] Solution: Ensure the pH of the aqueous solution during work-up and extraction is carefully controlled to keep the product in the desired organic or aqueous phase. For crystallization, the pH should be adjusted to minimize the product's solubility.

Process Workflow & Troubleshooting Logic

The following diagrams illustrate the general production workflow and a decision-making process for troubleshooting common scale-up issues.

cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up & Isolation A Charge Reactor with 2-Oxazolidinone & Solvent B Controlled Addition of Succinic Anhydride A->B Under Inert Atmosphere C Reaction Monitoring (IPC) B->C Maintain Temp. D Quench / pH Adjustment C->D Reaction Complete E Phase Separation D->E F Solvent Swap E->F G Crystallization F->G H Filtration & Drying G->H I 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid H->I Final Product

Caption: General workflow for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

start Low Purity in Final Product q1 Impurity visible in starting materials? start->q1 a1 Source purer starting materials or pre-purify. q1->a1 Yes q2 Reaction generated excessive color/byproducts? q1->q2 No end Purity Issue Resolved a1->end a2 Improve temperature control. (See Exotherm Troubleshooting) q2->a2 Yes q3 Does recrystallization improve purity? q2->q3 No a2->end a3 Optimize crystallization: - Slower cooling rate - Use seed crystals - Test new solvents q3->a3 Yes a4 Impurity co-crystallizes. Requires chemical purification (e.g., derivatization or chromatography) or synthetic route modification. q3->a4 No a3->end

Caption: Decision tree for troubleshooting low product purity during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism? A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 2-oxazolidinone acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form the desired N-acylated carboxylic acid product.[8] This is a specific type of amidation.[9]

Q2: What are the critical process parameters (CPPs) to monitor during scale-up? A2: The most critical parameters are:

  • Temperature: Due to the exothermic nature of the reaction, precise temperature control is paramount to prevent side reactions and ensure safety.[2]

  • Reagent Addition Rate: Controls the rate of heat generation. A slow, controlled addition is crucial at a large scale.[1]

  • Agitation Speed: Ensures thermal and reactant homogeneity, preventing the formation of hot spots.[2]

  • pH during Work-up: Dictates the solubility of the product and impurities, affecting extraction and isolation efficiency.[6]

Q3: Can alternative acylating agents be used instead of succinic anhydride? A3: Yes, but it changes the process significantly. One could use succinyl chloride or a mixed anhydride, which are often more reactive. However, these reagents are typically more expensive and may introduce different impurities (e.g., chloride salts) that require different work-up procedures. For large-scale manufacturing, anhydrides are often preferred for their balance of reactivity, cost, and safety.[10]

Q4: My final product has a slight yellow tint. Is this normal and how can I remove it? A4: A yellow tint often indicates the presence of minor impurities formed through thermal degradation, especially if the reaction temperature was not well-controlled. While it may not affect the potency significantly in some applications, achieving high purity is crucial for pharmaceutical use. To remove the color, you can try:

  • Recrystallization: Performing a second crystallization from a well-chosen solvent system is often effective.[7]

  • Charcoal Treatment: Adding a small amount of activated carbon to the solution before the final crystallization can adsorb colored impurities. This should be followed by hot filtration to remove the carbon before cooling.

Q5: How do I choose the best solvent for the reaction and crystallization? A5: The ideal reaction solvent should be inert to the reactants, dissolve the 2-oxazolidinone, and have a suitable boiling point for temperature control. Aprotic polar solvents are often used. For crystallization, the ideal solvent should dissolve the product well at higher temperatures but poorly at lower temperatures, while impurities should remain soluble at low temperatures.[7] A screening of several solvents or solvent/anti-solvent mixtures is a standard part of process development to find the optimal system.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification.
  • Carbajal-Varela, R., et al. (2022). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
  • NotDijkstra. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • PubChemLite. (n.d.). 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid.
  • BIA. (n.d.).
  • Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • Wang, S., et al. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Springer.
  • El-Nahass, E. E., et al. (n.d.). Ring opening reaction of succinic anhydride with the amino group of acrylamides.
  • ResearchGate. (2025).
  • Santa Cruz Biotechnology. (n.d.). 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid.
  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Large-Scale m-Tolualdehyde Synthesis.
  • NIH. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Scilit.
  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • Scribd. (n.d.).
  • ChemistryViews.org. (2018).
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (n.d.). (PDF) Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors.
  • NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.
  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and....
  • Benchchem. (n.d.). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.

Sources

"alternative reagents for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Welcome to the technical support center for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to deliver field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding reagent selection and alternative synthetic strategies, moving beyond the standard protocols to provide a broader experimental perspective.

Q1: What is the most common and direct method for synthesizing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid?

The most widely employed synthesis involves the nucleophilic ring-opening of succinic anhydride with 2-oxazolidinone . This reaction is an example of N-acylation. The nitrogen atom of the 2-oxazolidinone acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the ring and forms an amide bond, yielding the desired carboxylic acid product in a single, atom-economical step. The reaction is typically facilitated by a base or a nucleophilic catalyst in an aprotic solvent.

Standard_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Oxazolidinone 2-Oxazolidinone Target_Molecule 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid 2-Oxazolidinone->Target_Molecule Nucleophilic Attack Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Target_Molecule Base_Catalyst Base / Catalyst (e.g., DMAP, TEA) Base_Catalyst->Target_Molecule Aprotic_Solvent Aprotic Solvent (e.g., THF, DCM) Aprotic_Solvent->Target_Molecule

Caption: Standard synthesis workflow.

Q2: My supply of succinic anhydride is limited. What are the primary alternative starting materials?

There are two robust alternative strategies that avoid the direct use of succinic anhydride:

  • Direct Acylation with Succinic Acid using a Coupling Agent: Instead of the pre-formed anhydride, you can use succinic acid itself. However, because the hydroxyl group of a carboxylic acid is a poor leaving group, a coupling or activating agent is required to facilitate the reaction.

  • Nucleophilic Substitution using a 4-Halobutanoate Ester: This two-step approach involves first alkylating the 2-oxazolidinone with an ester of a 4-halobutanoic acid (e.g., methyl 4-chlorobutyrate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

The choice between these routes depends on factors like reagent availability, cost, reaction conditions, and tolerance of other functional groups in the molecule.

Parameter Route 1: Succinic Anhydride Route 2: Activated Succinic Acid Route 3: 4-Halobutanoate Ester
Key Reagents 2-Oxazolidinone, Succinic Anhydride2-Oxazolidinone, Succinic Acid, Activating Agent (e.g., SOCl₂, DCC)2-Oxazolidinone, Methyl 4-chlorobutyrate, Strong Base (e.g., NaH), Acid/Base for hydrolysis
Number of Steps 11 (or 2 if activating agent is used to pre-form anhydride)2 (Alkylation + Hydrolysis)
Typical Yield High (often >90%)Moderate to HighGood to High
Key Advantage High atom economy, simpleUses inexpensive succinic acidMilder conditions for the initial coupling step
Key Disadvantage Succinic anhydride is hygroscopicActivating agents can be harsh and produce stoichiometric wasteTwo distinct synthetic steps required
Q3: How can I use succinic acid directly, and what specific activating reagents are recommended?

Using succinic acid directly requires converting its hydroxyl groups into better leaving groups in situ or by pre-forming a more reactive species.[1][2]

Core Principle: The carboxylic acid is converted into a more electrophilic intermediate, such as an acid chloride, a mixed anhydride, or an active ester, which can then be readily attacked by the nitrogen of 2-oxazolidinone.

Recommended Reagents for Activation:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents convert succinic acid into the highly reactive succinyl chloride . The reaction is typically performed in an inert solvent, and the resulting acid chloride can be reacted with 2-oxazolidinone in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

  • Acetyl Chloride or Acetic Anhydride: Heating succinic acid with these reagents can generate succinic anhydride in situ, which then reacts as in the standard procedure.[1][3]

  • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common peptide coupling agents that can be used here. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the oxazolidinone. A catalyst like 4-Dimethylaminopyridine (DMAP) is often added to improve reaction rates.

Experimental Protocol (Example using Thionyl Chloride):

  • In a fume hood, suspend succinic acid (1.0 eq) in an anhydrous, inert solvent like toluene.

  • Add thionyl chloride (2.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude succinyl chloride.

  • Dissolve the crude succinyl chloride in anhydrous THF and cool to 0 °C.

  • In a separate flask, dissolve 2-oxazolidinone (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.

  • Add the oxazolidinone solution dropwise to the succinyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup to quench the reaction and purify the product. Note: This procedure will initially form the acid chloride-amide, which hydrolyzes to the carboxylic acid during workup.

Q4: What are the key considerations and potential pitfalls of the 4-halobutanoate ester pathway?

This pathway is an excellent alternative, particularly when milder initial reaction conditions are desired. It follows a two-step sequence: an SN2 reaction followed by ester hydrolysis. A similar strategy is employed in the synthesis of related heterocyclic butanoic acids.[4]

Step 1: N-Alkylation (SN2 Reaction) The nitrogen on 2-oxazolidinone is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent nucleophile. This anion then displaces a halide from an ester, such as methyl 4-chlorobutyrate or ethyl 4-bromobutyrate.

Step 2: Ester Hydrolysis The resulting ester intermediate is hydrolyzed to the carboxylic acid using standard procedures, such as saponification with NaOH or LiOH followed by acidic workup.

Key Considerations:

  • Choice of Base: A strong base (e.g., NaH, KHMDS) is required to fully deprotonate the oxazolidinone nitrogen (pKa ≈ 17). Weaker bases like triethylamine are insufficient.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal for this SN2 reaction as they solvate the cation of the base without hindering the nucleophile.

  • Potential Pitfall (E2 Elimination): The 4-halobutanoate is a primary halide, so SN2 is heavily favored. However, if a sterically hindered base is used or if the reaction is run at high temperatures, a competing E2 elimination reaction can occur, leading to the formation of butenoate byproducts.

  • Hydrolysis Conditions: Standard ester hydrolysis is usually straightforward. However, the amide bond of the oxazolidinone ring is stable under these conditions, but prolonged exposure to harsh basic or acidic conditions at high temperatures should be avoided to prevent potential ring-opening of the product itself.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common experimental issues.

Sources

Technical Support Center: Managing Impurities in 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The control of impurities during its synthesis is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and reproducibility of downstream applications, particularly in drug development. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into identifying, controlling, and mitigating common impurities encountered during its synthesis. We will explore the causality behind common synthetic challenges and offer robust, self-validating protocols to ensure you achieve high purity and yield.

General Synthetic Strategy

A common and reliable method for preparing 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid involves a two-step process. The first step is the N-alkylation of 2-oxazolidinone with a suitable four-carbon electrophile, typically an ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate). The second step involves the hydrolysis of the resulting ester intermediate to yield the desired carboxylic acid.

Reaction Scheme:

  • Step 1: N-Alkylation 2-Oxazolidinone is deprotonated with a suitable base to form a nucleophilic anion, which then displaces the halide from ethyl 4-bromobutanoate.

    (Self-generated image, not from search)

  • Step 2: Ester Hydrolysis The intermediate ester is hydrolyzed, typically under basic conditions, followed by an acidic workup to protonate the carboxylate salt.

    (Self-generated image, not from search)

This two-step approach is generally effective, but each step presents unique challenges regarding impurity formation that must be carefully managed.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Incomplete Conversion of 2-Oxazolidinone in Step 1

Q: My reaction stalls, and I observe a significant amount of unreacted 2-oxazolidinone by TLC/HPLC analysis after the N-alkylation step. What are the likely causes and how can I resolve this?

A: This is a frequent issue in N-alkylation reactions of weakly acidic heterocycles like 2-oxazolidinone. The root cause typically lies in suboptimal deprotonation or reaction conditions.

  • Potential Cause 1: Insufficient Base Strength or Stoichiometry.

    • Explanation: 2-Oxazolidinone has a pKa of approximately 18-19. A base must be strong enough to effectively deprotonate it to generate the nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may result in a slow or incomplete reaction. Furthermore, using less than a full equivalent of a strong base will naturally leave starting material unreacted.

    • Suggested Solutions:

      • Switch to a Stronger Base: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is often preferred as it generates hydrogen gas, driving the reaction to completion, but it requires careful handling under anhydrous conditions.

      • Optimize Base Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the base to ensure complete deprotonation of the 2-oxazolidinone.

  • Potential Cause 2: Inappropriate Solvent Choice.

    • Explanation: The choice of solvent is critical for both solubility of the reagents and the reaction rate. Protic solvents (e.g., ethanol) will interfere with strong bases and hinder the reaction.

    • Suggested Solutions:

      • Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively dissolve the oxazolidinone salt and promote SN2 reactions. Anhydrous Tetrahydrofuran (THF) is also a good option, particularly when using NaH.

  • Potential Cause 3: Low Reaction Temperature.

    • Explanation: While the reaction is often started at a lower temperature (e.g., 0 °C) for controlled addition of reagents, the alkylation may require thermal energy to proceed at a reasonable rate.

    • Suggested Solution: After the initial deprotonation, allow the reaction to warm to room temperature or gently heat it (e.g., to 40-50 °C) to drive the alkylation to completion. Monitor the progress by TLC or HPLC to avoid decomposition.

Problem 2: Presence of Intermediate Ester in the Final Product

Q: After the hydrolysis step (Step 2) and workup, my final product is contaminated with the starting ester, ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate. Why did the hydrolysis not go to completion?

A: Incomplete hydrolysis is a common issue, often stemming from insufficient reaction time, temperature, or hydrolytic agent concentration.

  • Potential Cause 1: Insufficient Hydrolysis Time or Temperature.

    • Explanation: Saponification (base-catalyzed ester hydrolysis) is not always instantaneous, especially with sterically hindered esters or when mild conditions are used.[1][2] The reaction requires adequate time and temperature to ensure all the ester is consumed.

    • Suggested Solutions:

      • Increase Reaction Time: Extend the hydrolysis period, monitoring the disappearance of the starting ester by TLC. A typical time might be 2-4 hours, but this can vary.

      • Increase Reaction Temperature: Gently heat the reaction mixture. Heating under reflux is a common strategy to accelerate the rate of hydrolysis.[2]

  • Potential Cause 2: Inadequate Amount of Base.

    • Explanation: Saponification is not catalytic; the base (e.g., NaOH, LiOH) is a reactant consumed in the reaction.[1] At least one equivalent is required. Using an excess ensures the reaction is driven to completion.

    • Suggested Solutions:

      • Increase Base Equivalents: Use a larger excess of the base, for example, 2-3 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

      • Add a Co-Solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like THF or methanol can improve phase mixing and increase the reaction rate.

Problem 3: Formation of an Unknown Impurity

Q: I've isolated my product, but NMR and HPLC/MS analysis show a significant unknown impurity. What are the likely side reactions and how can I prevent them?

A: Unanticipated impurities can arise from several side reactions. Identifying the impurity's structure is key to diagnosing the problem.

  • Potential Impurity 1: Ring-Opened Product (N-(2-hydroxyethyl)-4-aminobutanoic acid derivative).

    • Explanation: The oxazolidinone ring is a cyclic carbamate, which can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[3] This would lead to a ring-opened amino alcohol derivative.

    • Identification: Look for the disappearance of the characteristic oxazolidinone carbonyl (~1750 cm⁻¹ in IR) and the appearance of signals for a primary alcohol and a secondary amine in the ¹H NMR spectrum.

    • Suggested Solutions:

      • Use Milder Hydrolysis Conditions: Employ milder bases like lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures instead of stronger bases like NaOH at high reflux.

      • Careful pH Control During Workup: During the acidic workup after hydrolysis, avoid using a large excess of strong acid or prolonged exposure to highly acidic conditions. Ensure the mixture is kept cool (0-5 °C) during acidification.

  • Potential Impurity 2: But-3-enoic Acid Derivative.

    • Explanation: If the alkylating agent in Step 1 is susceptible to elimination (E2 reaction), a double bond can be formed. This is more likely if a very strong, sterically hindered base (like KOtBu) is used at higher temperatures with a poor leaving group. While less common with bromo-butanoates, it's a possibility.

    • Identification: Look for vinylic proton signals (typically 5-6 ppm) in the ¹H NMR spectrum of the crude intermediate ester.

    • Suggested Solutions:

      • Use a Non-Hindered Base: Prefer NaH over KOtBu for the alkylation step.

      • Control Temperature: Maintain a moderate temperature during the alkylation to favor the SN2 substitution pathway over elimination.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to monitor the reaction progress for both steps?

    • A1: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For Step 1, use a mobile phase like 50% Ethyl Acetate in Hexane to resolve the starting 2-oxazolidinone from the more nonpolar product ester. For Step 2, a more polar system like 10% Methanol in Dichloromethane with a trace of acetic acid can be used to separate the product acid from the starting ester. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient is the preferred method.

  • Q2: What is the most effective purification strategy for the final product?

    • A2: After an aqueous workup to remove inorganic salts, the crude 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water. If significant impurities remain, silica gel column chromatography using a gradient elution (e.g., starting with dichloromethane and gradually increasing the percentage of methanol) is highly effective.

  • Q3: What are the Critical Process Parameters (CPPs) I should focus on?

    • A3: For Step 1 (Alkylation), the critical parameters are: 1) Anhydrous Conditions (especially with NaH), 2) Base Choice and Stoichiometry , and 3) Temperature Control . For Step 2 (Hydrolysis), the critical parameters are: 1) Base Stoichiometry (ensure excess), 2) Reaction Temperature , and 3) pH control during acidic workup .

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate
  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2-oxazolidinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of oxazolidinone).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl 4-bromobutanoate (1.05 eq) dropwise via syringe over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the 2-oxazolidinone.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step or purified by column chromatography.

Protocol 2: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid
  • Setup: Dissolve the crude ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC/HPLC shows the absence of the starting ester.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or nonpolar impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

  • Purification: The crude acid can be further purified by recrystallization if necessary.

Data Summary & Visualization

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureLikely SourceAnalytical Signature (¹H NMR)
2-OxazolidinoneIncomplete reaction in Step 1.Characteristic signals for the oxazolidinone ring protons.
Ethyl 4-bromobutanoateIncomplete reaction in Step 1.Triplet for CH₃ and quartet for CH₂ of the ethyl group; triplet for CH₂Br.
Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoateIncomplete hydrolysis in Step 2.Signals for the butanoate chain attached to the oxazolidinone nitrogen, plus signals for the ethyl ester group.
N-(2-hydroxyethyl)carbamic acid derivativeRing opening during harsh hydrolysis or workup.Appearance of a broad signal for an -OH group and signals corresponding to an open-chain structure.

(Self-generated images, not from search)

Diagrams

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis s1_start 2-Oxazolidinone + Ethyl 4-bromobutanoate s1_reagents Base (e.g., NaH) Solvent (e.g., DMF) s1_reaction Reaction at 0°C to RT s1_start->s1_reaction s1_reagents->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_product Crude Intermediate Ester s1_workup->s1_product s2_reagents Base (e.g., LiOH) Solvent (THF/H₂O) s1_product->s2_reagents Proceed to Hydrolysis s2_reaction Reaction at RT s2_reagents->s2_reaction s2_workup Acidification (HCl) & Filtration s2_reaction->s2_workup s2_product Final Product: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid s2_workup->s2_product TroubleshootingTree start Analyze Crude Product by HPLC/NMR impurity_check Significant Impurity Detected? start->impurity_check no_impurity Purity >95%? Proceed to Final Purification impurity_check->no_impurity No id_impurity Identify Impurity impurity_check->id_impurity Yes is_sm1 Unreacted 2-Oxazolidinone? id_impurity->is_sm1 is_ester Unreacted Intermediate Ester? id_impurity->is_ester is_unknown Unknown Side Product? id_impurity->is_unknown sol_sm1 Step 1 Issue: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase reaction time/temp is_sm1->sol_sm1 sol_ester Step 2 Issue: - Increase LiOH eq. (2-3) - Increase hydrolysis time/temp - Add co-solvent (THF) is_ester->sol_ester sol_unknown Side Reaction Issue: - Check for ring-opening - Use milder hydrolysis conditions - Control pH during workup is_unknown->sol_unknown

Caption: Decision tree for troubleshooting common synthesis impurities.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • Sharma, V., & Kumar, P. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Available at: [Link]

  • Zappia, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]

Sources

Validation & Comparative

"comparing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid with other chiral auxiliaries"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chiral Auxiliaries: Evaluating 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid within the Landscape of Asymmetric Synthesis

Introduction: The Imperative of Stereocontrol in Modern Chemistry

In the synthesis of complex organic molecules, particularly for pharmaceutical and biological applications, the control of stereochemistry is not merely an academic exercise but a critical necessity. Most biological targets are chiral and will interact differently with each enantiomer of a chiral molecule, leading to variations in efficacy, pharmacology, and toxicology. Asymmetric synthesis, the practice of selectively producing a specific stereoisomer, has become a cornerstone of modern drug development.

Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and highly reliable method. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After establishing the desired stereocenter, the auxiliary is cleaved and can, ideally, be recovered for reuse. The effectiveness of this approach is judged by the diastereoselectivity of the reaction, the ease of auxiliary attachment and removal, and its overall recyclability.

This guide provides a comparative analysis of prominent chiral auxiliaries, with a specific focus on contextualizing the potential of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid . While this specific molecule is a member of the well-established oxazolidinone family, it is a less-documented compound in the context of asymmetric induction. Therefore, this guide will analyze it based on the proven performance of its structural class—the renowned Evans' oxazolidinones—and compare them against other leading auxiliaries like Oppolzer's sultams and pseudoephedrine amides.

Profiling the Subject: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Chemical Structure: C₇H₁₁NO₄

The molecule features a core 2-oxazolidinone ring, the cornerstone of Evans' auxiliaries, connected via its nitrogen atom to a butanoic acid chain. The oxazolidinone moiety is a powerful chiral directing group. However, a comprehensive review of peer-reviewed literature reveals a notable absence of experimental data detailing the performance of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid as a chiral auxiliary in key asymmetric transformations.

The presence of the butanoic acid chain suggests several possibilities:

  • It could serve as a linker to attach the oxazolidinone auxiliary to a solid support or another molecule.

  • The carboxylic acid functionality might be intended to participate in the reaction mechanism or influence solubility.

  • It may be a novel scaffold whose potential has not yet been fully explored or published.

Given this data gap, we will proceed by using the extensively studied and validated performance of parent Evans' oxazolidinones as a benchmark for comparison.

Comparative Analysis of Leading Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in synthetic planning, dictated by the specific reaction, desired stereochemical outcome, and practical considerations like cost and scalability. We will compare three major classes based on their performance in cornerstone asymmetric reactions.

Asymmetric Alkylation Reactions

The enantioselective alkylation of enolates is a fundamental method for constructing α-chiral carbonyl compounds. The chiral auxiliary's role is to shield one face of the enolate, forcing the electrophile to approach from the opposite, less sterically hindered side.

dot

Asymmetric_Alkylation_Workflow Substrate Prochiral Carboxylic Acid Derivative Acylation Acylation: Attachment of Auxiliary Substrate->Acylation Auxiliary Chiral Auxiliary (X) (e.g., Evans' Oxazolidinone) Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Intermediate (Substrate-X) Acylation->N_Acyl_Intermediate Deprotonation Deprotonation (e.g., NaHMDS, LDA) N_Acyl_Intermediate->Deprotonation Enolate Diastereotopic (Z)-Enolate Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Product Alkylated Product (New Stereocenter) Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary (X*) Cleavage->Recovered_Aux

Caption: Zimmerman-Traxler model for the Evans' asymmetric aldol reaction.

Performance Comparison: Asymmetric Aldol Reactions

Chiral Auxiliary ClassEnolization MethodAldehydeDiastereoselectivity (syn:anti)YieldReference(s)
Evans' Oxazolidinones Bu₂BOTf, i-Pr₂NEtIsobutyraldehyde>99:1 (syn)80%
Crimmins' Thiazolidinethiones TiCl₄, (-)-SparteineBenzaldehyde>98:2 (syn)91%
SAMP/RAMP Hydrazones LDAPropionaldehyde>96:4 (syn or anti)70-85%

Expert Insights:

  • Evans' Oxazolidinones: Reliably produce syn-aldol adducts with excellent stereocontrol. The stereochemistry is predictable based on the auxiliary's chirality. More recent developments using magnesium salts can lead to the formation of anti-aldol products, adding to the versatility of this auxiliary class.

  • Crimmins' Thiazolidinethiones: These sulfur-containing analogs of Evans' auxiliaries are also highly effective, often providing excellent yields and selectivities for syn-aldol products.

  • SAMP/RAMP Hydrazones: A key advantage of the Enders' hydrazone methodology is that both syn and anti aldol products can be accessed from the same starting material by simply choosing the (S)- or (R)-form of the auxiliary.

Auxiliary Cleavage and Recyclability

A crucial aspect of a chiral auxiliary's utility is its ease of removal under conditions that do not compromise the newly formed stereocenter. The ability to recover and reuse the often-expensive auxiliary is vital for process scalability and cost-effectiveness.

Common Cleavage Methods for N-Acyl Oxazolidinones

Target Functional GroupReagentsCommentsReference(s)
Carboxylic Acid LiOH, H₂O₂Mild and common; peroxide suppresses side reactions.
Ester MeOMgBr, or NaOMe in MeOHTransesterification to the methyl ester.
Primary Alcohol LiAlH₄ or LiBH₄Reductive cleavage.
Aldehyde LiAlH₄, then PCC/Swern Ox.Two-step reduction-oxidation sequence.
Weinreb Amide Me(MeO)NH·HCl, AlMe₃Direct conversion to a useful synthetic intermediate.

Recyclability Insights: The recyclability of an auxiliary is a key performance indicator. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine can all be recovered, often in high yields (>90%), through straightforward extraction or crystallization procedures after the cleavage step. The development of continuous flow processes has further automated the recovery and reuse of auxiliaries like Oppolzer's sultam, minimizing waste and improving overall process efficiency.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is adapted from a well-established procedure for the diastereoselective allylation of an N-propionyl oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add propionic anhydride (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq.) dropwise and stir for 30 minutes to form the (Z)-enolate.

  • Add allyl bromide (1.2 eq.) dropwise and stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (LiOH, 2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Make the solution basic (pH > 11) with NaOH and extract with CH₂Cl₂ (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate (3x) to isolate the final chiral carboxylic acid product.

Conclusion and Outlook

The field of asymmetric synthesis owes a great deal to the development and refinement of chiral auxiliaries. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have proven to be exceptionally reliable and versatile tools, providing high levels of stereocontrol across a wide range of crucial synthetic transformations. Their predictable behavior, backed by decades of experimental data, makes them the preferred choice for many complex synthetic challenges in both academic and industrial research.

While 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid belongs to the highly successful oxazolidinone family, its specific performance as a chiral auxiliary is not documented in the current scientific literature. Its unique structure, combining the oxazolidinone core with a flexible butanoic acid chain, presents an intriguing target for future research. Investigations into its applications could reveal novel reactivity, improved recovery methods, or suitability for specialized applications such as solid-phase synthesis or biocatalysis. Until such data becomes available, researchers seeking the reliability of an oxazolidinone-based auxiliary should turn to the well-validated systems developed by Evans and others, which remain the gold standard in the field.

References

  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.

  • He, R., et al. (2020). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Nature Communications.

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem.

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.

  • Carrillo, R., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.

  • Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials. ResearchGate.

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.

  • de Sousa, J. D. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem.

  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate.

  • Larrow, J. F., & Pfaltz, A. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education.

  • Huang, P-Q., et al. (2023). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.

  • Heravi, M. M., et al. (2025). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate.

  • PubChem. (n.d.). 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. PubChem.

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.

A Comparative Guide to Enantiomeric Excess Determination for Reactions Utilizing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of success. Chiral auxiliaries, such as the Evans' oxazolidinones, are powerful tools for inducing stereoselectivity in reactions like alkylations, aldol additions, and conjugations.[1][2] This guide provides an in-depth, objective comparison of the primary analytical techniques used to quantify the enantiomeric purity of products derived from 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a common building block in such syntheses.

We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol. The focus will be on the two most prevalent and powerful methods: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Foundational Methods: Chiral HPLC vs. NMR Spectroscopy

The choice between Chiral HPLC and NMR spectroscopy for determining enantiomeric excess is often dictated by the specific requirements of the analysis, such as the need for high accuracy, sample throughput, or speed. While chiral HPLC is frequently considered the "gold standard" for its direct separation and quantification of enantiomers, NMR offers a rapid and less solvent-intensive alternative, particularly valuable for reaction screening and optimization.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard of Separation

Chiral HPLC operates on the principle of differential interaction between enantiomers and a chiral stationary phase (CSP) packed within the column.[5] This transient diastereomeric interaction causes one enantiomer to be retained longer than the other, resulting in their separation and elution at different retention times (t R). A standard UV detector is typically sufficient for quantification.[6][7]

Causality in Method Design: The efficacy of the separation is governed by the selection of the CSP and the mobile phase. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of compounds, including those containing the oxazolidinone motif. The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol), is optimized to achieve a balance between resolution and analysis time. A resolution factor (Rs) greater than 1.5 is desired for accurate quantification.[5]

This protocol assumes the product of interest is an α-substituted carboxylic acid derived from 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, following cleavage of the chiral auxiliary.

Step 1: Sample Preparation (Esterification)

  • Rationale: Carboxylic acids can sometimes exhibit poor peak shape (tailing) on certain chiral columns. Conversion to a simple ester (e.g., methyl or ethyl ester) often improves chromatographic behavior and resolution.

  • Procedure:

    • Dissolve ~2-3 mg of the carboxylic acid product in 1 mL of anhydrous methanol.

    • Add 2-3 drops of thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS indicates complete conversion.

    • Quench the reaction carefully with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Prepare a final analytical sample by dissolving ~1 mg of the ester in 1 mL of the HPLC mobile phase. Filter through a 0.45 µm syringe filter.[5]

Step 2: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based column).

  • Mobile Phase: n-Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). The ratio should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a sample of the racemic product (if available) to identify the retention times of both enantiomers.

    • Inject the chiral sample and record the chromatogram.[5][6]

Step 3: Data Analysis

  • Integrate the peak areas corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak).[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Acid Carboxylic Acid Product Esterification Esterification (e.g., MeOH, SOCl₂) Acid->Esterification Ester Methyl Ester Product Esterification->Ester Dissolve Dissolve in Mobile Phase Ester->Dissolve Filtered Filtered Sample in HPLC Vial Dissolve->Filtered Inject Inject into HPLC System Filtered->Inject Analysis Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram Output Integrate Integrate Peak Areas (A₁, A₂) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

NMR Spectroscopy: The Power of Diastereomeric Differentiation

Enantiomers are isochronous, meaning they produce identical NMR spectra in an achiral environment. To differentiate them using NMR, they must be converted into diastereomers, which have distinct physical properties and, therefore, different NMR signals. [9]This is achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). [10][11] Causality in Method Design: For a carboxylic acid analyte, an enantiomerically pure chiral amine (e.g., (R)- or (S)-1-phenylethylamine) is an excellent choice for a CDA. The resulting diastereomeric amides will exhibit unique chemical shifts, particularly for protons near the newly formed stereocenter and the chiral center of the CDA. The key is to select a CDA that provides well-resolved signals for at least one pair of protons, allowing for accurate integration. The reaction must proceed to completion without kinetic resolution (i.e., both enantiomers must react at the same rate) to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio. [9]

Step 1: Formation of Diastereomeric Amides

  • Rationale: Covalently bonding the chiral carboxylic acid product to a single enantiomer of a chiral amine creates a pair of diastereomers.

  • Procedure:

    • In a clean, dry vial, dissolve ~5 mg of the carboxylic acid product in 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

    • Add 1.1 equivalents of a coupling agent (e.g., DCC or EDC).

    • Add 1.1 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine).

    • Add a catalytic amount of DMAP (4-dimethylaminopyridine).

    • Cap the vial and stir at room temperature for 2-6 hours, or until the reaction is complete.

    • Filter the reaction mixture through a small plug of cotton or glass wool directly into an NMR tube to remove any precipitated urea byproduct. [12] Step 2: NMR Analysis

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Experiment: Standard ¹H NMR.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric amide mixture.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate quantitative integration.

Step 3: Data Analysis

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two different diastereomers. Protons on the chiral amine (e.g., the methyl doublet) or protons alpha to the carbonyl are often good candidates.

  • Carefully integrate both signals (Integral₁ and Integral₂).

  • Calculate the diastereomeric ratio (dr) and the enantiomeric excess (% ee):

    • dr = Integral₁ : Integral₂

    • % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] × 100

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Enantiomers Enantiomeric Mixture (R-Acid, S-Acid) CDA Add Chiral Amine (R') + Coupling Agent Enantiomers->CDA Diastereomers Diastereomeric Amides (R-R', S-R') CDA->Diastereomers Transfer Filter into NMR Tube Diastereomers->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Analysis Spectrum Spectrum with Distinct Signals Acquire->Spectrum Output Integrate Integrate Diastereomeric Signals (I₁, I₂) Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination via NMR with a CDA.

Head-to-Head Comparison: Performance Metrics

The selection of an appropriate analytical method requires a clear understanding of their respective strengths and weaknesses. The following table provides a direct comparison of Chiral HPLC and NMR spectroscopy for the determination of enantiomeric excess.

FeatureChiral HPLCNMR Spectroscopy (with CDA)
Principle Physical separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP). [3]Conversion of enantiomers into diastereomers, which are distinguishable by their unique NMR signals. [11]
Analysis Time 15-60 minutes per sample, plus method development time. [3]5-15 minutes per sample, plus reaction time for derivatization (2-6 hours). [4]
Solvent Consumption High (can exceed 50 mL of mobile phase per sample). [4]Low (~0.7 mL of deuterated solvent per sample). [4]
Sensitivity High (can detect minor enantiomers down to <0.1%).Moderate (generally reliable for ee >90%; difficult for ee >99%).
Sample Preparation May require derivatization (e.g., esterification) to improve chromatography. Requires filtration. [5]Requires a chemical reaction to form diastereomers and subsequent filtration/purification. [12]
Throughput Lower, due to longer run times.Potentially higher for screening, as multiple samples can be derivatized in parallel.
Key Advantage Considered the "gold standard"; provides direct, highly accurate, and sensitive quantification.Rapid analysis, low solvent waste, and utilizes readily available instrumentation.
Potential Pitfalls Co-elution with impurities, difficulty finding a suitable column/mobile phase combination.Incomplete derivatization reaction, kinetic resolution leading to inaccurate ratios, signal overlap in complex molecules. [9]

Conclusion and Recommendations

Both Chiral HPLC and NMR Spectroscopy are powerful and reliable methods for determining the enantiomeric excess of products derived from 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. The choice is not about which method is definitively "better," but which is most fit-for-purpose.

  • Choose Chiral HPLC for:

    • Final, accurate ee determination of purified products for publication or regulatory submission.

    • Analyses requiring high sensitivity to detect very small amounts of the minor enantiomer.

    • Separating and quantifying diastereomers in addition to enantiomers. [13]

  • Choose NMR Spectroscopy for:

    • Rapid screening of multiple reaction conditions to optimize enantioselectivity.

    • Confirmation of HPLC results with an orthogonal method.

For a comprehensive and trustworthy validation of stereochemical outcomes, employing both techniques is the most rigorous approach. NMR can provide a quick assessment, while HPLC delivers the final, high-precision quantification, ensuring the scientific integrity of the research.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • BenchChem. (2025). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega.
  • ResearchGate. (2025). NMR determination of enantiomeric excess.
  • BenchChem. (2025). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess.
  • Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-855. [Link]

  • BenchChem. (2025). A Head-to-Head Battle: Validating Enantiomeric Excess with NMR versus Chiral HPLC.
  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Quora. (2017). Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra?
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6), 431-463.
  • ResearchGate. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Bull, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Raston, C. L., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543.
  • de Souza, R. O. M. A., et al. (2012). Easy Access to Evans' Oxazolidinones.

Sources

A Comparative Guide to the Validation of Biological Assays for Novel Compounds Derived from 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolidinone Scaffold and the Quest for New Antimicrobials

In the landscape of medicinal chemistry, the oxazolidinone core is a privileged scaffold, most famously represented by the antibiotic Linezolid.[1] This class of synthetic antibacterial agents is critically important due to its unique mechanism of action—inhibiting the initiation of protein synthesis—and its potent activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] The development of novel analogues is a key strategy in overcoming emerging resistance.[4]

This guide focuses on compounds synthesized with a specific, functionalized scaffold: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid . The incorporation of a butanoic acid chain introduces a polar, ionizable group that can significantly alter the compound's physicochemical properties, such as solubility, and potentially its pharmacokinetic and pharmacodynamic profile.

For researchers and drug development professionals working with these novel derivatives, the journey from synthesis to a viable drug candidate is paved with rigorous biological testing. The trustworthiness of this journey hinges entirely on the quality and reliability of the data generated. Therefore, this guide provides an in-depth, comparative framework for the validation of biological assays tailored to this chemical class, ensuring that every experimental choice is deliberate, justified, and contributes to a self-validating system of evaluation. We will navigate the process from initial screening to potency determination and safety assessment, grounded in the principles of scientific integrity and regulatory expectations.

Chapter 1: The Bedrock of Discovery: Foundations of Biological Assay Validation

Before delving into specific experimental designs, it is crucial to establish the principles of assay validation. Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] This process ensures that the data are reliable, reproducible, and can support regulatory submissions to bodies like the FDA and EMA.[7][8][9][10][11]

The core parameters of assay validation provide the framework for our experimental design:

  • Specificity & Selectivity: The ability of the assay to measure the analyte of interest unequivocally in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV%).

  • Linearity & Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, but not necessarily quantitated. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[12]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These principles are not merely a checklist; they are the logical pillars that support the entire discovery cascade. The following workflow illustrates how these validation concepts are integrated at each stage of evaluation.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Potency & Confirmation cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Preclinical Development Compound Synthesized Compound (4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid derivative) PrimaryScreen Primary Screening Assay (e.g., Disk Diffusion) Focus: Specificity Compound->PrimaryScreen Hit Active 'Hit' Compound PrimaryScreen->Hit Activity Detected SecondaryScreen Secondary Assay (e.g., Broth Microdilution for MIC) Focus: Accuracy, Precision, Range Hit->SecondaryScreen MIC Potency Determined (MIC) SecondaryScreen->MIC SafetyAssay Safety/Toxicity Assay (e.g., Cytotoxicity - MTT) Focus: LOQ, Accuracy MIC->SafetyAssay Selectivity Selectivity Index Calculated (CC50 / MIC) SafetyAssay->Selectivity Lead Lead Candidate Selectivity->Lead Favorable Profile

General workflow for hit-to-lead progression.

Chapter 2: Casting a Wide Net: Primary Screening for Antimicrobial Activity

The first crucial step is to determine if a newly synthesized compound possesses any biological activity. For the oxazolidinone class, the primary target is antibacterial action. Qualitative, zone-of-inhibition assays are ideal for this purpose due to their simplicity, low cost, and scalability.

Comparison of Methods: Disk Diffusion vs. Agar Well Diffusion

Method Principle Advantages Disadvantages Best For
Disk Diffusion A sterile paper disk impregnated with a known amount of the compound is placed on an agar plate inoculated with bacteria. The compound diffuses into the agar, and if active, inhibits bacterial growth, creating a clear "zone of inhibition".Highly standardized (CLSI guidelines), excellent reproducibility, easy to perform.Compound solubility and diffusion characteristics can affect results; less suitable for non-polar compounds.Initial screening of water-soluble compounds against a panel of bacteria.
Agar Well Diffusion A well is cut into the inoculated agar, and a solution of the test compound (often in a solvent like DMSO) is added to the well.Better for compounds with poor water solubility that require a solvent carrier.Less standardized than disk diffusion; solvent may have its own antimicrobial effect, requiring careful controls.Screening compounds that are difficult to dissolve or impregnate onto paper disks.

Causality Behind the Choice: For novel derivatives of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid, the butanoic acid moiety is expected to confer improved aqueous solubility compared to more lipophilic analogues. Therefore, the Disk Diffusion method is the recommended starting point due to its high degree of standardization and reproducibility, which are cornerstones of a trustworthy validation process.

Experimental Protocol: Antimicrobial Disk Diffusion Assay

This protocol is designed as a self-validating system by including positive, negative, and vehicle controls.

1. Preparation of Materials:

  • Test Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).
  • Control Antibiotics: Prepare stock solutions of Linezolid (positive control) and Vancomycin (comparative control) at 1 mg/mL.
  • Bacterial Inoculum: Culture the test organism (e.g., S. aureus ATCC 29213) in Tryptic Soy Broth (TSB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
  • Agar Plates: Mueller-Hinton Agar (MHA) plates.
  • Sterile Disks: Blank 6 mm paper disks.

2. Assay Procedure:

  • Impregnate sterile disks with 10 µL of the test compound stock solution (10 µ g/disk ). Allow to dry completely in a sterile environment.
  • Prepare control disks:
  • Positive Control: Linezolid (30 µ g/disk ).
  • Negative Control: A disk impregnated with the solvent vehicle only (e.g., 10 µL DMSO).
  • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the bacterial inoculum and remove excess liquid by pressing against the inside of the tube.
  • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.
  • Using sterile forceps, place the impregnated disks onto the agar surface, pressing gently to ensure full contact.
  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

3. Data Collection & Interpretation:

  • Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.
  • A zone of inhibition around the test compound disk (and absent around the negative control) indicates antimicrobial activity.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare 0.5 McFarland\nBacterial Inoculum"]; swab_plate [label="Swab Mueller-Hinton\nAgar Plate"]; prep_disks [label="Impregnate Sterile Disks\n(Test Cmpd, Controls)"]; place_disks [label="Place Disks on\nInoculated Agar"]; incubate [label="Incubate at 35°C\nfor 18-24h"]; measure [label="Measure Zone of\nInhibition (mm)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> swab_plate; prep_disks -> place_disks; swab_plate -> place_disks; place_disks -> incubate; incubate -> measure; measure -> end; }

Workflow for the Disk Diffusion Assay.
Data Presentation: Hypothetical Screening Results
Compound Concentration per Disk Zone of Inhibition (mm) vs. S. aureus ATCC 29213 Interpretation
Test Compound 1 10 µg22Active
Linezolid 30 µg25Valid Assay (Positive Control)
Vancomycin 30 µg18Valid Assay (Comparative Control)
Vehicle (DMSO) 10 µL0Valid Assay (Negative Control)

Chapter 3: From "If" to "How Much": Quantifying Antimicrobial Potency

Once a compound is identified as a "hit," the next critical question is: how potent is it? This is determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Comparison of Methods: Broth Microdilution vs. Agar Dilution

Method Principle Advantages Disadvantages Best For
Broth Microdilution Two-fold serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration where no growth is observed.Gold standard method, high-throughput, requires small quantities of compound, provides quantitative data (MIC).Can be labor-intensive to set up manually; bacterial precipitation can sometimes complicate visual reading.Accurate potency determination for lead compounds and for comparing multiple compounds and bacterial strains simultaneously.
Agar Dilution The compound is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized inoculum of different bacterial strains is then spotted onto the plates. The MIC is the lowest concentration that inhibits growth.Allows for testing of multiple strains on a single plate, good for fastidious organisms.More labor-intensive and requires larger quantities of compound than broth microdilution; not easily automated.Large-scale surveillance studies or when testing organisms that grow poorly in broth.

Causality Behind the Choice: The Broth Microdilution method is superior for the drug discovery setting. Its high-throughput nature, conservation of precious synthesized compounds, and status as a reference method make it the most logical and efficient choice for generating the robust, quantitative data needed to compare novel compounds against established drugs like Linezolid.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound & Controls: Prepare stock solutions (e.g., at 1280 µg/mL) in an appropriate solvent.
  • 96-Well Plates: Sterile, U-bottom microtiter plates.
  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Inoculum: Prepare a bacterial suspension in CAMHB and adjust its concentration to yield a final well concentration of ~5 x 10⁵ CFU/mL.

2. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of the 96-well plate.
  • Add 100 µL of the compound stock solution to the first column of wells (e.g., column 1). This creates a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.
  • Columns 11 and 12 will serve as controls:
  • Column 11 (Growth Control): Contains only CAMHB and the bacterial inoculum.
  • Column 12 (Sterility Control): Contains only CAMHB.
  • Add 10 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
  • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

3. Data Collection & Interpretation:

  • After incubation, check the control wells. There should be clear broth in the sterility control (column 12) and visible turbidity (a "button" of cells) in the growth control (column 11).
  • Visually inspect the test wells (columns 1-10). The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Comparative MIC Data (µg/mL)
Bacterial Strain Test Cmpd 1 Linezolid Vancomycin
S. aureus ATCC 29213 (MSSA)121
S. aureus NRS384 (MRSA)221
Enterococcus faecalis ATCC 29212 (VSE)122
Enterococcus faecium ATCC 700221 (VRE)22>256

This table provides a direct, quantitative comparison of the novel compound's potency against key pathogens and benchmark drugs, a critical dataset for decision-making.

Chapter 4: Beyond Potency: Assessing Safety and Selectivity

A potent antimicrobial is useless if it is equally potent against human cells. Therefore, assessing cytotoxicity is a non-negotiable step in the validation cascade. The goal is to determine the compound's therapeutic window or selectivity index. Cell-based assays are essential tools for this evaluation.[13][14][15][16]

The Selectivity Index (SI): A Key Metric The SI is a critical ratio that compares a compound's toxicity to its desired biological activity.

SI = CC₅₀ / MIC

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of host cells.

  • MIC (Minimum Inhibitory Concentration): The concentration that inhibits bacterial growth.

A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacterial pathogen than to host cells.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture a relevant human cell line (e.g., HepG2, a liver cell line, or HEK293, a kidney cell line) under standard conditions (e.g., 37°C, 5% CO₂).
  • Seed cells into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "cells only" (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
  • Incubate the plate for another 24-48 hours.

3. MTT Assay and Readout:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the CC₅₀ value.

Hit [label="Active Hit\n(MIC Determined)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Perform Cytotoxicity\nAssay (e.g., MTT)\nDetermine CC50"]; SI [label="Calculate Selectivity Index\n(SI = CC50 / MIC)"]; Decision [label="Decision Point", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Advance [label="Advance to Further Studies\n(e.g., In Vivo)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Discard [label="Discard or Redesign\n(Poor Selectivity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hit -> Cytotoxicity; Cytotoxicity -> SI; SI -> Decision; Decision -> Advance [label="SI > 10"]; Decision -> Discard [label="SI < 10"]; }

Sources

A Comparative Guide to the Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: An Analysis of Theoretical Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a valuable building block in medicinal chemistry, often utilized as a linker or pharmacophore in the development of novel therapeutic agents. Its structure combines a stable oxazolidinone ring with a carboxylic acid functional group, offering a versatile scaffold for further chemical modification. A robust and efficient synthesis of this compound is therefore of significant interest to the drug discovery and development community.

This guide aims to provide a comparative analysis of potential synthetic routes to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. However, a comprehensive search of the current scientific literature and patent databases did not yield specific, published experimental procedures with associated performance data (e.g., yield, purity, detailed reaction conditions) for this exact molecule. This suggests that while the compound is commercially available, its synthesis is not widely documented in readily accessible sources.

In light of this, the following sections will present a theoretical comparison of the most plausible synthetic strategies based on established principles of organic chemistry. These routes are extrapolated from known reactions of 2-oxazolidinone and related compounds. This analysis is intended to serve as a foundational guide for researchers looking to develop a synthetic protocol for this target molecule.

Theoretical Synthetic Pathways

Two primary retrosynthetic disconnections are considered the most logical approaches to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. Both routes begin with the commercially available and relatively inexpensive 2-oxazolidinone.

  • Route A: N-Alkylation of 2-Oxazolidinone with a Butanoate Ester followed by Hydrolysis.

  • Route B: Reaction of 2-Oxazolidinone with γ-Butyrolactone.

The following sections will delve into the mechanistic rationale, potential advantages, and foreseeable challenges of each approach.

Route A: N-Alkylation of 2-Oxazolidinone

This is arguably the most conventional and predictable approach. The synthesis would proceed in two key steps:

  • N-Alkylation: 2-oxazolidinone is first deprotonated with a suitable base to form the corresponding anion. This nucleophile then undergoes an SN2 reaction with an ethyl or methyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate).

  • Hydrolysis: The resulting ester, ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Diagram of Route A

Route A cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Oxazolidinone 2-Oxazolidinone Anion Oxazolidinone Anion 2-Oxazolidinone->Anion + Base Product_Ester Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate Anion->Product_Ester + Ethyl 4-Bromobutanoate (SN2 Reaction) Product_Ester_2 Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate Final_Acid 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Product_Ester_2->Final_Acid + H3O+ or OH- Route B cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Acidification 2-Oxazolidinone 2-Oxazolidinone Anion Oxazolidinone Anion 2-Oxazolidinone->Anion + Base Salt Carboxylate Salt Intermediate Anion->Salt + γ-Butyrolactone (Acyl-Oxygen Cleavage) Salt_2 Carboxylate Salt Intermediate Final_Acid 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid Salt_2->Final_Acid + H3O+

Bridging the Synapse and the System: A Comparative Guide to In Vitro and In Vivo Studies of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Derivatives as Novel Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiepileptic drugs (AEDs), the oxazolidinone scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the preclinical evaluation of a series of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid derivatives, navigating the crucial translational journey from initial in vitro neuronal activity to systemic in vivo efficacy. We will dissect the experimental rationale, compare anticipated data, and provide detailed protocols to empower researchers in the development of next-generation anticonvulsants.

Introduction: The Rationale for Targeting the Oxazolidinone Core

The oxazolidinone ring is a versatile heterocyclic motif that has been successfully incorporated into various clinically approved drugs.[1] In the context of epilepsy, its derivatives are being explored for their potential to modulate neuronal excitability. The 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid backbone, in particular, offers a unique combination of a polar carboxylic acid group and a rigid oxazolidinone core, presenting opportunities for diverse chemical modifications to fine-tune its pharmacokinetic and pharmacodynamic properties.

This guide will focus on a hypothetical series of derivatives (Derivative A, B, and C) to illustrate the comparative analysis of their in vitro and in vivo anticonvulsant profiles.

Part 1: In Vitro Evaluation - Probing Neuronal Mechanisms in a Dish

The initial screening of potential anticonvulsants is paramount to identify compounds that can effectively quell aberrant neuronal firing. In vitro models, particularly those using brain slice preparations, offer a controlled environment to dissect the direct effects of compounds on neuronal networks.[2]

Experimental Workflow: In Vitro Electrophysiology

cluster_0 Brain Slice Preparation cluster_1 Electrophysiological Recording Animal Sacrifice Animal Sacrifice Brain Extraction Brain Extraction Animal Sacrifice->Brain Extraction Hippocampal Dissection Hippocampal Dissection Brain Extraction->Hippocampal Dissection Slicing (Vibratome) Slicing (Vibratome) Hippocampal Dissection->Slicing (Vibratome) Incubation (aCSF) Incubation (aCSF) Slicing (Vibratome)->Incubation (aCSF) Slice Transfer to Recording Chamber Slice Transfer to Recording Chamber Incubation (aCSF)->Slice Transfer to Recording Chamber Transfer Induction of Epileptiform Activity Induction of Epileptiform Activity Slice Transfer to Recording Chamber->Induction of Epileptiform Activity Baseline Recording Baseline Recording Induction of Epileptiform Activity->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Post-Compound Recording Post-Compound Recording Compound Application->Post-Compound Recording Washout Washout Post-Compound Recording->Washout

Caption: Workflow for in vitro electrophysiological screening.

Detailed Protocol: In Vitro Anticonvulsant Screening in Hippocampal Slices

This protocol is adapted from established methods for screening novel anticonvulsant compounds.[2]

  • Brain Slice Preparation:

    • Anesthetize and euthanize a Sprague-Dawley rat in accordance with institutional animal care and use committee guidelines.

    • Rapidly extract the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Dissect the hippocampus and prepare 400 µm thick coronal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Induction of Epileptiform Activity:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Induce epileptiform activity by perfusing the slice with aCSF containing a pro-convulsant agent, such as picrotoxin (100 µM), which blocks GABAA receptors, or by using a magnesium-free aCSF to enhance NMDA receptor activity.[2]

  • Electrophysiological Recording and Compound Application:

    • Record extracellular field potentials from the CA1 pyramidal cell layer of the hippocampus.

    • After establishing a stable baseline of epileptiform discharges (e.g., multiple population spikes), perfuse the slice with aCSF containing the test derivative (e.g., Derivative A at 10 µM).

    • Record for a set period (e.g., 20 minutes) to assess the compound's effect on the frequency and amplitude of epileptiform events.

    • Perform a washout with standard aCSF to determine if the effects are reversible.

Data Interpretation and Comparison

The primary endpoints in these in vitro assays are the reduction in the frequency and amplitude of epileptiform discharges. This allows for a direct comparison of the intrinsic potency of the derivatives at the neuronal network level.

DerivativeConcentration (µM)Reduction in Epileptiform Discharge FrequencyReduction in Epileptiform Discharge Amplitude
Derivative A 1075%60%
Derivative B 1050%40%
Derivative C 1020%15%
Vehicle -<5%<5%

Table 1: Hypothetical In Vitro Anticonvulsant Activity of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Derivatives.

From this data, Derivative A demonstrates the most potent in vitro anticonvulsant activity. This suggests it may have a higher affinity for its molecular target or better penetration into the brain tissue slice.

Part 2: In Vivo Evaluation - Assessing Systemic Efficacy and Tolerability

While in vitro studies are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's overall efficacy, safety profile, and pharmacokinetic properties in a whole organism.[3]

Experimental Workflow: In Vivo Anticonvulsant Screening

cluster_0 Animal Preparation cluster_1 Seizure Induction & Observation cluster_2 Neurotoxicity Assessment Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound Administration (i.p.) Compound Administration (i.p.) Grouping->Compound Administration (i.p.) Seizure Induction (MES or scPTZ) Seizure Induction (MES or scPTZ) Compound Administration (i.p.)->Seizure Induction (MES or scPTZ) Pre-treatment Observation Period Observation Period Seizure Induction (MES or scPTZ)->Observation Period Scoring of Seizure Severity Scoring of Seizure Severity Observation Period->Scoring of Seizure Severity Rotarod Test Rotarod Test Scoring of Seizure Severity->Rotarod Test Post-Seizure Assessment

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

Detailed Protocols: In Vivo Anticonvulsant and Neurotoxicity Testing

These protocols are based on widely used and validated models for anticonvulsant drug discovery.[3]

  • Animals:

    • Use adult male Swiss albino mice, housed under standard laboratory conditions with free access to food and water.

  • Maximal Electroshock (MES) Seizure Test:

    • Administer the test derivative (e.g., Derivative A, B, or C) or vehicle intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

    • Administer the test derivative or vehicle i.p.

    • After the pre-treatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered protection.

  • Rotarod Neurotoxicity Test:

    • Assess motor impairment by placing the mice on a rotating rod (e.g., 6 rpm).

    • Mice that are unable to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials are considered to have failed the test, indicating neurotoxicity.

Data Interpretation and Comparison

The in vivo data provides a broader picture of the therapeutic potential of the derivatives, incorporating factors like absorption, distribution, metabolism, and excretion (ADME). The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are determined, and the protective index (PI = TD₅₀/ED₅₀) is calculated as a measure of the drug's safety margin.

DerivativeMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
Derivative A 3595>300>8.6
Derivative B 70150>300>4.3
Derivative C >100>200>300-
Phenytoin 9.5Inactive687.2

Table 2: Hypothetical In Vivo Anticonvulsant Activity and Neurotoxicity of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Derivatives.

Synthesizing the Data: The In Vitro-In Vivo Correlation

A direct comparison of the in vitro and in vivo data is crucial for a comprehensive understanding of the structure-activity relationship (SAR) and for guiding further drug development efforts.

  • Derivative A: Shows strong correlation. Its high potency in vitro translates to a good in vivo efficacy in the MES model, suggesting it effectively crosses the blood-brain barrier and engages its target. Its weaker activity in the scPTZ model may indicate a mechanism of action more relevant to generalized tonic-clonic seizures rather than absence seizures.[3] The high protective index suggests a favorable safety profile.

  • Derivative B: Demonstrates a moderate correlation. Its lower in vitro potency is reflected in higher ED₅₀ values in vivo. This could be due to poorer pharmacokinetic properties or lower target engagement.

  • Derivative C: Exhibits poor correlation. Despite showing some minimal activity in vitro, it is largely inactive in vivo. This discrepancy could be attributed to poor bioavailability, rapid metabolism, or an inability to cross the blood-brain barrier.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to evaluating novel 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid derivatives as potential anticonvulsants. The integration of in vitro and in vivo studies provides a robust framework for identifying lead candidates with both potent efficacy and a favorable safety profile. Derivative A, with its strong performance in both settings, represents a promising candidate for further preclinical development, including pharmacokinetic studies and evaluation in chronic epilepsy models. The journey from a promising molecular scaffold to a clinically effective AED is long and challenging, but a well-designed and rigorously executed preclinical evaluation, as outlined here, is the critical first step.

References

  • Qaddoumi, M. G., Ananthalakshmi, K. V. V., Phillips, O. A., Edafiogho, I. O., & Kombian, S. B. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE, 9(3), e90073. [Link]

  • Qaddoumi, M., G. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 131, 134-140. [Link]

  • Kombian, S. B., et al. (2012). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. CNS & Neurological Disorders - Drug Targets, 11(8), 1057-1067. [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (2022). Biointerface Research in Applied Chemistry, 13(4), 366. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous evaluation of a compound's specificity is paramount. For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions, or cross-reactivity, is a critical determinant of a drug candidate's ultimate success. This guide provides an in-depth technical comparison of the cross-reactivity profiles of hypothetical, yet structurally plausible, compounds derived from 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. By examining the structural nuances that govern target engagement and off-target binding, we aim to provide a framework for the rational design and evaluation of safer, more effective therapeutics.

The oxazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its utility in developing potent antibacterial agents.[1][2] However, as with any pharmacophore, subtle modifications can significantly alter its interaction with biological targets, leading to unforeseen cross-reactivity and potential adverse effects. This guide will delve into the methodologies for assessing these interactions and present a comparative analysis of representative derivatives to illuminate the principles of selective drug design.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity, the binding of a compound to targets other than its intended one, can have a spectrum of consequences, from synergistic therapeutic effects to severe toxicity.[3] Early and comprehensive assessment of a compound's cross-reactivity is therefore not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[4][5][6] A thorough understanding of a molecule's interaction profile allows for the optimization of its structure to enhance selectivity and minimize undesirable off-target effects.

Comparative Analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid Derivatives

To illustrate the impact of structural modifications on cross-reactivity, we will compare three hypothetical derivatives of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid:

  • Compound A (Parent Compound): 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Compound B (Aryl-Substituted Derivative): 4-(5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl)butanoic acid

  • Compound C (Thiazolidine-Substituted Derivative): 4-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

The selection of these derivatives is based on common synthetic modifications to the oxazolidinone and related heterocyclic scaffolds aimed at modulating biological activity.[7][8][9]

Table 1: Predicted Cross-Reactivity Profile of Derivatives
Target ClassCompound A (Parent)Compound B (Aryl-Substituted)Compound C (Thiazolidine-Substituted)Rationale for Predicted Interaction
Primary Target (Hypothetical) High AffinityModerate AffinityLow AffinityThe butanoic acid chain is hypothesized as the primary binding motif. Modifications to the heterocyclic ring may alter the overall conformation and reduce affinity.
Monoamine Oxidase (MAO) Low AffinityModerate AffinityNegligibleThe presence of an aryl substituent in Compound B increases structural similarity to known MAO inhibitors.[1]
GABA-A Receptor Moderate AffinityLow AffinityLow AffinityThe core oxazolidinone structure can exhibit CNS activity; however, bulky substituents may hinder binding.
Cytochrome P450 Isozymes Low AffinityModerate-High AffinityModerate AffinityThe introduction of an aryl group (Compound B) and a sulfur-containing ring (Compound C) provides sites for metabolic interactions.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation of a compound's cross-reactivity profile. This typically involves a combination of in silico, in vitro, and sometimes in vivo methods.

In Silico Prediction of Off-Target Binding

Computational models serve as a valuable initial screening tool to predict potential off-target interactions.[10][11][12] These methods leverage large databases of known drug-target interactions to identify potential binding partners for a novel compound based on structural similarity.

Workflow for In Silico Off-Target Prediction:

Caption: Workflow for in silico prediction of off-target binding.

In Vitro Biochemical and Cellular Assays

Biochemical and cellular assays provide direct experimental evidence of a compound's interaction with specific targets. A panel of assays against a broad range of receptors, enzymes, and ion channels is typically employed.

Step-by-Step Protocol for a Competitive Binding Assay (e.g., for MAO):

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., Compound B) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a known radiolabeled ligand for the target (e.g., [³H]-Pargyline for MAO).

    • Prepare a source of the target enzyme (e.g., recombinant human MAO-A or MAO-B).

    • Prepare assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the target enzyme, and a fixed concentration of the radiolabeled ligand.

    • Add serial dilutions of the test compound to the wells. Include a control with no test compound.

    • Incubate the plate at a specified temperature for a set period to allow for binding equilibrium.

  • Detection:

    • Separate the bound from the unbound radioligand (e.g., by filtration).

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Tissue Cross-Reactivity Studies

For late-stage preclinical development, tissue cross-reactivity studies are often required to assess the binding of a drug candidate to a wide range of human tissues.[4][13] This is typically performed using immunohistochemistry on a panel of normal human tissues.

Workflow for Tissue Cross-Reactivity Study:

Caption: Workflow for a tissue cross-reactivity study.

Conclusion

The comprehensive assessment of cross-reactivity is an indispensable component of modern drug discovery and development. As illustrated by our comparative analysis of hypothetical derivatives of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, even minor structural modifications can significantly impact a compound's interaction with off-targets. By employing a strategic combination of in silico prediction and robust in vitro experimental validation, researchers can gain critical insights into a compound's selectivity profile. This knowledge is not only vital for identifying and mitigating potential safety liabilities but also for guiding the rational design of next-generation therapeutics with enhanced specificity and improved therapeutic indices.

References

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Compound activity prediction using models of binding pockets or ligand properties in 3D. (n.d.). Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2025). ACS Omega. Retrieved from [Link]

  • survey on deep learning for drug-target binding prediction: models, benchmarks, evaluation, and case studies. (2025). Briefings in Bioinformatics. Retrieved from [Link]

  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. (n.d.). Frontiers in Immunology. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). Toxics. Retrieved from [Link]

  • Structure-activity relationships governing to the oxazolidinone development. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. (n.d.). ACS Infectious Diseases. Retrieved from [Link]

  • A multiplexed and quantitative assay for small-molecule detection via photo-crosslinking of structure switching aptamers. (2024). bioRxiv. Retrieved from [Link]

  • Structure activity relationship of Linezolid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of novel[14][14][15] tricyclic oxazolidinone derivatives as potential antibacterial agents. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.). ACS Omega. Retrieved from [Link]

  • Target-Directed Approaches for Screening Small Molecules against RNA Targets. (n.d.). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. (2024). Prisys Events. Retrieved from [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Sannova. Retrieved from [Link]

  • Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). Molecules. Retrieved from [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. (2017). DocsDrive. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment: A Synthesis of Structural Moieties

  • The Butanoic Acid Moiety : The carboxylic acid group imparts corrosive properties. Butanoic acid (also known as butyric acid) is known to be a combustible liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is classified as a hazardous material for transport and disposal.[1][2]

  • The Oxazolidinone Moiety : Oxazolidinones are a class of synthetic, biologically active compounds.[5][6][7] The most famous example, the antibiotic Linezolid, functions by inhibiting bacterial protein synthesis.[7][8] The presence of this pharmacophore necessitates caution, as the specific toxicological and ecotoxicological properties of this particular derivative have not been thoroughly investigated.[9] The potential for biological activity and unknown toxicity means it must be handled with care to prevent environmental release.[8]

Based on this analysis, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid must be treated as hazardous chemical waste , possessing both corrosive and potentially toxic characteristics.

FeatureHazard ContributionDisposal Implication
Butanoic Acid Chain Corrosive (causes skin burns and eye damage), Combustible.[1]Must be collected as corrosive hazardous waste. Do not dispose of down the drain.[1][10] Segregate from bases and reactive metals.
Oxazolidinone Ring Biologically active core structure, potential for uncharacterized toxicity.[8][11]Precautionary principle applies. Must be handled to prevent environmental release. Assume it is harmful to aquatic life.[3]
Overall Compound Classification: Hazardous Chemical Waste (Corrosive, Potential Toxin)Primary Disposal Route: Collection for professional disposal via your institution's Environmental Health & Safety (EHS) office.[12][13]

Personal Protective Equipment (PPE) Protocol

Before handling the compound in any capacity, including for disposal, ensure the following PPE is worn. This is a non-negotiable standard for safety.

  • Eye Protection : Chemical splash goggles are mandatory. If handling larger quantities where splashing is a significant risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for cleaning up spills.[4] Consult your institution's EHS guidelines.

Step-by-Step Disposal Protocol

The guiding principle is waste containment and isolation. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [10][12][14]

Step 1: Designate a Hazardous Waste Container
  • Select a container that is in good condition, leak-proof, and chemically compatible with the acidic and organic nature of the waste. A high-density polyethylene (HDPE) container is a suitable choice.[10]

  • If reusing a reagent bottle, it must be triple-rinsed, with the first rinse collected as hazardous waste.[10][12][15] Ensure the original label is completely removed or defaced.[15]

Step 2: Label the Waste Container
  • Proper labeling is a critical compliance and safety step. Attach a hazardous waste label, available from your EHS department, to the container before adding any waste.[10][12]

  • The label must include:

    • The full chemical name: "Waste 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"

    • All components and their approximate concentrations if it is a solution (e.g., "in Ethanol, ~5%").

    • The relevant hazard warnings: "Corrosive," "Toxic."

    • The date of accumulation start.

Step 3: Waste Collection
  • Carefully transfer the waste chemical into the labeled container.

  • If collecting solutions, avoid mixing incompatible waste streams. For example, do not mix this acidic waste with basic or oxidizing waste streams.[12][16]

  • Keep the waste container securely closed except when actively adding waste.[10][12]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated SAA within your laboratory. This area must be under the control of laboratory personnel.[15]

  • The container must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[12]

  • Store it away from heat sources or direct sunlight.[2]

Step 5: Arrange for Disposal
  • Once the container is full or you have no further use for the chemical, contact your institution's EHS department to schedule a waste pickup.[12] Do not allow hazardous waste to accumulate in the lab for extended periods.[12][15]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

G Disposal Workflow for 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid cluster_forbidden Forbidden Actions start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sink Sink Disposal start->sink PROHIBITED trash Regular Trash Disposal start->trash PROHIBITED assess Assess Waste Stream Is it pure compound, a solution, or contaminated debris? ppe->assess container Select Compatible, Labeled Hazardous Waste Container assess->container segregate Ensure Segregation Do NOT mix with bases or oxidizers. container->segregate collect_solid Carefully transfer solid waste or contaminated debris. close Securely Close Container collect_solid->close collect_liquid Carefully pour liquid waste. collect_liquid->close segregate->collect_solid Solid/Debris segregate->collect_liquid Liquid store Store in Secondary Containment in designated Satellite Accumulation Area close->store pickup Contact EHS for Hazardous Waste Pickup store->pickup

Caption: Decision workflow for proper chemical waste management.

Spill Management Protocol

In the event of a small spill in a well-ventilated area:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Contain the Spill : Use a chemical spill kit with an absorbent appropriate for acids (e.g., vermiculite or a universal absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable) : For residual amounts on a surface, you can cautiously apply a weak base like sodium bicarbonate to neutralize the acidity.

  • Collect Debris : Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Clean the Area : Wipe down the spill area with soap and water.

  • Label and Dispose : Label the container as "Spill Debris containing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid" and dispose of it through EHS.[10]

For large spills, evacuate the area immediately and contact your institution's emergency response and EHS department.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago Environmental Health and Safety.
  • Vigon International. (2015). Safety Data Sheet: butyric acid natural.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Oxo-4-(quinolin-8-ylamino)butanoic acid.
  • Angene Chemical. (2025). Safety Data Sheet: Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester.
  • Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). Safety Data Sheet: butyric acid.
  • Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid (Natural).
  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste.
  • PubChemLite. (n.d.). 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid.
  • Fisher Scientific. (2014). Safety Data Sheet: Butyric Acid.
  • Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4283. Retrieved from [Link].

  • ResearchGate. (n.d.). Oxazolidinone derivatives with various activities.
  • de Souza, M. V. N., et al. (2019). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1344-1369. Retrieved from [Link].

  • Branco-Junior, P. S., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13(4).
  • Singh, G., et al. (2011). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 405979. Retrieved from [Link].

Sources

Navigating the Safe Handling of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a compound of interest in various research and development endeavors. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, empowering you to handle this chemical with the utmost confidence and safety.

The Hierarchy of Control: A Proactive Approach to Safety

Before detailing personal protective equipment (PPE), it is crucial to implement a hierarchy of controls that prioritizes the elimination or minimization of hazards at their source.

  • Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from hazards.

    • Fume Hood : All work with 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, especially when heating or creating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Administrative Controls : These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for handling this chemical.

    • Training : Ensure all personnel are trained on the potential hazards and safe handling procedures.

    • Restricted Access : Limit access to areas where the chemical is being used.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent exposure. The following recommendations are based on the potential hazards of carboxylic acids and oxazolidinone-containing compounds.

Eye and Face Protection

Given the acidic nature of the compound, protection against chemical splashes is paramount.

  • Chemical Splash Goggles : These are mandatory whenever handling the chemical. They should provide a complete seal around the eyes to protect against splashes from all angles.[1][2][3]

  • Face Shield : When handling larger quantities (e.g., more than 50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[2][3]

All eye and face protection must be compliant with ANSI Z87.1 standards.[1]

Hand Protection

Choosing the right gloves is essential to prevent skin contact. The selection should be based on chemical compatibility and the nature of the task.

  • Nitrile Gloves : Nitrile gloves generally offer good resistance to a variety of chemicals, including many acids and organic compounds.[4] They are a suitable choice for incidental contact.

  • Double Gloving : For tasks with a higher risk of exposure, such as transferring large volumes or during cleanup of a spill, double gloving is recommended.

  • Glove Compatibility : Always consult a glove compatibility chart from the manufacturer for the specific type of nitrile glove being used. For butanoic acid, nitrile gloves are generally recommended.[5] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.

Body Protection

A lab coat is the minimum requirement for body protection.

  • Laboratory Coat : A properly fitting, long-sleeved lab coat should be worn at all times in the laboratory.[6][7][8] It should be buttoned or snapped closed for maximum protection.[6]

  • Chemical-Resistant Apron : When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron made of a material like rubber or neoprene should be worn over the lab coat.

  • Material : For general use, a lab coat made of a cotton/polyester blend is acceptable. If there is a risk of fire, a flame-resistant lab coat is necessary.[9]

Respiratory Protection

Respiratory protection is generally not required when working with this compound in a properly functioning chemical fume hood. However, in the event of a large spill or if work must be performed outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid will minimize the risk of exposure.

Preparation and Weighing
  • Pre-use Inspection : Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Gather Materials : Collect all necessary equipment and reagents before bringing the chemical into the work area.

  • Weighing : If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust particles. Use a disposable weighing boat.

Dissolving and Reactions
  • Solvent Addition : Add solvents slowly and carefully to avoid splashing.

  • Heating : If the procedure requires heating, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Heat the reaction under reflux to prevent the escape of volatile compounds.[10]

  • Monitoring : Continuously monitor the reaction for any unexpected changes.

Post-Procedure and Storage
  • Decontamination : After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Storage : Store 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection : All waste containing 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, including contaminated consumables (e.g., gloves, weighing boats, pipette tips), should be collected in a designated, labeled hazardous waste container.[11]

  • Segregation : Do not mix organic acid waste with other incompatible waste streams.[11][12]

  • Neutralization : For small amounts of aqueous waste containing the acid, neutralization with a weak base like sodium bicarbonate may be an option, but this should only be done by trained personnel and in accordance with institutional guidelines.[13][14][15] The neutralization process can be exothermic and generate gas, so it must be done slowly and in a fume hood.

  • Disposal Request : Follow your institution's procedures for hazardous waste disposal. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety department.[11]

Emergency Procedures: Preparedness is Key

Spills

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.

  • Small Spill Cleanup : For small spills that you are trained and equipped to handle:

    • Don the appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.

    • Contain the spill by creating a dike around it with an absorbent material like vermiculite or a spill pillow.[15][16][17]

    • Neutralize the spill by slowly applying a weak base such as sodium bicarbonate, starting from the outside and working inwards.[14][15][16]

    • Once neutralized (check with pH paper), absorb the material with an inert absorbent.

    • Collect the absorbed material in a designated hazardous waste container.

    • Decontaminate the area with soap and water.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created using Graphviz.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal Prep 1. Pre-Use Inspection (Fume Hood, PPE) Gather 2. Gather Materials Prep->Gather Weigh 3. Weighing (in Fume Hood) Gather->Weigh Dissolve 4. Dissolving/Reaction Setup Weigh->Dissolve React 5. Controlled Reaction Dissolve->React Monitor 6. Monitor Reaction React->Monitor Decon 7. Decontaminate Workspace Monitor->Decon Store 8. Proper Storage Decon->Store Collect 9. Collect Hazardous Waste Store->Collect Dispose 10. Follow Institutional Disposal Protocol Collect->Dispose

Caption: A step-by-step workflow for the safe handling of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing (Solid) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat
Handling Solutions (<50 mL) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat
Handling Solutions (>50 mL) Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant Apron
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant Apron

By adhering to these guidelines, researchers can confidently and safely work with 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, ensuring both the integrity of their research and the well-being of their laboratory personnel.

References

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. United States Department of Labor. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, February 25). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Guidance - Lab Coat Selection, Use, and Care at MIT. Environmental Health & Safety. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Environmental Health & Safety - Michigan State University. (n.d.). Eye and Face Protection for Areas with Chemicals. Retrieved from [Link]

  • Clark, J. (2023, January). making carboxylic acids. Chemguide. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Reddit. (2018, May 1). Do not neutralize organic acids? [Online forum post]. r/chemistry. Retrieved from [Link]

  • National Institutes of Health - Office of Research Services. (n.d.). Guidance for the Selection of Laboratory Coats. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • West Virginia University - Environmental Health & Safety. (2022, May 9). Eye Face Protection. Retrieved from [Link]

  • All-Pro Fasteners, Inc. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Westlab. (2023, December 18). An In-Depth Guide To Learn Different Types of Lab Coats. Retrieved from [Link]

  • University of Washington - Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • University of Cambridge. (n.d.). Spill procedure: Clean-up guidance. Safety Office. Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • West Virginia University - Environmental Health & Safety. (2022, May 9). Eye Face Protection. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). Guidelines for Selection, Use, and Care of Laboratory Coats. Retrieved from [Link]

  • Dr MSH FAIZI SIR. (2022, November 29). Carboxylic acid lab [Video]. YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.